VO-Ohpic trihydrate
Description
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Properties
Molecular Formula |
C12H18N2O11V- |
|---|---|
Molecular Weight |
417.22 g/mol |
IUPAC Name |
hydride;hydroxy(oxo)vanadium;bis(3-hydroxypyridine-2-carboxylic acid);trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1;-1/p-1 |
InChI Key |
KKEKPAVATUVHPN-UHFFFAOYSA-M |
Canonical SMILES |
[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). This technical guide provides an in-depth exploration of its mechanism of action, detailing its impact on key cellular signaling pathways. Through a comprehensive review of preclinical studies, this document elucidates the biochemical and cellular effects of this compound, offering valuable insights for researchers and professionals in drug development. This guide presents quantitative data in structured tables, detailed experimental protocols, and visual representations of signaling pathways to facilitate a thorough understanding of this promising therapeutic agent.
Introduction
This compound, chemically known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a vanadium-based compound that has garnered significant attention for its potent inhibitory activity against PTEN.[1][2] PTEN is a critical dual-specificity phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers.[1][3] By inhibiting PTEN, this compound effectively activates this pro-survival and pro-proliferative pathway, making it a valuable tool for studying PTEN function and a potential therapeutic agent in specific contexts. This guide will delve into the molecular interactions, cellular consequences, and preclinical efficacy of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of PTEN's lipid phosphatase activity.[4][5] It is a reversible and non-competitive inhibitor of PTEN.[3][6] This inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[3] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as protein kinase B).[1][3]
The PTEN/PI3K/Akt/mTOR Signaling Pathway
The inhibition of PTEN by this compound sets off a cascade of downstream signaling events. The activation of Akt leads to the phosphorylation and regulation of a multitude of substrates involved in cell survival, proliferation, and metabolism.[1][7] A key downstream effector of Akt is the mammalian target of rapamycin (mTOR), which, when activated, promotes protein synthesis and cell growth.[1][8]
Crosstalk with the ERK Pathway
Emerging evidence suggests that PTEN may also negatively regulate the extracellular signal-regulated kinase (ERK)1/2 pathway.[1] Studies have shown that treatment with this compound can lead to the activation of the ERK1/2 pathway, indicating a broader impact on cellular signaling than initially understood.[1]
Quantitative Data
The potency and effects of this compound have been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PTEN) | 35 nM | Recombinant PTEN | [4][5][7] |
| IC₅₀ (PTEN) | 46 ± 10 nM | Recombinant PTEN | [8] |
| Kᵢc | 27 ± 6 nM | Recombinant PTEN | [8] |
| Kᵢᵤ | 45 ± 11 nM | Recombinant PTEN | [8] |
Table 2: In Vivo Efficacy
| Animal Model | Dosage | Administration | Effect | Reference |
| Male nude athymic mice (Hep3B xenografts) | 10 mg/kg | i.p. | Significantly inhibited tumor growth | [7][9] |
| C57BL6 mice (Kcl-induced cardiac arrest) | 10 mg/kg | i.p. | Increased survival, LVPmax, and dP/dt max | [7][9] |
| Mice (Myocardial ischemia-reperfusion) | 10 µg/kg | i.p. | Decreased myocardial infarct size | [8] |
| Mice (MDA PCa-2b cell xenografts) | Not specified | Not specified | Suppressed tumor growth and increased survival | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments involving this compound.
Cell Proliferation Assay (BrdU Incorporation)
This assay determines the rate of cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.
Protocol:
-
Seed 3x10³ cells per well in a 96-well plate and culture for 24 hours.[7][9]
-
Treat cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[7][9]
-
Add BrdU to the wells 24 hours before the end of the treatment period.[7][9]
-
Following incubation, fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Add a peroxidase-conjugated anti-BrdU antibody and incubate.
-
Wash the wells and add a substrate solution to develop a colorimetric reaction.
-
Measure the absorbance using a microplate reader.
-
Express the results as the percentage inhibition of BrdU incorporation compared to the control.[7][9]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Lyse treated and untreated cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK1/2, ERK1/2, PTEN, and a loading control like β-actin) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.[1]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., Hep3B) into the flank of immunodeficient mice (e.g., male nude athymic mice).[7][9]
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection on a predetermined schedule.[7][9]
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry for proliferation markers like Ki-67).[1]
Cellular Effects
The inhibition of PTEN by this compound elicits a range of cellular responses.
-
Increased Glucose Uptake: By activating the Akt pathway, this compound enhances glucose uptake in adipocytes.[5][7]
-
Induction of Senescence: In certain cancer cell lines with low PTEN expression, such as Hep3B, this compound can induce cellular senescence, a state of irreversible growth arrest.[1][7] This effect is often associated with the over-activation of oncogenic signaling pathways.[1]
-
Cell Cycle Arrest: In Hep3B cells, this compound has been shown to induce a G2/M phase cell cycle arrest.[1]
-
Inhibition of Apoptosis: In the context of intervertebral disc degeneration, this compound has been shown to protect endplate chondrocytes from apoptosis by activating the Nrf-2 signaling pathway.[6]
Conclusion
This compound is a well-characterized, potent inhibitor of PTEN that serves as an invaluable tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its ability to modulate key cellular processes such as proliferation, survival, and senescence underscores its potential as a therapeutic agent. The detailed experimental protocols and compiled quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and to design novel strategies targeting the PTEN signaling axis. Further investigation into its long-term effects and in vivo safety profile will be crucial for its clinical translation.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor
Authored by: Gemini AI
Abstract
VO-Ohpic trihydrate is a potent and selective, reversible, noncompetitive small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2] As a vanadium-based compound, it represents a significant tool for researchers in the fields of oncology, metabolism, and cardiovascular disease.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental data, and detailed protocols for its use in research settings.
Introduction to this compound
This compound, chemically known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a synthetic vanadium compound that has garnered significant interest for its potent inhibitory activity against PTEN.[4][5] PTEN is a crucial phosphatase that counteracts the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer and metabolic disorders. By inhibiting PTEN, this compound effectively enhances PI3K/Akt signaling, leading to a range of cellular effects, including increased glucose uptake and modulation of cell proliferation and survival.[6]
Mechanism of Action
This compound functions as a noncompetitive inhibitor of PTEN, meaning it binds to a site on the enzyme distinct from the active site.[2] This binding event alters the enzyme's conformation, thereby reducing its catalytic activity. The primary molecular function of PTEN is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[2]
This increase in PIP3 levels subsequently activates downstream signaling pathways, most notably the Akt/PKB pathway.[6][7] Activated Akt then phosphorylates a variety of downstream targets, including FoxO3a, leading to the modulation of numerous cellular processes such as cell growth, proliferation, survival, and glucose metabolism.[6][7]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to VO-Ohpic Trihydrate as a Reversible PTEN Inhibitor
This technical guide provides a comprehensive overview of this compound, a potent and reversible inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, quantitative efficacy, relevant signaling pathways, and detailed experimental protocols for its study.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a major tumor suppressor.[1][2] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, thereby antagonizing the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] The PI3K/Akt/mTOR pathway, when active, promotes cell growth, proliferation, and survival. By counteracting PI3K, PTEN plays a crucial role in preventing uncontrolled cell growth.[1][3] Loss of PTEN function is a common event in a wide range of human cancers.[1]
This compound (hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate) is a vanadium-based, small-molecule compound identified as a potent, selective, and reversible inhibitor of PTEN's lipid phosphatase activity.[1][4][5] Its ability to specifically inhibit PTEN makes it an invaluable tool for studying the physiological and pathological roles of the PI3K/Akt signaling pathway and a potential therapeutic agent for conditions where transient PTEN inhibition could be beneficial, such as wound healing, neuroprotection, and certain cancers.[1]
Mechanism of Action
This compound functions as a noncompetitive and reversible inhibitor of PTEN.[1][4] It disrupts the enzyme's catalytic activity without competing with the substrate for the active site.[1] The inhibition is fully reversible, meaning the enzyme can regain its function once the inhibitor is removed.[1]
By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of cellular PIP3 leads to the activation of downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.[1] This activation is characterized by the increased phosphorylation of key proteins such as Akt (at Ser473 and Thr308) and mTOR.[4][5][6] The activation of these pathways ultimately influences a variety of cellular processes, including glucose uptake, cell proliferation, and survival.[7]
Quantitative Data
The efficacy and characteristics of this compound have been quantified across numerous studies. The following tables summarize these key metrics.
Table 1: Potency, Kinetics, and Specificity of this compound
| Parameter | Value | Assay/Substrate | Reference |
| IC₅₀ | 35 nM | Recombinant PTEN (PIP₃-based assay) | [5][7][8] |
| IC₅₀ | 46 ± 10 nM | Recombinant PTEN (OMFP-based assay) | [1][9][10] |
| Kᵢc (Competitive Inhibition Constant) | 27 ± 6 nM | Recombinant PTEN | [1][9] |
| Kᵢu (Uncompetitive Inhibition Constant) | 45 ± 11 nM | Recombinant PTEN | [1][9] |
| Selectivity | High selectivity for PTEN over other phosphatases like PTP-β, myotubularin, and SAC1. | Recombinant phosphatases | [5][11] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | PTEN Status | Effect | Observation | Reference |
| Hep3B | Low Expression | Inhibition of cell viability, proliferation, and colony formation. | Dose-dependent decrease in cell growth. | [6][7][12] |
| Induction of cellular senescence. | Increased senescence-associated β-galactosidase activity. | [6][7][12] | ||
| PLC/PRF/5 | High Expression | Lesser inhibition of cell viability and proliferation compared to Hep3B. | Moderate response to the inhibitor. | [6][7][12] |
| SNU475 | PTEN-Negative | No significant effect on cell viability or proliferation. | Insensitive to the drug, confirming PTEN as the target. | [6][7][12] |
| NIH 3T3 & L1 Fibroblasts | Not Specified | Increased Akt phosphorylation (Ser473 & Thr308). | Dose-dependent effect, saturating at 75 nM. | [5][11] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage & Route | Key Findings | Reference |
| Nude Mice | Hep3B Cell Xenograft | Not specified | Significant inhibition of tumor growth. | [7][8][12] |
| Nude Mice | MDA PCa-2b Cell Xenograft | Not specified | Suppression of tumor growth and increased survival. | [5][11] |
| C57BL6 Mice | Ischemia-Reperfusion | 10 µg/kg; i.p. | Decreased myocardial infarct size and increased cardiac functional recovery. | [5][9][10] |
| C57BL6 Mice | Doxorubicin-Induced Cardiomyopathy | Not specified | Improved heart function and attenuated cardiac remodeling. | [13] |
Signaling Pathways and Experimental Workflows
PTEN/PI3K/Akt Signaling Pathway
The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the mechanism of action for this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound, from initial biochemical assays to in vivo validation.
Experimental Protocols
In Vitro PTEN Inhibition Assay
This protocol is adapted from methodologies used to determine the potency and kinetics of PTEN inhibitors.[1][5][11]
-
Objective: To measure the IC₅₀ and inhibition constants (Kᵢc, Kᵢu) of this compound against recombinant PTEN.
-
Materials:
-
Recombinant human PTEN enzyme.
-
This compound stock solution (e.g., 10 mM in fresh DMSO).[5]
-
Assay Buffer.
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or PIP₃ presented in octylglucoside mixed micelles.[1][5]
-
Detection Reagent (e.g., Malachite Green for phosphate release from PIP₃, or a fluorescence plate reader for OMFP).[8]
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.[8]
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the varying concentrations of this compound to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.[8][10]
-
Initiate the phosphatase reaction by adding the substrate (OMFP or PIP₃).
-
Incubate for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the product formation (fluorescence for OMFP or phosphate release for PIP₃).
-
Correct for background absorbance/fluorescence from VO-Ohpic in the assay buffer.[8]
-
Calculate the percentage of inhibition relative to a vehicle control (1% DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation (BrdU Incorporation) Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.[7][8]
-
Objective: To quantify the anti-proliferative effects of this compound.
-
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475).
-
Cell culture medium and supplements.
-
This compound.
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent.
-
Colorimetric immunoassay kit for BrdU detection.
-
-
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[7][8]
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 72 hours.[7][8]
-
Add the BrdU labeling reagent to each well 24 hours before the end of the treatment period.[7][8]
-
At the 72-hour mark, remove the labeling medium, fix the cells, and denature the DNA according to the kit manufacturer's protocol.
-
Add the anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add the substrate solution and measure the colorimetric output using a microplate reader.
-
Express results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.
-
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.[6][12]
-
Objective: To determine if this compound treatment leads to the activation of Akt, mTOR, and ERK1/2.
-
Materials:
-
Cell lines of interest.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.
-
Lyse the cells on ice using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensity and normalize phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin).
-
In Vivo Tumor Xenograft Study
This protocol describes a typical study to evaluate the anti-tumor efficacy of this compound in vivo.[12]
-
Objective: To assess the ability of this compound to inhibit tumor growth in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Tumor cells (e.g., Hep3B).
-
This compound.
-
Vehicle for in vivo administration.
-
-
In Vivo Formulation:
-
Procedure:
-
Subcutaneously inject Hep3B cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor size with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for proliferation markers like Ki-67).[5]
-
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Noncompetitive Inhibition of PTEN by VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the noncompetitive inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), by the vanadium-based compound, VO-Ohpic trihydrate. PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade fundamental to cell growth, proliferation, and survival. Its frequent inactivation in various cancers has made it a significant target for therapeutic investigation. This compound has emerged as a potent and specific tool for studying the physiological and pathological consequences of PTEN inhibition.
Mechanism of Action: Reversible Noncompetitive Inhibition
This compound acts as a potent inhibitor of PTEN by stabilizing the enzyme's inactive conformation.[1] It engages in specific hydrogen bonding and hydrophobic interactions, which disrupts the enzyme's catalytic site.[1] Studies have elucidated that this compound functions as a reversible, noncompetitive inhibitor of PTEN.[2][3]
In a noncompetitive inhibition model, the inhibitor binds to a site on the enzyme distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. Consequently, both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction are affected.[2] The inhibition by this compound is fully reversible, meaning the enzyme can regain its activity upon removal of the inhibitor.[2]
Quantitative Inhibition Data
The potency and kinetics of PTEN inhibition by this compound have been quantified using various assays. The data highlights its nanomolar efficacy.
| Parameter | Value | Substrate/Assay Condition | Reference |
| IC50 | 35 ± 2 nM | PIP3-based assay | [2][4] |
| IC50 | 46 ± 10 nM | OMFP-based assay | [3][5] |
| Kic (Inhibitor constant, competitive) | 27 ± 6 nM | Noncompetitive model | |
| Kiu (Inhibitor constant, uncompetitive) | 45 ± 11 nM | Noncompetitive model | |
| Km (Michaelis constant for PIP3) | 30 ± 4 µM | Uninhibited PTEN |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Kic & Kiu: Dissociation constants for the inhibitor binding to the free enzyme and the enzyme-substrate complex, respectively.
Impact on the PI3K/Akt Signaling Pathway
PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action directly opposes the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[2][3] This, in turn, promotes the activation of downstream signaling cascades, most notably the Akt/mTOR pathway, which is crucial for cell survival and proliferation.[6][7][8]
Experimental Protocols & Workflows
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols derived from published studies on this compound.
This assay utilizes the artificial phosphatase substrate 3-O-methylfluorescein phosphate (OMFP), which enables a high-throughput, fluorescence-based measurement of PTEN activity.[2]
Materials:
-
Recombinant PTEN protein
-
OMFP (3-O-methylfluorescein phosphate) cyclohexylammonium salt (dissolved in DMSO)[2]
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[2]
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 µM). Create a serial dilution to the desired final concentrations using a solution containing 1% DMSO to maintain solvent consistency.[2][7]
-
Pre-incubation: In a 96-well plate, add recombinant PTEN to the assay buffer. Add varying concentrations of the diluted this compound.
-
Incubation: Incubate the PTEN and inhibitor mixture at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme.[2][5]
-
Reaction Initiation: Add OMFP substrate to each well to start the reaction. A final concentration of 200 µM OMFP has been previously used.[2]
-
Measurement: Immediately measure the change in fluorescence over time using a plate reader. The dephosphorylation of OMFP by PTEN generates a fluorescent product.
-
Data Analysis: Correct for background fluorescence from wells containing only the inhibitor in assay buffer.[2][5] Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
This protocol is designed to determine if the inhibition of PTEN by this compound is reversible.[2]
Procedure:
-
High Concentration Incubation: Incubate PTEN with a high concentration of this compound (e.g., 300 nM, which is >10x the Kic) for 10 minutes at room temperature.[2]
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 10-fold) into an assay buffer that contains the substrate (OMFP) but no inhibitor.[2] This dilution reduces the concentration of the free inhibitor to a level that should cause minimal inhibition (e.g., 30 nM).
-
Activity Measurement: Immediately measure PTEN activity by monitoring fluorescence.
-
Controls:
-
Analysis: Compare the activity of the diluted sample to the controls. If the activity of the diluted sample recovers to a level similar to Control 2, it indicates that the inhibitor has dissociated from the enzyme and the inhibition is reversible.
Cellular and In Vivo Consequences of PTEN Inhibition
The inhibition of PTEN by this compound has been shown to produce significant biological effects both in cell culture and in animal models.
-
In Vitro Effects: Treatment of cells with this compound leads to a dose-dependent increase in the phosphorylation of Akt.[4] This activation of downstream signaling enhances glucose uptake in adipocytes and can accelerate wound healing in fibroblasts.[6][7][8] In some cancer cell lines with low PTEN expression, VO-Ohpic inhibits cell viability and proliferation and can induce cellular senescence, a form of growth arrest.[6][9][10]
-
In Vivo Effects: In mouse models, intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth in xenografts of certain cancer cells.[6][9][10] It has also demonstrated cardioprotective effects, reducing myocardial infarct size after ischemia-reperfusion injury.[11]
Conclusion
This compound is a well-characterized, potent, and reversible noncompetitive inhibitor of PTEN. Its ability to effectively increase cellular levels of PIP3 and activate the Akt signaling pathway makes it an invaluable chemical probe for dissecting the complex roles of PTEN in health and disease. The detailed kinetic data and established experimental protocols provide a solid foundation for its use in basic research and as a starting point for the development of novel therapeutics targeting the PI3K/PTEN axis.
References
- 1. scbt.com [scbt.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. tandfonline.com [tandfonline.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: The Structure-Activity Relationship of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate, a vanadium-containing organic compound, has emerged as a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade frequently dysregulated in various cancers and other diseases. By inhibiting PTEN's lipid phosphatase activity, this compound effectively activates downstream Akt signaling, making it a valuable tool for studying cellular processes and a potential starting point for therapeutic development. This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, based on currently available data, along with detailed experimental protocols and pathway visualizations.
Core Compound Profile
-
Compound Name: this compound
-
Chemical Name: (OC-6-22)-Aqua[2-(hydroxy-κO)-3-pyridinecarboxylato-κN,κO][2-(hydroxy-κO)-3-pyridinecarboxylato-κO]oxovanadium(V) trihydrate
-
Molecular Formula: C₁₂H₁₆N₂O₁₁V
-
Molecular Weight: 415.2 g/mol [1]
Structure-Activity Relationship (SAR)
Based on an extensive review of the current scientific literature, a detailed structure-activity relationship for this compound has not been formally published. Studies to date have primarily focused on characterizing the inhibitory activity of this compound as a singular potent agent rather than exploring a range of chemical analogs to delineate the specific contributions of its structural motifs to its biological activity.
However, broader studies on vanadium-based PTEN inhibitors, particularly bisperoxovanadium (bpV) compounds, offer some insights that may be relevant to VO-Ohpic. For these related compounds, the vanadium core is understood to be essential for their phosphatase inhibitory activity. The organic ligands coordinated to the vanadium center play a crucial role in modulating the potency, selectivity, and cell permeability of the inhibitor. It is hypothesized that the hydroxypicolinate ligands of this compound contribute to its high affinity and specificity for PTEN. Further research involving the synthesis and evaluation of VO-Ohpic analogs is necessary to establish a definitive SAR.
Quantitative Biological Data
The inhibitory potency of this compound against PTEN has been well-characterized across multiple studies. The following table summarizes the key quantitative metrics reported in the literature.
| Parameter | Value | Substrate Used | Assay Type | Reference |
| IC₅₀ | 35 nM | PIP₃ | In vitro lipid phosphatase assay | [1][2] |
| IC₅₀ | 46 ± 10 nM | OMFP | In vitro phosphatase assay | [3] |
| Kᵢc (competitive) | 27 ± 6 nM | OMFP | Enzyme kinetics | [3] |
| Kᵢu (uncompetitive) | 45 ± 11 nM | OMFP | Enzyme kinetics | [3] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Kᵢc (Competitive inhibition constant): The dissociation constant for inhibitor binding to the free enzyme.
-
Kᵢu (Uncompetitive inhibition constant): The dissociation constant for inhibitor binding to the enzyme-substrate complex.
The data indicate that this compound is a potent, low-nanomolar inhibitor of PTEN. The similar values for Kᵢc and Kᵢu suggest a noncompetitive mode of inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex[4]
Mechanism of Action
This compound functions as a reversible and noncompetitive inhibitor of PTEN's lipid phosphatase activity[4]. By binding to PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂). This leads to an accumulation of PIP₃ at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation[1][2].
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating PTEN inhibitors, the following diagrams have been generated using the DOT language.
Caption: PTEN/Akt Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for PTEN Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
In Vitro Kinase Assay (Phosphate Release Assay)
This assay quantifies the enzymatic activity of PTEN by measuring the release of inorganic phosphate from a substrate.
-
Enzyme Preparation: Recombinant human PTEN is purified and tested for linearity to determine the appropriate enzyme concentration for the assay.
-
Inhibitor Incubation: PTEN is pre-incubated with varying concentrations of this compound (typically in DMSO, with final DMSO concentration kept low, e.g., <1%) for 10-15 minutes at room temperature in an appropriate assay buffer.
-
Reaction Initiation: The phosphatase reaction is initiated by the addition of a substrate, such as PIP₃ or a synthetic substrate like 3-O-methylfluorescein phosphate (OMFP), often presented in octylglucoside mixed micelles[1].
-
Phosphate Detection: After a defined incubation period, the reaction is stopped, and the amount of released phosphate is quantified. A common method is the malachite green assay, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically[3]. For OMFP, the change in fluorescence is monitored[4].
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
These assays assess the effect of this compound on cellular pathways and phenotypes.
-
Cell Culture and Treatment: Cells (e.g., NIH 3T3 or cancer cell lines) are cultured to a suitable confluency and then treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473 or Thr308) and total Akt.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of p-Akt are normalized to total Akt to determine the fold-change in phosphorylation.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to the wells. The WST-8 in the kit is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of untreated control cells.
In Vivo Animal Studies
These studies evaluate the efficacy and physiological effects of this compound in a living organism.
-
Animal Model: An appropriate animal model is selected, such as immunodeficient mice for tumor xenograft studies. For example, human cancer cells are subcutaneously injected into the flanks of the mice.
-
Compound Administration: Once tumors reach a certain size, the animals are randomized into treatment and control groups. This compound is administered, often via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 10 µg/kg)[1]. The control group receives a vehicle solution.
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for markers of proliferation like Ki-67 or apoptosis) or Western blotting.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to effectively upregulate the PI3K/Akt signaling pathway has been demonstrated in a variety of in vitro and in vivo models. While the detailed structure-activity relationship of the VO-Ohpic scaffold remains to be elucidated through the synthesis and testing of analogs, its established potency and mechanism of action make it an invaluable research tool for investigating PTEN biology and a promising lead compound for the development of novel therapeutics targeting diseases with dysregulated PI3K/Akt signaling. The experimental protocols detailed in this guide provide a solid foundation for researchers aiming to further explore the biological effects of this and other PTEN inhibitors.
References
Discovery and Synthesis of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate has emerged as a significant small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Its discovery has opened new avenues for research into the PI3K/Akt signaling pathway and its therapeutic potential in various diseases, including cancer and diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, along with detailed experimental protocols and a summary of its biological activity.
Discovery and Characterization
This compound, a vanadyl complex with hydroxypicolinic acid, was first described by Rosivatz et al. in 2006 as a potent and specific inhibitor of PTEN.[1] The design of this inhibitor was based on exploiting the wider active site cleft of PTEN compared to other cysteine-based phosphatases, allowing for the accommodation of vanadate scaffolds complexed with organic ligands.[1]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [2] |
| Molecular Weight | 415.20 g/mol | [2] |
| CAS Number | 476310-60-8 | [2] |
| Appearance | Crystalline solid | - |
| Solubility | Soluble in DMSO | - |
Inhibitory Activity:
| Parameter | Value | Reference |
| IC₅₀ (PTEN) | 35 nM | [3] |
Synthesis of this compound
While the seminal paper by Rosivatz et al. outlines the design and discovery of VO-Ohpic, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. The synthesis is described as the complexation of a vanadyl scaffold with hydroxypicolinic acid.[1] For researchers requiring the compound, it is commercially available from various suppliers.
General synthesis procedures for similar oxovanadium(IV) complexes often involve the reaction of a vanadyl salt, such as vanadyl sulfate, with the desired ligand in a suitable solvent, followed by purification.[4][5]
Experimental Protocols
In Vitro PTEN Inhibition Assay
This protocol is adapted from the methodologies used in the characterization of VO-Ohpic.[3]
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the VO-Ohpic stock solution to obtain a range of concentrations.
-
In a microplate, add the recombinant PTEN enzyme to the assay buffer.
-
Add the different concentrations of VO-Ohpic or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the PIP₃ substrate to each well.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using the malachite green reagent.
-
Calculate the percentage of PTEN inhibition for each concentration of VO-Ohpic and determine the IC₅₀ value.
Cellular Assay for PI3K/Akt Pathway Activation
This protocol is a general guideline based on the observed effects of VO-Ohpic on downstream signaling.[3]
Materials:
-
Cell line of interest (e.g., NIH 3T3 or cancer cell lines)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt, anti-PTEN)
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of phosphorylated Akt (p-Akt) and total Akt.
-
Normalize the p-Akt levels to total Akt to determine the effect of VO-Ohpic on Akt phosphorylation.
Signaling Pathway
This compound inhibits PTEN, a phosphatase that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt, a key downstream effector of the pathway, which regulates various cellular processes including cell growth, proliferation, survival, and metabolism.
Caption: Signaling pathway affected by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
References
- 1. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Eco-Friendly Synthesis of an Oxovanadium(IV)-bis(abietate) Complex with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Role of VO(Ohpic) Trihydrate in PI3K/Akt/mTOR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO(Ohpic) trihydrate, a potent and selective vanadium-based inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN), presents a complex and context-dependent impact on the crucial PI3K/Akt/mTOR signaling pathway. While its inhibitory action on PTEN classically leads to the activation of this pro-survival and proliferative pathway, emerging evidence reveals a paradoxical anti-tumor effect in specific cancer cell types, primarily through the induction of cellular senescence. This technical guide provides an in-depth analysis of the mechanism of action of VO(Ohpic) trihydrate, summarizes key quantitative data, outlines detailed experimental protocols for its investigation, and visualizes the intricate signaling and experimental workflows.
Introduction: The PI3K/Akt/mTOR Pathway and the Role of PTEN
The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1]
PTEN acts as a critical negative regulator of this pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action counteracts the activity of PI3K, thereby preventing the downstream activation of Akt and mTOR.[2] Loss or reduction of PTEN function is a common event in many human cancers, leading to hyperactivation of the PI3K/Akt/mTOR pathway and promoting tumorigenesis.
VO(Ohpic) Trihydrate: A Potent PTEN Inhibitor
VO(Ohpic) trihydrate is a small molecule, vanadium-based compound that has been identified as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[3][4][5] Its inhibitory action restores the levels of PIP3, leading to the activation of the PI3K/Akt/mTOR signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of VO(Ohpic) trihydrate.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for PTEN Inhibition | 35 nM | In vitro PIP3-based assay | [3][5] |
| IC50 for PTEN Inhibition | 46 ± 10 nM | In vitro OMFP-based assay | [2][4] |
| Inhibition Constants (Kic) | 27 ± 6 nM | Recombinant PTEN | [2][4] |
| Inhibition Constants (Kiu) | 45 ± 11 nM | Recombinant PTEN | [2][4] |
| Cellular/In Vivo Parameter | Concentration/Dosage | Cell Line/Model | Effect | Reference |
| Effective In Vitro Concentration | 0 - 5 µM | Hep3B, PLC/PRF/5, SNU475 | Inhibition of cell viability and proliferation | [3][6] |
| Akt Phosphorylation Saturation | 75 nM | NIH 3T3, L1 fibroblasts | Dose-dependent increase in Akt phosphorylation | [5] |
| In Vivo Dosage | 10 mg/kg (i.p.) | Nude mice with Hep3B xenografts | Significant inhibition of tumor growth | [3][6] |
Mechanism of Action and Signaling Pathway
VO(Ohpic) trihydrate functions by directly inhibiting the enzymatic activity of PTEN. This leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which subsequently promotes protein synthesis and cell growth.
The Paradoxical Effect on Cancer Cells: Induction of Senescence
While activation of the PI3K/Akt/mTOR pathway is generally considered oncogenic, studies have shown that VO(Ohpic) trihydrate can inhibit the growth of certain cancer cells, such as the hepatocellular carcinoma cell line Hep3B, which has low PTEN expression.[6] This anti-proliferative effect is not due to apoptosis but rather the induction of cellular senescence, a state of irreversible growth arrest.[6] This suggests that in cells with already compromised PTEN function, further potent inhibition by VO(Ohpic) trihydrate can lead to an over-activation of the Akt/mTOR and ERK pathways, which, if sustained, can trigger a senescence response.[6] Conversely, in cells with high or normal PTEN expression, the effect is less pronounced, and in PTEN-negative cells, there is no significant impact on cell viability.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of VO(Ohpic) trihydrate.
Western Blotting for Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with VO(Ohpic) trihydrate.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., Hep3B, PLC/PRF/5) in appropriate culture dishes. Once they reach the desired confluency, treat with varying concentrations of VO(Ohpic) trihydrate (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-proteins, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total Akt, mTOR, and a loading control like β-actin or GAPDH. Dilutions should be optimized as per the manufacturer's instructions. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
Cell Viability and Proliferation Assays
These assays are used to determine the effect of VO(Ohpic) trihydrate on cell growth and proliferation.
BrdU Incorporation Assay:
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with varying concentrations of VO(Ohpic) trihydrate for 72 hours.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the wells 24 hours before the end of the treatment period.
-
Detection: At the end of the incubation, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by the addition of a colorimetric substrate.
-
Measurement: Measure the absorbance using a microplate reader. The results are expressed as the percentage of BrdU incorporation relative to the untreated control.
Clonogenic Assay:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Allow the cells to adhere overnight, then treat with different concentrations of VO(Ohpic) trihydrate.
-
Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells).
In Vivo Xenograft Studies
This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of VO(Ohpic) trihydrate in vivo.
Experimental Workflow:
Procedure:
-
Animal Model: Use immunodeficient mice, such as athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Hep3B) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Treatment: Administer VO(Ohpic) trihydrate via an appropriate route, such as intraperitoneal (i.p.) injection, at a predetermined dose and schedule. The control group should receive a vehicle control.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform further analyses on the tumor tissue, such as Western blotting or immunohistochemistry, to assess the in vivo effects on the PI3K/Akt/mTOR pathway.
Conclusion
VO(Ohpic) trihydrate is a valuable research tool for probing the intricacies of the PI3K/Akt/mTOR signaling pathway. Its potent and selective inhibition of PTEN allows for the controlled activation of this cascade. However, the cellular outcome of this activation is highly context-dependent, with the potential for inducing senescence in cancer cells with low PTEN expression. This dual functionality underscores the complexity of targeting the PI3K/Akt/mTOR pathway and highlights the importance of understanding the genetic background of the cells or tumors being studied. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of VO(Ohpic) trihydrate and other PTEN inhibitors.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of VO-Ohpic Trihydrate-Mediated PTEN Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein Phosphatase and Tensin Homolog (PTEN) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism. Its frequent inactivation in various cancers has made it a key target for therapeutic intervention. VO-Ohpic trihydrate has emerged as a potent and specific inhibitor of PTEN, offering a valuable tool to probe the intricacies of the PTEN signaling network and as a potential therapeutic agent. This technical guide provides an in-depth overview of the downstream targets affected by this compound-mediated PTEN inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Introduction to PTEN and this compound
PTEN is a dual-specificity phosphatase that primarily dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2)[1][2]. This action directly counteracts the activity of PI3K, which phosphorylates PIP2 to generate PIP3. The accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B)[2][3]. The recruitment of Akt to the membrane leads to its phosphorylation and activation, initiating a cascade of downstream signaling events that promote cell survival, growth, and proliferation[4].
This compound is a vanadium-based small molecule that acts as a potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity[5][6]. Its ability to specifically inhibit PTEN leads to an accumulation of cellular PIP3, thereby activating the PI3K/Akt signaling pathway and its downstream effectors[5][7].
Core Signaling Pathway: PTEN/PI3K/Akt
The inhibition of PTEN by this compound fundamentally alters the balance of the PI3K/Akt pathway, leading to the activation of numerous downstream targets.
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Effects of this compound on Downstream Targets
The inhibition of PTEN by this compound leads to quantifiable changes in the phosphorylation status and activity of downstream signaling molecules, as well as measurable effects on cellular processes.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PTEN inhibition) | 35 nM | Cell-free assay | [5] |
| IC50 (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN with OMFP substrate | [6] |
| Kic (inhibition constant) | 27 ± 6 nM | Recombinant PTEN | [6] |
| Kiu (inhibition constant) | 45 ± 11 nM | Recombinant PTEN | [6] |
| IC50 (Cell Viability, 120h) | 3.4 µM | Hep3B (low PTEN) | [8] |
| IC50 (Cell Viability, 120h) | > 5 µM | PLC/PRF/5 (high PTEN) | [8] |
Table 2: Effects of this compound on Downstream Signaling and Cellular Processes
| Downstream Target/Process | Effect | Cell Line | Observations | Reference |
| p-Akt (Ser473) | Increased | Hep3B | Dose-dependent increase. | [8] |
| p-mTOR | Increased | Hep3B | - | [8] |
| p-ERK1/2 | Increased | Hep3B | - | [8] |
| FoxO3a transcriptional activity | Reduced | NIH 3T3, L1 fibroblasts | Functional activation of Akt. | [9] |
| Cell Proliferation (BrdU) | Inhibited | Hep3B, PLC/PRF/5 | Dose-dependent decrease. | [5][8] |
| Colony Formation | Inhibited | Hep3B, PLC/PRF/5 | - | [5] |
| Cellular Senescence (SA-β-gal) | Induced | Hep3B | - | [5] |
| Cell Cycle | G2/M arrest | Hep3B | Observed after 72h treatment. | [8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Effect | Observations | Reference |
| Nude mice with Hep3B xenografts | 10 mg/kg, i.p., daily (6 days/week) | Significantly reduced tumor volume | Increased p-Akt and p-ERK1/2 levels in tumor tissues. | [8] |
| C57BL6 mice (cardiac arrest model) | 10 mg/kg, i.p. | Increased survival, LVPmax, and dP/dt max | Increased lactate clearance and decreased plasma glucose. | [5] |
Detailed Experimental Protocols
Western Blotting for PTEN Signaling Proteins
This protocol is for the detection of total and phosphorylated proteins in the PTEN/Akt pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. telomer.com.tr [telomer.com.tr]
- 2. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Unveiling the Cellular Regulatory Landscape of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular functions regulated by VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By elucidating its mechanism of action, downstream signaling effects, and impact on key cellular processes, this document serves as a comprehensive resource for researchers and professionals in drug development.
Core Mechanism of Action: PTEN Inhibition
This compound functions as a highly potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity.[1] PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation at the plasma membrane. This accumulation subsequently activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the inhibitory and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Inhibition Constants | Reference |
| PTEN | PIP3-based assay | 35 nM | - | [2][3] |
| PTEN | - | 46 ± 10 nM | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | [1][4] |
| SHP1 | pNPP substrate | 975 nM | - | [5] |
| CBPs | - | Micromolar range | - | [3][6] |
| SopB | - | High nanomolar range | - | [3][6] |
Table 2: Cellular Effects of this compound
| Cell Line | Effect | Concentration | Duration | Reference |
| Hep3B | Inhibition of cell viability, proliferation, and colony formation | 0-5 μM | 72 h | [2][7] |
| Hep3B | Induction of senescence-associated β-galactosidase activity | - | - | [2][7] |
| Hep3B | G2/M cell cycle arrest | 500 nM | 72 h | [7][8] |
| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 and Thr308) | Saturation at 75 nM | - | [3][6] |
| Endothelial Progenitor Cells | Attenuation of methylprednisolone-induced apoptosis | - | - | [9] |
Regulated Cellular Functions and Signaling Pathways
This compound's inhibition of PTEN triggers a cascade of downstream signaling events that regulate a multitude of cellular functions.
The PI3K/Akt/mTOR Signaling Pathway
The primary consequence of PTEN inhibition by this compound is the activation of the PI3K/Akt/mTOR pathway.[2] This pathway is central to cell growth, proliferation, survival, and metabolism.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.glpbio.com [file.glpbio.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. PTEN inhibitor VO-OHpic attenuates GC-associated endothelial progenitor cell dysfunction and osteonecrosis of the femoral head via activating Nrf2 signaling and inhibiting mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Determination of VO-Ohpic Trihydrate IC50 Value and its Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). This document details the experimental protocols for assessing its inhibitory activity and cellular consequences, and visualizes the associated signaling pathways and workflows.
Quantitative Data Summary
The inhibitory potency of this compound against PTEN has been determined using various in vitro assays. The IC50 values, along with other kinetic parameters, are summarized in the table below.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Cell-free assay | [1] |
| IC50 | 46 ± 10 nM | OMFP-based assay | [2] |
| IC50 | 35 ± 2 nM | PIP3-based assay | [2] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | OMFP-based assay | [2] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP-based assay | [2] |
Mechanism of Action
This compound is a potent and specific, reversible, non-competitive inhibitor of PTEN.[3][4] PTEN is a phosphatase that counteracts the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling cascades, primarily the PI3K/Akt/mTOR pathway.[1][2] This activation promotes cell survival, growth, and proliferation. Additionally, this compound has been shown to influence the Ras/MEK/ERK signaling pathway.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PTEN Inhibition Assay (Malachite Green-based)
This assay quantifies the inorganic phosphate released from the dephosphorylation of PIP3 by PTEN.
Materials:
-
Recombinant human PTEN protein
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the Assay Buffer, recombinant PTEN enzyme, and the different concentrations of this compound.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[3][6]
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 30°C for 20 minutes.[3]
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent forms a colored complex with the free phosphate.
-
Allow the color to develop for 10 minutes at room temperature.[3]
-
Measure the absorbance at 650 nm using a microplate reader.[3]
-
Calculate the percentage of PTEN inhibition for each concentration of this compound relative to the vehicle control (DMSO) and plot the results to determine the IC50 value.
PTEN Inhibition Assay (OMFP-based Fluorometric Assay)
This assay utilizes the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP), which upon dephosphorylation by PTEN, produces a fluorescent signal.
Materials:
-
Recombinant human PTEN protein
-
3-O-methylfluorescein phosphate (OMFP) substrate
-
This compound
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[3]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in Assay Buffer to the desired final concentrations.
-
Add the Assay Buffer, recombinant PTEN enzyme, and varying concentrations of this compound to the wells of a 96-well black microplate.
-
Pre-incubate the mixture at room temperature for 10 minutes.[3]
-
Initiate the reaction by adding the OMFP substrate.
-
Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm).
-
The rate of the reaction is determined from the linear portion of the fluorescence curve.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For a more detailed analysis, varying concentrations of OMFP can be used to determine the mode of inhibition (competitive, non-competitive, etc.) by analyzing Lineweaver-Burk plots.[3]
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.
Materials:
-
Adherent cells (e.g., Hep3B, PLC/PRF/5)
-
Complete cell culture medium
-
This compound
-
MTS reagent (containing MTS and an electron coupling reagent like PES)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][8]
-
The following day, treat the cells with a range of concentrations of this compound dissolved in the cell culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).[1]
-
Following incubation, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[9]
-
Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to convert MTS to formazan.[9]
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and plot the data to determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation Assay)
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[1]
-
For the final 24 hours of the treatment period, add the BrdU labeling solution to each well.[1]
-
After incubation, remove the labeling medium and fix the cells with the Fixing/Denaturing solution for 30 minutes at room temperature.
-
Wash the cells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the cells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
After a final wash, add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The amount of BrdU incorporation is proportional to the absorbance, and the IC50 for cell proliferation can be calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PTEN Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Specificity of VO-Ohpic Trihydrate for PTEN Over Other Phosphatases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of the vanadium-based compound, VO-Ohpic trihydrate, as a potent and selective inhibitor of the tumor suppressor phosphatase, PTEN (Phosphatase and Tensin Homolog deleted on chromosome 10). We will delve into the quantitative data highlighting its selectivity, the experimental protocols used for its characterization, and its impact on key cellular signaling pathways.
Introduction to this compound
This compound is a small-molecule, vanadium-based compound that has emerged as a powerful tool for studying the cellular functions of PTEN.[1] PTEN is a crucial dual-specificity phosphatase that primarily acts as a lipid phosphatase, antagonizing the PI3K/Akt/mTOR signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] Due to its central role in cell growth, proliferation, and survival, the inhibition of PTEN is of significant interest in various research fields, including cancer biology and metabolic diseases.[2][3] VO-Ohpic has been characterized as a reversible and noncompetitive inhibitor of PTEN, making it a valuable chemical probe for elucidating PTEN-dependent cellular processes.[2]
Quantitative Analysis of Specificity
The efficacy of a chemical inhibitor is intrinsically linked to its specificity. This compound has been demonstrated to be a highly potent inhibitor of PTEN with an IC50 in the low nanomolar range.[3][4] Its selectivity has been assessed against a panel of other phosphatases, revealing a significant preference for PTEN.
| Phosphatase | IC50 (nM) | Comments |
| PTEN | 35 - 46 | Highly potent inhibition.[3][4] |
| SHP-1 | 975 | Significantly less potent inhibition compared to PTEN.[5] |
| CBP's | >1000 (µM range) | |
| SopB | High nM range | |
| Myotubularin | Not significantly inhibited | Highly selective over this phosphatase.[6] |
| SAC1 | Not significantly inhibited | Highly selective over this phosphatase.[6] |
| PTP-β | Not significantly inhibited | Highly selective over this phosphatase.[6] |
Table 1: Comparative inhibitory activity of this compound against PTEN and other phosphatases.
The data clearly indicates that this compound is a highly selective inhibitor for PTEN. While it shows some off-target effects at higher concentrations, its nanomolar potency against PTEN allows for a therapeutic window where specific inhibition can be achieved.
Experimental Protocols
The determination of the inhibitory potency and specificity of this compound involves several key biochemical assays.
Phosphatase Activity Assays
Two primary methods have been employed to measure the phosphatase activity of PTEN and the inhibitory effects of this compound:
-
PIP3-Based Malachite Green Assay: This assay measures the release of inorganic phosphate from PTEN's physiological substrate, PIP3. The reaction is stopped, and a malachite green reagent is added, which forms a colored complex with the free phosphate. The absorbance is then measured spectrophotometrically at 650 nm.[2]
-
OMFP-Based Fluorescence Assay: This assay utilizes the artificial phosphatase substrate 3-O-methylfluorescein phosphate (OMFP). Upon dephosphorylation by PTEN, OMFP becomes fluorescent. The change in fluorescence is monitored over time to determine the enzyme's activity. This method is particularly suitable for high-throughput screening.[2]
General Inhibition Assay Protocol
-
Enzyme Preparation: Recombinant phosphatases are purified and their concentrations determined.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.[1]
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes at room temperature) to allow for the binding of the inhibitor to the enzyme.[1]
-
Reaction Initiation: The phosphatase reaction is initiated by the addition of the substrate (either PIP3 or OMFP).
-
Detection: The reaction progress is monitored using either the malachite green colorimetric method or by measuring the fluorescence of dephosphorylated OMFP.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibitor Reversibility Assay (Inhibitor Dilution Method)
To determine if the inhibition is reversible, an inhibitor dilution assay is performed.[2]
-
High Concentration Incubation: PTEN is incubated with a high concentration of VO-Ohpic (e.g., 10x IC50) to ensure complete inhibition.
-
Dilution: The enzyme-inhibitor complex is then rapidly diluted to a concentration of the inhibitor that is well below its IC50.
-
Activity Measurement: The enzymatic activity of the diluted sample is measured.
-
Analysis: A recovery of enzymatic activity upon dilution indicates that the inhibitor is reversible.
Signaling Pathways and Experimental Workflows
The inhibition of PTEN by this compound has profound effects on cellular signaling pathways that regulate cell fate.
The PI3K/Akt/mTOR Pathway
PTEN is the primary negative regulator of the PI3K/Akt/mTOR pathway. By dephosphorylating PIP3, PTEN turns off this pro-survival and pro-growth signaling cascade. Inhibition of PTEN by VO-Ohpic leads to the accumulation of PIP3, resulting in the activation of Akt and its downstream effectors.[1]
The MAPK/ERK Pathway
Emerging evidence suggests that PTEN may also play a role in regulating the MAPK/ERK pathway. Studies have shown that treatment with VO-Ohpic can lead to an increase in the phosphorylation and activation of ERK1/2, suggesting that PTEN may have a negative regulatory role in this pathway as well.[7]
References
- 1. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vanadium in VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate, an organovanadium compound, has emerged as a potent and selective inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Its ability to modulate the crucial PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in cancer research and a potential therapeutic agent. This technical guide provides an in-depth analysis of the role of the central vanadium core in the inhibitory function of this compound. It consolidates quantitative data on its efficacy, details key experimental protocols for its study, and visualizes the complex signaling pathways it influences. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene that is frequently mutated or deleted in a wide range of human cancers[]. As a dual-specificity phosphatase, its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway. By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively antagonizes the PI3K/Akt pathway, thereby regulating fundamental cellular processes such as cell growth, proliferation, survival, and metabolism[][2].
The discovery of potent and selective PTEN inhibitors is of significant interest for both basic research and therapeutic applications. This compound, with its full chemical name hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a vanadium-based small molecule that has demonstrated high potency and selectivity for PTEN[3][4][5]. The central vanadyl (VO2+) core is believed to be crucial for its inhibitory activity, acting as a phosphate mimic and interacting with the active site of PTEN[][6]. This guide delves into the specifics of this interaction and the broader biological effects of this compound.
The Vanadium Core: A Key to Potent Inhibition
The inhibitory activity of this compound is intrinsically linked to its vanadium center. Vanadium compounds, particularly in the vanadate (V) and vanadyl (IV) oxidation states, are known to act as transition-state analogs for phosphate hydrolysis, enabling them to inhibit a variety of phosphatases[][6]. In the case of this compound, the vanadyl ion (V4+) is coordinated to two molecules of 3-hydroxypicolinic acid (Ohpic). This coordination complex is not merely a delivery vehicle for the vanadyl ion; the organic ligands play a critical role in the molecule's specificity and potency[5][7].
The two Ohpic ligands create a sterically demanding structure that is thought to contribute to its selectivity for PTEN over other phosphatases[5]. While a definitive co-crystal structure of this compound bound to PTEN is not publicly available, it is hypothesized that the vanadyl group directly interacts with the catalytic cysteine residue (Cys124) in the active site of PTEN[]. This interaction likely mimics the transition state of the dephosphorylation reaction, leading to potent and reversible inhibition.
Quantitative Data
The efficacy of this compound as a PTEN inhibitor has been quantified in numerous studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 35 nM | Recombinant PTEN (Cell-free assay) | [3] |
| IC50 | 46 ± 10 nM | Recombinant PTEN (OMFP substrate) | [5] |
| Kic | 27 ± 6 nM | Recombinant PTEN | [5] |
| Kiu | 45 ± 11 nM | Recombinant PTEN | [5] |
| Cell Proliferation Inhibition | Concentration-dependent in Hep3B cells (0-5 µM) | BrdU incorporation assay | [3] |
| Akt Phosphorylation (Ser473 & Thr308) | Dose-dependent increase, saturation at 75 nM | Western Blot in NIH 3T3 and L1 fibroblasts | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significant inhibition of tumor growth | [3] |
| C57BL/6 mice (cardiac arrest model) | 10 mg/kg, i.p. | Increased survival, improved cardiac function | [3] |
| Male nude athymic mice | 10 mg/kg, i.p. | Not specified in snippet | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Synthesis of this compound
In Vitro PTEN Inhibition Assay
This protocol is adapted from studies using recombinant PTEN to determine the inhibitory potency of this compound[7][9].
Materials:
-
Recombinant human PTEN
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Substrate:
-
PIP3 (phosphatidylinositol (3,4,5)-trisphosphate)
-
OMFP (3-O-methylfluorescein phosphate)
-
-
Malachite Green reagent (for PIP3 assay)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add recombinant PTEN to the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (PIP3 or OMFP).
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
For the PIP3 assay, stop the reaction and measure the released phosphate using the Malachite Green reagent. Read absorbance at ~620 nm.
-
For the OMFP assay, measure the fluorescence of the product (Ex/Em = ~485/525 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Viability and Proliferation Assays
These protocols are based on methods used to assess the effect of this compound on cancer cell lines[2][3].
4.3.1 MTS Assay
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 103 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-5 µM) or DMSO for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
4.3.2 BrdU Incorporation Assay
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling reagent
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)
-
Substrate for the detection enzyme
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTS assay.
-
24 hours before the end of the treatment period, add BrdU labeling reagent to each well.
-
At the end of the incubation, fix the cells and denature the DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage inhibition of BrdU incorporation compared to the control.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of proteins in the PTEN signaling pathway following treatment with this compound[2][5].
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in vivo[2][3].
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., Hep3B)
-
This compound
-
Vehicle for injection (e.g., saline, DMSO/PEG/Tween 80/saline formulation)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection on a predetermined schedule.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound-mediated PTEN inhibition.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound stands out as a highly potent and selective inhibitor of PTEN, with the vanadium core playing a pivotal role in its mechanism of action. By mimicking the transition state of phosphate hydrolysis, the vanadyl center effectively blocks the catalytic activity of PTEN, leading to the activation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. This activity translates into significant anti-proliferative and pro-senescent effects in cancer cells, as demonstrated by a growing body of in vitro and in vivo evidence.
This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols, and the underlying signaling mechanisms related to this compound. It is hoped that this resource will facilitate further research into this promising compound and accelerate its potential translation into novel therapeutic strategies for cancer and other diseases where PTEN dysregulation is a contributing factor. Further studies, particularly those elucidating the precise structural interactions between this compound and PTEN, will be invaluable in the rational design of next-generation PTEN inhibitors with even greater potency and specificity.
References
- 2. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxypyridine-2-carboxylic acid 98 874-24-8 [sigmaaldrich.com]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
An In-depth Technical Guide to Utilizing VO-Ohpic Trihydrate for the Study of PTEN Signaling in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphatase and Tensin Homolog (PTEN) tumor suppressor is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers. Loss or inactivation of PTEN leads to uncontrolled cell growth, proliferation, and survival. VO-Ohpic trihydrate has emerged as a potent and specific small-molecule inhibitor of PTEN, providing a valuable pharmacological tool to investigate the multifaceted roles of PTEN in cancer biology and to explore potential therapeutic strategies. This technical guide offers an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying PTEN signaling in cancer research.
Introduction to this compound and PTEN Signaling
The PTEN protein is a dual-specificity phosphatase that primarily dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K).[1][2][3] This action curtails the activation of downstream effectors such as Akt and mTOR, which are central to cell growth, proliferation, and survival.[4][5] In many cancers, the PTEN gene is mutated, deleted, or silenced, leading to constitutive activation of the PI3K/Akt pathway and promoting tumorigenesis.[1][2]
This compound, a vanadium-based compound, is a potent and reversible, noncompetitive inhibitor of PTEN's lipid phosphatase activity.[6][7] It has been shown to effectively increase cellular levels of PIP3, leading to the phosphorylation and activation of Akt.[8] This makes it an invaluable tool for researchers to mimic the effects of PTEN loss in cancer cells and to study the downstream consequences on cellular signaling and behavior.
Mechanism of Action of this compound
This compound directly inhibits the enzymatic activity of PTEN.[6] Studies have shown that it acts as a noncompetitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.[7] This inhibition leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates downstream signaling proteins, most notably Akt.[6] Activated Akt then phosphorylates a plethora of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival, as well as the inhibition of apoptosis.[9][10]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
| Parameter | Value | Assay Method | Reference |
| IC50 (PTEN) | 35 nM | In vitro lipid phosphatase assay (PIP3 substrate) | [6] |
| IC50 (PTEN) | 46 ± 10 nM | In vitro phosphatase assay (OMFP substrate) | [7][11] |
| Inhibition Constants (PTEN) | Kic = 27 ± 6 nM, Kiu = 45 ± 11 nM | Enzyme kinetics | [7] |
Table 1: In Vitro Inhibitory Activity of this compound against PTEN.
| Cell Line | PTEN Status | Effect of this compound | Reference |
| Hep3B | Low Expression | Inhibition of cell viability and proliferation, induction of senescence, G2/M arrest | [9][10] |
| PLC/PRF/5 | High Expression | Minor inhibition of cell viability and proliferation | [9][10] |
| SNU475 | PTEN-negative | No effect on cell viability or proliferation | [9][10] |
Table 2: Cellular Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines.
| Protein | Cell Line | Fold Change (vs. Control) | VO-Ohpic Concentration | Reference |
| p-Akt (Ser473) | Hep3B | Increased (dose-dependent) | 1-5 µM | [9][10] |
| p-mTOR | Hep3B | Increased | 5 µM | [9][10] |
| p-ERK1/2 | Hep3B | Increased (dose-dependent) | 1-5 µM | [9][10] |
Table 3: Effect of this compound on Downstream Signaling Proteins in Hep3B Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on PTEN signaling in cancer cells.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines Hep3B (low PTEN), PLC/PRF/5 (high PTEN), and SNU475 (PTEN-negative) are recommended for comparative studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0-5 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against PTEN, p-Akt (Ser473), Akt, p-mTOR, mTOR, p-ERK1/2, ERK1/2, and β-actin overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the western blot bands using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.
Cell Proliferation (BrdU Incorporation Assay)
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 72 hours.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.
-
Detection: At the end of the incubation, fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., HRP) according to the manufacturer's protocol.
-
Analysis: Measure the absorbance at the appropriate wavelength and express the results as a percentage of the control (vehicle-treated) cells.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Allow the cells to grow for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
In Vivo Xenograft Studies
-
Animal Model: Use male nude athymic mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject Hep3B cells (e.g., 5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth and Treatment: Once tumors are palpable (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg body weight) intraperitoneally daily for a specified period. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for signaling proteins or immunohistochemistry for proliferation markers like Ki-67.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the PTEN signaling pathway and a typical experimental workflow for studying this compound.
Caption: The PTEN/PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for investigating this compound in cancer research.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of the PTEN signaling pathway in cancer. Its specific inhibition of PTEN allows for the controlled study of downstream signaling events and their impact on cancer cell behavior. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of PTEN-deficient cancers and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K/PTEN/AKT Signaling Pathways in Germ Cell Development and Their Involvement in Germ Cell Tumors and Ovarian Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Post-Translational Modification of PTEN Protein: Quantity and Activity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. rsc.org [rsc.org]
- 9. Quantitative and dynamic analysis of PTEN phosphorylation by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-Translational Modification of PTEN Protein: Quantity and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Using VO-Ohpic Trihydrate in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] Its ability to modulate this pathway has made it a valuable tool in exploratory neurobiology research, with studies investigating its potential in models of depression, neurodegenerative diseases, and neural stem cell proliferation.[4][5][6][7] This guide provides a comprehensive overview of the use of this compound in a neurobiological context, summarizing key quantitative data, detailing experimental protocols, and illustrating the associated signaling pathways.
Mechanism of Action
This compound functions as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[8] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting accumulation of PIP3 leads to the activation of downstream signaling cascades, most notably the PI3K/Akt pathway.[1][8] This activation, in turn, influences a multitude of cellular processes crucial for neuronal function and survival, including cell growth, proliferation, and apoptosis.[1][9]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 35 nM | Recombinant PTEN | [1][3][10] |
| IC50 | 46 ± 10 nM | Recombinant PTEN | [11] |
| Inhibition Constants (Kic, Kiu) | 27 ± 6 nM, 45 ± 11 nM | Recombinant PTEN | [8][11] |
| Saturation Concentration | 75 nM | NIH 3T3 and L1 fibroblasts (for Akt phosphorylation) | [3][10] |
| Concentration Range | 10 µM - 100 µM | Drosophila food media for Huntington's model | [7] |
| Concentration for NSPC treatment | 2 µM | Rat neural stem/progenitor cells | [6] |
Table 2: In Vivo Dosage and Administration
| Animal Model | Dosage | Administration Route | Study Context | Reference |
| Mice (C57BL/6) | 10 µg/kg | Intraperitoneal (i.p.) | Depression-like behaviors | [4] |
| Mice | 10 µg/kg | Intraperitoneal (i.p.) | Ischemia-reperfusion | [3][10] |
| Nude Mice (Hep3B xenografts) | 10 mg/kg | Intraperitoneal (i.p.) | Hepatocellular carcinoma | [12] |
Experimental Protocols
This section details methodologies for key experiments involving this compound in neurobiology.
In Vitro Inhibition of PTEN and Akt Phosphorylation
-
Objective: To determine the in vitro potency of this compound on PTEN activity and its effect on downstream Akt phosphorylation.
-
Methodology:
-
PTEN Inhibition Assay: The lipid phosphatase activity of recombinant PTEN is measured using a phosphate release assay with a substrate like PIP3.[10] The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.[10]
-
Cell Culture and Treatment: NIH 3T3 or L1 fibroblasts are cultured in appropriate media.[3][10] Cells are treated with different concentrations of this compound (e.g., 0, 10, 20, 40, 75, 150, and 500 nM) for a specified duration, such as 15 minutes.[10]
-
Western Blot Analysis: Following treatment, cell lysates are collected and subjected to Western blot analysis to detect the phosphorylation status of Akt at sites like Ser473 and Thr308, as well as total Akt levels for normalization.[4][10]
-
In Vivo Administration for Behavioral Studies in Mice
-
Objective: To assess the effect of this compound on depression-like behaviors in a mouse model of chronic stress.
-
Methodology:
-
Animal Model: Male C57BL/6 mice are subjected to a chronic restraint stress (CRS) protocol for 30 days.[4]
-
Drug Preparation and Administration: this compound is dissolved in sterilized phosphate-buffered saline (PBS) at a pH of 7.2.[4] Starting on day 15 of the CRS protocol, mice receive a daily intraperitoneal injection of this compound (10 µg/kg body weight) or vehicle (PBS).[4]
-
Behavioral Testing: Following the 30-day CRS and treatment period, mice undergo a battery of behavioral tests, including the sucrose preference test, tail suspension test, and forced swim test to assess depression-like behaviors.[4]
-
Treatment of Neural Stem/Progenitor Cells (NSPCs)
-
Objective: To investigate the role of PTEN inhibition on the proliferation of cultured rat NSPCs.
-
Methodology:
-
Cell Culture: Rat NSPCs are cultured in appropriate media.[6]
-
Treatment: To inhibit PTEN, this compound is added to the culture medium at a concentration of 2 µM.[6] As this compound is often dissolved in DMSO, a vehicle control with the same volume of DMSO is used.[6]
-
Proliferation Assays: The effect on NSPC proliferation is assessed using methods such as Cell Counting Kit-8 (CCK-8) assays, 5-bromo-2-deoxyuridine (BrdU) staining, and flow cytometry for cell cycle analysis.[6]
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via PTEN inhibition.
Experimental Workflow for In Vivo Behavioral Studies
Caption: Workflow for in vivo behavioral studies with this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the PTEN/PI3K/Akt signaling pathway in the central nervous system. Its high potency and specificity allow for targeted inhibition of PTEN, enabling the elucidation of its downstream effects on neuronal function and behavior. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to design and execute further exploratory studies in neurobiology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. apexbt.com [apexbt.com]
- 4. PTEN in prefrontal cortex is essential in regulating depression-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.glpbio.com [file.glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for VO-Ohpic Trihydrate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
VO-Ohpic trihydrate is a potent and specific, cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity and cellular effects of this vanadium-based compound.
Mechanism of Action
This compound functions as a non-competitive inhibitor of PTEN's lipid phosphatase activity.[4][5] PTEN is a key negative regulator of the PI3K/Akt signaling pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN directly counteracts the activity of phosphoinositide 3-kinase (PI3K).[5] Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the subsequent activation of downstream effectors such as Akt and mTOR.[1][6][7] This activation influences a variety of cellular processes including cell growth, proliferation, and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VO-Ohpic Trihydrate in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3] PTEN functions as a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade pivotal in cell growth, proliferation, survival, and metabolism. By inhibiting the lipid phosphatase activity of PTEN, this compound effectively elevates cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream effectors such as Akt and FoxO3a.[4] This targeted inhibition makes this compound a valuable tool for investigating the physiological and pathological roles of the PTEN/PI3K/Akt pathway and for exploring its therapeutic potential in various diseases, including cancer and metabolic disorders.
These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, along with guidelines for its use in common in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
Proper handling and storage of this compound are crucial for maintaining its stability and activity. Below is a summary of its key properties.
| Property | Value | Reference |
| Molecular Weight | 415.20 g/mol | [4][5] |
| Appearance | Light green to green crystalline solid | [2] |
| Solubility in DMSO | ≥ 50 mg/mL (120.42 mM) to 121.8 mg/mL | [1][2][5] |
| Solubility in Water | Insoluble (< 0.1 mg/mL) | [2][4][5] |
| Solubility in Ethanol | Insoluble or requires sonication for minimal solubility | [1][4] |
| Storage (Powder) | -20°C for up to 3 years | [2][5] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month (aliquoted to avoid freeze-thaw cycles) | [2][4] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous (hygroscopic) DMSO for the preparation of stock solutions.[2][4]
Mechanism of Action: PTEN Inhibition
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PTEN. This inhibition leads to the activation of the PI3K/Akt signaling pathway.
Caption: this compound inhibits PTEN, activating the PI3K/Akt pathway.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture and other experiments.
Materials:
-
This compound powder (Molecular Weight: 415.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 415.20 g/mol * 1000 mg/g = 4.152 mg
-
-
Weigh the compound: Carefully weigh 4.152 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution:
-
Sterilization (Optional): If the stock solution is intended for use in sterile cell culture, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[2][4]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][4]
-
Experimental Protocols and Applications
This compound is a versatile tool for studying PTEN signaling in various contexts. Below are example protocols for its application in cell-based assays.
In Vitro Cell Treatment Workflow
The following diagram illustrates a general workflow for treating cells with this compound.
Caption: General workflow for in vitro cell treatment with this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies investigating the effect of this compound on cancer cell viability.[7]
Procedure:
-
Cell Seeding: Seed cells (e.g., Hep3B hepatocellular carcinoma cells) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from your 10 mM DMSO stock. The final DMSO concentration in the culture medium should be kept constant across all wells and should typically not exceed 0.1-0.5% to avoid solvent toxicity. A vehicle control (DMSO only) must be included. Typical treatment concentrations can range from 0 to 5 µM.[4]
-
Incubation: Treat the cells with the varying concentrations of this compound for the desired time period (e.g., 72-120 hours).[4][7]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis of Akt Phosphorylation
This protocol allows for the assessment of the downstream effects of PTEN inhibition on the Akt signaling pathway.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 75 nM) for a short duration (e.g., 15 minutes) to observe acute signaling changes.[1][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated Akt.
In Vivo Applications
For in vivo studies, this compound is typically administered via intraperitoneal (i.p.) injection.[1][4]
| Parameter | Example Value | Reference |
| Animal Model | Male nude athymic mice; C57BL6 mice | [4][5] |
| Dosage | 10 mg/kg or 10 µg/kg | [1][4] |
| Vehicle for Injection | A common vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2][5][8] |
Note: The optimal dosage and administration schedule should be determined empirically for each specific animal model and experimental design. It is also important to ensure that the final concentration of DMSO administered to the animals is well-tolerated. For mice, the DMSO concentration should generally be kept below 10%.[8]
Summary
This compound is a powerful research tool for modulating the PTEN/PI3K/Akt signaling pathway. Proper preparation of stock solutions in anhydrous DMSO is critical for its effective use. The protocols provided herein offer a foundation for utilizing this inhibitor in both in vitro and in vivo research settings. Researchers should always include appropriate vehicle controls in their experiments and optimize treatment conditions for their specific cell lines or animal models.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Application Notes and Protocols: VO-Ohpic Trihydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective, cell-permeable inhibitor of the tumor suppressor PTEN (Phosphatase and Tensin Homolog deleted on chromosome 10).[1][2][3] PTEN is a critical lipid phosphatase that antagonizes the PI3K/Akt signaling pathway.[4][5][6] By inhibiting PTEN, this compound leads to the activation of downstream signaling cascades, most notably the Akt and FoxO3a pathway, which are involved in regulating cell growth, proliferation, survival, and metabolism.[1] These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, recommended working concentrations for various applications, and detailed experimental protocols.
Mechanism of Action
This compound is a vanadium-based compound that specifically inhibits the lipid phosphatase activity of PTEN with an IC50 in the low nanomolar range (typically 35-46 nM).[1][7][8] PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action terminates the signaling cascade initiated by phosphoinositide 3-kinase (PI3K).
By inhibiting PTEN, this compound causes an accumulation of PIP3 at the plasma membrane. This leads to the recruitment and activation of downstream effectors, including the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a variety of substrates, including the Forkhead box protein O3a (FoxO3a).[1][4] Phosphorylation of FoxO3a leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity which would otherwise promote the expression of genes involved in apoptosis and cell cycle arrest. The net effect is the promotion of cell survival and proliferation signals.
Caption: Signaling pathway affected by this compound.
Data Summary: Recommended Concentrations for In Vitro Applications
The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. The following table summarizes concentrations reported in the literature for various applications. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Application | Cell Type | Concentration Range | Incubation Time | Outcome |
| Akt Phosphorylation | NIH 3T3, L1 Fibroblasts | 10 - 500 nM | 15 minutes | Dose-dependent increase in Akt phosphorylation, saturating at 75 nM.[2] |
| Cell Viability/Proliferation Inhibition | Hep3B (low PTEN) | 0 - 5 µM | 72 - 120 hours | Inhibition of cell viability and proliferation.[1][3] |
| PLC/PRF/5 (high PTEN) | 0 - 5 µM | 72 - 120 hours | Lesser inhibition of cell viability compared to Hep3B.[1][3] | |
| SNU475 (PTEN-negative) | 0 - 5 µM | 72 - 120 hours | No significant effect on cell viability.[1][3] | |
| Induction of Cellular Senescence | Hep3B (low PTEN) | 500 nM | 5 days (re-add every 72h) | Induction of senescence-associated β-galactosidase activity.[3] |
| Cell Cycle Arrest | Hep3B | 500 nM | 72 hours | Accumulation of cells in the G2/M phase.[3] |
| Wound Healing | Fibroblasts | Not specified, likely low nM range | 24 - 48 hours | Acceleration of wound healing.[1] |
| Neuroprotection | Dopaminergic cells | 30 nM | 24 hours | Rescue from toxin-induced cell death.[9] |
| Chondroprotection | Endplate Chondrocytes | 0.1 - 10 µM (1 µM optimal) | 24 hours | Restoration of cell viability after oxidative stress.[10] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution and then dilute it to the final working concentration in the cell culture medium.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 415.2 g/mol , dissolve 4.152 mg in 1 mL of DMSO.
-
To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[2]
-
Caption: Workflow for preparing this compound stock solution.
Cell Viability/Proliferation Assay (BrdU Incorporation)
This protocol is adapted from a study on hepatocellular carcinoma cell lines.[1]
-
Reagents and Materials:
-
Cells of interest (e.g., Hep3B)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
BrdU labeling reagent
-
BrdU detection kit (colorimetric immunoassay)
-
Microplate reader
-
-
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 0-5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plates for 48 hours.
-
Add BrdU labeling reagent to each well and incubate for an additional 24 hours.
-
At the end of the 72-hour total treatment time, remove the medium and perform the BrdU incorporation assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is based on a method used to induce senescence in cancer cells.[3]
-
Reagents and Materials:
-
Cells of interest seeded in 6-well plates or on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, in a citrate/phosphate buffer, pH 6.0)
-
-
Procedure:
-
Treat cells with the desired concentration of this compound (e.g., 500 nM for Hep3B cells) for 5 days. Re-add fresh medium with this compound every 72 hours.
-
After the treatment period, wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-Gal staining solution to the cells.
-
Incubate the cells at 37°C in a light-protected environment for 12-48 hours, or until a blue color develops in senescent cells. Do not use a CO₂ incubator as the pH of the staining solution is critical.
-
Wash the cells with PBS and store them in PBS at 4°C.
-
Image the cells using a light microscope to identify and quantify the blue-stained (SA-β-Gal positive) cells.
-
Wound Healing (Scratch) Assay
This is a general protocol for assessing cell migration.
-
Reagents and Materials:
-
Cells of interest (e.g., fibroblasts)
-
12-well or 24-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Complete cell culture medium
-
This compound
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer by gently scraping the cells in a straight line with a sterile 200 µL pipette tip.[11]
-
Gently wash the wells with PBS to remove detached cells.[11]
-
Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 24-48 hours).[11]
-
Analyze the images to quantify the rate of wound closure by measuring the area of the gap at each time point.
-
Conclusion
This compound is a valuable research tool for studying the roles of the PTEN/Akt signaling pathway in various cellular processes. The optimal concentration and experimental conditions should be carefully determined for each specific application and cell type. The protocols and data provided in these application notes serve as a starting point for designing and conducting experiments with this potent PTEN inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the PTEN-AKT-FOXO3a pathway in neuronal apoptosis in developing rat brain after hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of the PTEN–AKT–FOXO3a pathway in neuronal apoptosis in developing rat brain after hypoxia–ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols: In Vivo Administration of VO-Ohpic Trihydrate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).[1][2][3][4] By inhibiting PTEN's lipid phosphatase activity, this compound effectively increases the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling pathways such as the PI3K/AKT/mTOR and ERK pathways.[5][6][7] These pathways are crucial regulators of cell growth, proliferation, survival, and apoptosis. The ability of this compound to modulate these fundamental cellular processes has led to its investigation in various preclinical mouse models for a range of diseases, including cancer, cardiovascular conditions, and degenerative disorders.[2][5][8][9]
These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from various preclinical studies involving the in vivo administration of this compound in mouse models.
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Disease/Condition | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Nude athymic mice with Hep3B xenografts | Hepatocellular Carcinoma | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Significantly reduced tumor volume; Increased p-AKT and p-ERK1/2 in tumor tissue; Decreased Ki-67 expression. | [1][5] |
| Mice with MDA PCa-2b xenografts | Prostate Cancer | Not specified | Not specified | Long-term | Significant tumor growth suppression; Increased survival. | [2] |
| Ovarian cancer xenograft model | Ovarian Cancer | Not specified | Not specified | Not specified | Enhanced inhibitory effect on tumor growth when combined with olaparib. | [10] |
| C57BL/6J mice | Doxorubicin-Induced Cardiomyopathy | 30 µg/kg (cumulative dose) | Not specified | 56 days | Improved cardiac function (increased fractional shortening and ejection fraction); Reduced apoptosis, cardiac remodeling, and M1 macrophages. | [9] |
| In-vivo ischemia and reperfusion mouse model | Myocardial Infarction | 10 µg/kg | Intraperitoneal (i.p.) | Single dose 30 min before ischemia | Decreased myocardial infarct size; Increased cardiac functional recovery. | [2][3] |
| C57BL/6 mice | Kcl-induced asystolic cardiac arrest | Not specified | Intraperitoneal (i.p.) | Single dose 30 min prior to arrest | Increased survival, LVPmax, and dP/dt max; Increased lactate clearance. | [1] |
| Intervertebral disc degeneration (IDD) mouse model | Intervertebral Disc Degeneration | Not specified | Not specified | Not specified | Ameliorated IDD progression and cartilage endplate calcification. | [8] |
Table 2: Pharmacological and Cellular Effects of this compound In Vivo
| Parameter | Effect | Mouse Model/Context | Reference |
| p-AKT levels | Increased | Hep3B xenograft tumors | [5] |
| p-ERK1/2 levels | Increased | Hep3B xenograft tumors | [5] |
| Ki-67 expression | Decreased | Hep3B xenograft tumors | [5] |
| Apoptosis (cardiomyocytes and VSMCs) | Decreased | Doxorubicin-induced cardiomyopathy | [9] |
| Nrf-2 expression | Increased | Intervertebral disc degeneration model | [8] |
| Myocardial infarct size | Decreased | Ischemia-reperfusion model | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol is based on studies investigating the effect of this compound on the growth of Hep3B human HCC xenografts in nude mice.[1][5]
1. Animal Model and Cell Line:
- Animal: Male nude athymic mice.
- Cell Line: Hep3B (human hepatocellular carcinoma cell line with low PTEN expression).[5]
2. Tumor Implantation:
- Subcutaneously inject Hep3B cells into the flank of each mouse.
- Allow tumors to grow to a palpable size before starting treatment.
3. Preparation of this compound Solution:
- Dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][7]
- For in vivo administration, dilute the stock solution with a vehicle such as saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Prepare the working solution fresh on the day of use.[3]
4. Administration of this compound:
- Dosage: 10 mg/kg body weight.[1]
- Route: Intraperitoneal (i.p.) injection.[1]
- Frequency: Administer according to the experimental design (e.g., daily, every other day).
- Control Group: Administer the vehicle solution to the control group of mice.
5. Monitoring and Endpoint Analysis:
- Monitor tumor volume regularly using calipers.
- Monitor animal body weight as an indicator of toxicity.[5]
- At the end of the study, euthanize the mice and excise the tumors.
- Western Blot Analysis: Homogenize tumor tissues to analyze the expression and phosphorylation status of key proteins such as AKT and ERK1/2.[5]
- Immunohistochemistry: Perform immunohistochemical staining on tumor sections for proliferation markers like Ki-67.[5]
Protocol 2: Assessment of Cardioprotective Effects in an Ischemia-Reperfusion Injury Model
This protocol is designed to evaluate the ability of this compound to protect the heart from ischemia-reperfusion injury.[2][3]
1. Animal Model:
- Animal: C57BL/6 mice.
2. Preparation of this compound Solution:
- Prepare the dosing solution as described in Protocol 1.
3. Administration of this compound:
- Dosage: 10 µg/kg body weight.[2][3]
- Route: Intraperitoneal (i.p.) injection.[3]
- Timing: Administer a single dose 30 minutes prior to the induction of ischemia.[3]
4. Induction of Ischemia-Reperfusion Injury:
- Surgically induce myocardial ischemia for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).[3]
5. Endpoint Analysis:
- Infarct Size Measurement: At the end of the reperfusion period, measure the myocardial infarct size using triphenyltetrazolium chloride (TTC) staining.[3]
- Cardiac Function Assessment: Evaluate cardiac functional recovery through methods such as echocardiography.[2]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective cell-permeable inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), a dual-specificity phosphatase.[1][2][3][4][5] PTEN negatively regulates the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[6][7] By inhibiting PTEN's lipid phosphatase activity, this compound leads to the activation of the Akt signaling cascade.[1][3][8] These application notes provide a comprehensive overview of the intraperitoneal (IP) injection protocol for this compound in preclinical research, along with its mechanism of action and relevant experimental data.
Mechanism of Action
This compound is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of PTEN.[7][9] It specifically targets the catalytic site of PTEN, leading to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This accumulation subsequently activates downstream signaling pathways, most notably the PI3K/Akt/mTOR cascade.[1][7] This activation has been shown to induce cellular senescence in cancer cells with low PTEN expression, inhibit tumor growth, and provide cardioprotective effects in ischemia-reperfusion injury models.[6][9]
Quantitative Data Summary
| Parameter | Value | Cell Line/Animal Model | Reference |
| IC50 (PTEN inhibition) | 35 nM | Recombinant PTEN | [1][3][8] |
| 46 ± 10 nM | Recombinant PTEN | [2][5][7] | |
| In Vivo Dosage | 10 mg/kg | Nude mice with Hep3B xenografts | [1][6] |
| 10 µg/kg | C57BL/6 mice (ischemia-reperfusion model) | [2][3][8] | |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Nude mice with Hep3B xenografts | [6] |
| Myocardial Infarct Size | Significantly decreased (25 ± 6% vs. 56 ± 5% in control) | C57BL/6 mice (ischemia-reperfusion model) | [2] |
| Akt Phosphorylation | Dose-dependent increase | NIH 3T3 and L1 fibroblasts | [3][8] |
Experimental Protocols
In Vivo Intraperitoneal Injection Protocol for Tumor Xenograft Model
This protocol is adapted from studies investigating the anti-tumor effects of this compound in hepatocellular carcinoma xenografts.[6]
1. Animal Model:
-
Male nude athymic mice are typically used for xenograft studies.[1]
2. Preparation of this compound Solution:
-
Vehicle: A solution of Dimethyl Sulfoxide (DMSO) and 25% ethanol is a suitable vehicle.[6] For animals sensitive to DMSO, the concentration should be kept low, ideally below 2%.[2][10]
-
Preparation: Suspend this compound in DMSO first, and then dilute it further with the 25% ethanol solution to the final desired concentration.[6] The solution should be prepared fresh daily.
3. Dosing and Administration:
-
Administration Route: Intraperitoneal (IP) injection.
-
Frequency: Administer daily for 6 days a week.[6]
-
Injection Volume: The volume should not exceed 10 ml/kg.[11] For a 25-gram mouse, the maximum volume would be 0.25 ml.[11]
4. Injection Procedure:
-
Restrain the mouse appropriately. The two-person technique is recommended for safety and accuracy.[11]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[11]
-
Use a 25-27 gauge needle for the injection.[11]
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Aspirate gently to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
5. Monitoring:
-
Tumor volume and body weight should be recorded regularly (e.g., twice a week).[6]
-
Monitor for any signs of toxicity, such as weight loss or changes in behavior.[6]
In Vivo Intraperitoneal Injection Protocol for Cardioprotection Model
This protocol is based on studies evaluating the protective effects of this compound in a myocardial ischemia-reperfusion injury model.[2][9]
1. Animal Model:
2. Preparation of this compound Solution:
-
Vehicle: Saline is a suitable vehicle for this application.[2][12]
-
Preparation: Dissolve this compound in saline to the desired final concentration. Ensure the solution is clear before administration.
3. Dosing and Administration:
-
Administration Route: Intraperitoneal (IP) injection.
-
Timing: Administer a single dose 30 minutes prior to the induction of ischemia.[2][9][12]
4. Injection Procedure:
-
Follow the same injection procedure as outlined in the tumor xenograft model protocol.
5. Experimental Endpoint:
-
After the reperfusion period, myocardial infarct size can be measured to assess the cardioprotective effects.[2]
Visualizations
Caption: Experimental workflow for an in vivo tumor xenograft study.
Caption: Simplified PTEN/PI3K/Akt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. scbt.com [scbt.com]
- 5. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Determining the Effective Dose of VO-Ohpic Trihydrate In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound activates downstream signaling, making it a valuable tool for studying cellular processes such as proliferation, survival, and metabolism. Its therapeutic potential is being explored in various disease models, including cancer and cardiovascular diseases. This document provides detailed application notes and protocols for determining the effective in vivo dose of this compound, summarizing key quantitative data from existing literature and outlining a systematic approach for establishing a safe and efficacious dosing regimen in new preclinical models.
Introduction
This compound is a vanadium-based compound that acts as a highly selective inhibitor of PTEN with an IC50 in the nanomolar range (35-46 nM).[1][2][3] PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K signaling pathway. Inhibition of PTEN by this compound leads to the accumulation of PIP3, resulting in the activation of downstream effectors such as Akt and FoxO3a.[1] This activation can modulate various cellular functions, including enhanced glucose uptake, inhibition of tumor growth, and protection against ischemia-reperfusion injury.[1][4] Given its potent biological activities, establishing an optimal in vivo dose is crucial to maximize therapeutic efficacy while minimizing potential toxicity. Vanadium compounds, while therapeutically promising, can exhibit off-target effects and long-term toxicities, necessitating careful dose-finding studies.[5][6]
Mechanism of Action and Signaling Pathway
This compound specifically targets the enzymatic activity of PTEN. This inhibition is reversible and non-competitive.[7][8] By blocking PTEN's phosphatase activity, this compound effectively upregulates the PI3K/Akt/mTOR signaling cascade. This pathway is central to cell growth, proliferation, survival, and metabolism. The activation of Akt, a key node in this pathway, leads to the phosphorylation and inhibition of various downstream targets, including FoxO transcription factors and mTOR. In some cellular contexts, PTEN inhibition by VO-Ohpic has also been shown to activate the ERK1/2 pathway.[9][10]
Quantitative Data from In Vivo Studies
Several preclinical studies have reported effective doses of this compound in mouse models. These studies provide a valuable starting point for dose-range finding experiments in new models.
| Animal Model | Disease/Condition | Dose | Route of Administration | Frequency | Observed Effects | Reference |
| Male Nude Athymic Mice | Hepatocellular Carcinoma (Hep3B xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Significant inhibition of tumor growth | [1] |
| C57BL/6 Mice | Kcl-induced Cardiac Arrest | 10 mg/kg | Intraperitoneal (i.p.) | Single dose 30 min prior to arrest | Increased survival, improved cardiac function, increased lactate clearance, decreased plasma glucose | [1] |
| Mice | Myocardial Ischemia-Reperfusion | 10 µg/kg | Intraperitoneal (i.p.) | Single dose 30 min prior to ischemia | Decreased myocardial infarct size, increased cardiac functional recovery | [3][4] |
| Mice | Doxorubicin-induced Cardiomyopathy | Not specified | Not specified | Not specified | Improved heart function | [8] |
| Mice | Intervertebral Disc Degeneration (IDD) | Not specified | Not specified | Not specified | Attenuated IDD progression and cartilage endplate calcification | [11][12] |
Protocol: Determination of In Vivo Effective Dose
This protocol outlines a systematic approach to determine the effective and well-tolerated dose of this compound for a new in vivo model. The process involves two main stages: a dose-range finding and toxicity study to determine the Maximum Tolerated Dose (MTD), followed by an efficacy study using doses at and below the MTD.
Part 1: Maximum Tolerated Dose (MTD) Study
The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity (e.g., more than 20% body weight loss or mortality) over a specified period.[5]
Materials:
-
This compound
-
Vehicle for dissolution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, or Corn oil).[1][13] Note: Ensure the final DMSO concentration is well-tolerated by the animal strain.[13]
-
Experimental animals (e.g., mice of a specific strain, age, and sex relevant to the disease model).
-
Standard animal housing and monitoring equipment.
-
Dosing syringes and needles (for i.p. injection).
Procedure:
-
Dose Selection: Based on existing data, select a wide range of doses. A starting point could be 0.1 mg/kg, 1 mg/kg, 10 mg/kg, and 50 mg/kg. The classic 3+3 dose-escalation design can be adapted for preclinical studies.[10]
-
Animal Grouping: Assign a small cohort of animals (n=3-5) to each dose group, including a vehicle control group.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of administration, dilute the stock solution with the final vehicle to the required concentrations. Ensure the compound is fully dissolved. Sonication may be required.[13]
-
Administration: Administer a single dose of the prepared compound or vehicle to each animal via the intended route (e.g., intraperitoneal injection). The volume should typically not exceed 10 mL/kg for mice.
-
Monitoring and Data Collection:
-
Record the body weight of each animal just before dosing and then daily for at least 14 days.
-
Perform clinical observations at least twice daily. Record any signs of toxicity, such as changes in posture, breathing, activity level, and fur appearance.
-
Note any mortality.
-
-
MTD Determination: Analyze the data to identify the highest dose at which no animal exhibits more than a 20% loss in body weight and no mortality is observed. This dose is considered the MTD.[14]
Part 2: Efficacy Study
Once the MTD is established, an efficacy study can be designed to determine the optimal effective dose.
Procedure:
-
Dose Selection: Select at least three dose levels for evaluation: the MTD, and one or two lower doses (e.g., 1/2 MTD and 1/4 MTD).
-
Animal Grouping: Establish your disease model in a larger cohort of animals. Once the model is established, randomize animals into treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Mid Dose)
-
Group 4: this compound (High Dose / MTD)
-
Group 5: Positive Control (if a standard-of-care treatment exists)
-
-
Administration: Administer the compound or vehicle according to a predetermined schedule (e.g., daily, every other day) for the duration of the study. The route of administration should be consistent with the MTD study.
-
Efficacy Assessment:
-
Monitor the primary efficacy endpoint(s) relevant to your disease model (e.g., tumor volume in a cancer model, cardiac function in a heart failure model).
-
Continue to monitor for signs of toxicity, including body weight and clinical observations, throughout the study.
-
-
Pharmacodynamic (PD) Assessment (Optional but Recommended):
-
At the end of the study (or at specific time points), collect tissues of interest (e.g., tumor, heart).
-
Perform analysis (e.g., Western blot) to measure the levels of key signaling proteins, such as phosphorylated Akt (p-Akt) and total Akt, to confirm target engagement. An increase in the p-Akt/Akt ratio would indicate effective PTEN inhibition.
-
-
Data Analysis and Interpretation:
-
Statistically compare the efficacy endpoints between the vehicle control and the treatment groups.
-
Evaluate the dose-response relationship. The lowest dose that produces a statistically significant therapeutic effect without inducing toxicity is considered the effective dose.
-
Conclusion
Determining the effective in vivo dose of this compound is a critical step in preclinical research. By leveraging existing data and employing a systematic dose-finding methodology, researchers can identify a dosing regimen that is both safe and effective. The protocols outlined here provide a framework for establishing the MTD and subsequently evaluating efficacy in a specific disease model, thereby enabling robust and reproducible in vivo studies with this potent PTEN inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Calculation of Maximum Tolerated Dose (MTD) [bio-protocol.org]
- 7. irbm.com [irbm.com]
- 8. hallorancg.com [hallorancg.com]
- 9. scribd.com [scribd.com]
- 10. premier-research.com [premier-research.com]
- 11. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
- 12. criver.com [criver.com]
- 13. Determination of maximum tolerated dose (MTD) of NSC23925b and evaluation of acute safety profiles in rodents [bio-protocol.org]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VO-Ohpic Trihydrate in a Xenograft Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN plays a critical role in regulating cell growth, proliferation, and survival by negatively regulating the PI3K/Akt/mTOR signaling pathway.[3][4] In many cancers, including hepatocellular carcinoma (HCC), PTEN function is lost or reduced, leading to uncontrolled cell growth.[3] this compound has demonstrated preclinical anti-tumor activity by inhibiting PTEN, leading to the activation of downstream signaling pathways that can paradoxically induce cellular senescence and inhibit tumor growth in cancer cells with low PTEN expression.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a xenograft tumor model, specifically using the Hep3B human hepatocellular carcinoma cell line.
Mechanism of Action
This compound is a vanadium-based compound that acts as a potent inhibitor of PTEN with an IC50 value in the nanomolar range.[1][2] By inhibiting the lipid phosphatase activity of PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This leads to an accumulation of PIP3 at the cell membrane and subsequent activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways.[3] While these pathways are typically associated with cell survival and proliferation, their sustained hyperactivation by VO-Ohpic in PTEN-deficient cancer cells can trigger a state of irreversible growth arrest known as cellular senescence, thereby inhibiting tumor progression.[3][4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound.
In Vitro Efficacy: Inhibition of Cell Proliferation in HCC Cell Lines
| Cell Line | PTEN Expression | VO-Ohpic IC50 (µM, 72h) |
| Hep3B | Low | ~1.0 |
| PLC/PRF/5 | High | > 5.0 |
| SNU475 | Negative | Insensitive |
Data is estimated from published studies.[3]
In Vivo Efficacy: Tumor Growth in Hep3B Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 7 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Day 28 Tumor Volume (mm³) |
| Vehicle Control | ~100 | ~250 | ~550 | ~900 | ~1300 |
| This compound (10 mg/kg) | ~100 | ~150 | ~200 | ~300 | ~400 |
Representative data extracted from graphical representations in a published study.[3]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes the determination of cell proliferation using a BrdU incorporation assay.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
BrdU incorporation assay kit
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A stock solution can be prepared in DMSO.
-
Remove the overnight culture medium and add the medium containing varying concentrations of this compound (e.g., 0-5 µM) to the respective wells.[1] Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Add BrdU to each well 24 hours before the end of the treatment period.[1]
-
At the end of the incubation, measure BrdU incorporation into the DNA according to the manufacturer's instructions for the assay kit.
-
Results can be expressed as the percentage of inhibition of BrdU incorporation compared to the vehicle control.
In Vivo Xenograft Tumor Model
This protocol details the establishment of a subcutaneous xenograft model using Hep3B cells and treatment with this compound.
Materials:
-
Male nude athymic mice (4-6 weeks old)[1]
-
Hep3B human hepatocellular carcinoma cells
-
Matrigel (optional, for cell suspension)
-
This compound
-
DMSO
-
Ethanol
-
Sterile saline or PBS
-
Calipers for tumor measurement
-
Animal balance
Procedure:
1. Cell Preparation and Implantation:
- Culture Hep3B cells in complete medium until they reach 80-90% confluency.
- Harvest the cells using trypsin and wash with sterile PBS.
- Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁶ cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Grouping:
- Monitor the mice for tumor formation.
- Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
- Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
3. Drug Preparation and Administration:
- Prepare the this compound formulation. Suspend the required amount in DMSO and then dilute it further in a solution of 25% ethanol.[3]
- The final concentration should be such that the desired dose of 10 mg/kg can be administered in a suitable injection volume (e.g., 100-200 µL).
- Prepare a vehicle control solution with the same concentrations of DMSO and ethanol.
- Administer the this compound solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for 6 days a week.[3]
4. Monitoring and Endpoints:
- Monitor the body weight of the mice twice a week to assess toxicity.[3]
- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration (e.g., 4 weeks).
- At the end of the study, euthanize the mice and harvest the tumors.
- A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the xenograft tumor model.
Conclusion
This compound demonstrates significant anti-tumor activity in a xenograft model of hepatocellular carcinoma with low PTEN expression. The provided protocols offer a framework for researchers to investigate the in vivo efficacy and mechanism of action of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of this compound as a potential therapeutic agent for cancer.
References
Application Notes: Assessing PTEN Inhibition in Cells Treated with VO-Ohpic Trihydrate
Introduction
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor protein that acts as a primary negative regulator of the PI3K/AKT/mTOR signaling pathway.[1][2] As a dual-specificity phosphatase, its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3][4] This action directly opposes the function of phosphoinositide 3-kinase (PI3K), thereby dampening the activation of the serine/threonine kinase AKT.[4][5] The PI3K/AKT/mTOR cascade is a vital intracellular pathway that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][6] Dysregulation of this pathway, often through the loss or inactivation of PTEN, is a common event in many human cancers.[3][7]
VO-Ohpic trihydrate is a potent, reversible, and cell-permeable small molecule inhibitor of PTEN.[4][8][9] It has a reported IC50 value in the nanomolar range, making it a valuable tool for studying the downstream consequences of PTEN inhibition.[8][10] By inhibiting PTEN's phosphatase activity, this compound treatment leads to the accumulation of PIP3, resulting in the constitutive activation of AKT and its downstream effectors, such as mTOR and S6 Kinase.[8][11] These application notes provide a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at assessing the cellular effects of PTEN inhibition by this compound.
Mechanism of Action and Cellular Consequences
The primary mechanism of this compound is the direct inhibition of PTEN's enzymatic activity.[1][8] This leads to a cascade of downstream signaling events, primarily the hyperactivation of the PI3K/AKT/mTOR pathway. The key molecular event to monitor is the phosphorylation of AKT at its key activation sites, Threonine 308 (T308) and Serine 473 (S473).[12] Activated AKT then phosphorylates a host of downstream substrates, including mTOR, which in turn phosphorylates targets like p70 S6 Kinase (p70S6K), leading to increased protein synthesis and cell growth.[5]
The functional consequences of treating cells with this compound can vary depending on the cellular context, including the basal level of PTEN expression.[11][13] While PTEN inhibition can promote cell survival and proliferation in some contexts, prolonged hyperactivation of the AKT pathway can paradoxically lead to outcomes like cellular senescence or cell cycle arrest, particularly in cancer cells with low PTEN expression.[11][13] Therefore, assessing multiple endpoints, including signaling pathway activation and functional cellular assays, is crucial for a comprehensive understanding.
Quantitative Data Summary
The following tables provide a summary of key quantitative data and typical experimental parameters for using this compound.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Target | Phosphatase and Tensin Homolog (PTEN) | [8] |
| IC50 | 35-46 nM (in vitro) | [4][8][10] |
| Mechanism | Reversible, Non-competitive Inhibitor | [4][9] |
| Molecular Weight | 415.20 g/mol | [8] |
| Solubility | >10 mM in DMSO | [12] |
Table 2: Recommended Experimental Conditions
| Parameter | Recommendation | Reference(s) |
| Cell Lines | Various (e.g., Hep3B, PLC/PRF/5, NIH 3T3) | [8][11][12][13] |
| Working Concentration | 75 nM - 5 µM (dose-response recommended) | [8][9][12][13] |
| Treatment Duration | 24 - 120 hours (assay dependent) | [8][13] |
| Vehicle Control | DMSO (at the same final concentration as the highest VO-Ohpic dose) | - |
Table 3: Expected Outcomes of PTEN Inhibition
| Assay | Expected Outcome with VO-Ohpic Treatment | Reference(s) |
| Western Blot | Increased p-AKT (S473/T308), p-mTOR, p-p70S6K | [11][12] |
| Immunofluorescence | Increased cytoplasmic and/or nuclear p-AKT staining | [14] |
| Cell Viability (MTS/MTT) | Variable: can inhibit viability in some cancer cells over time | [11][13] |
| Cell Proliferation (BrdU) | Variable: can inhibit proliferation in PTEN-low cancer cells | [8][13] |
| Cell Cycle Analysis | Potential for G2/M arrest in sensitive cell lines | [11][13] |
Visualized Signaling Pathway and Workflows
// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; VO_Ohpic [label="VO-Ohpic\ntrihydrate", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#F1F3F4"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates", arrowhead="normal"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead="tee", color="#EA4335", fontcolor="#EA4335"]; VO_Ohpic -> PTEN [label="Inhibits", arrowhead="tee", color="#EA4335", fontcolor="#EA4335", style=bold]; PIP3 -> AKT [label="Activates", arrowhead="normal"]; AKT -> mTORC1 [label="Activates", arrowhead="normal"]; mTORC1 -> p70S6K [label="Activates", arrowhead="normal"]; p70S6K -> Proliferation [arrowhead="normal"];
// Layout adjustments {rank=same; PIP2; PIP3;} {rank=same; RTK; PTEN; VO_Ohpic;} } .dot Caption: The PI3K/AKT/mTOR signaling pathway regulated by PTEN and targeted by this compound.
// Nodes start [label="Seed Cells in Appropriate Culture Vessels", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treat Cells with this compound\n(and Vehicle Control) for Desired Time"]; harvest [label="Harvest Cells"];
// Western Blot Branch wb_lysis [label="Lyse Cells &\nDetermine Protein Concentration", fillcolor="#FBBC05"]; wb_sds [label="SDS-PAGE & Transfer", fillcolor="#FBBC05"]; wb_probe [label="Probe with Primary Antibodies\n(p-AKT, AKT, p-p70S6K, etc.)", fillcolor="#FBBC05"]; wb_detect [label="Secondary Antibody Incubation\n& Chemiluminescent Detection", fillcolor="#FBBC05"]; wb_analyze [label="Analyze Band Intensities", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// IF Branch if_fix [label="Fix & Permeabilize Cells\non Coverslips", fillcolor="#EA4335", fontcolor="#FFFFFF"]; if_probe [label="Probe with Primary Antibody\n(p-AKT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; if_detect [label="Incubate with Fluorescent\nSecondary Antibody & DAPI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; if_image [label="Image with Fluorescence Microscope", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Viability Branch via_assay [label="Perform Cell Viability/Proliferation Assay\n(e.g., MTT, BrdU)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; via_read [label="Read Absorbance/\nIncorporate Label", fillcolor="#5F6368", fontcolor="#FFFFFF"]; via_analyze [label="Calculate Percent Viability/\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> harvest; harvest -> wb_lysis; harvest -> if_fix; treatment -> via_assay;
wb_lysis -> wb_sds -> wb_probe -> wb_detect -> wb_analyze; if_fix -> if_probe -> if_detect -> if_image; via_assay -> via_read -> via_analyze; } .dot Caption: General experimental workflow for assessing the effects of this compound on cells.
// Nodes treatment [label="Cell Treatment:\nthis compound", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"]; inhibition [label="PTEN Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pip3 [label="PIP3 Accumulation\n(Increase in [PIP3])", fillcolor="#34A853", fontcolor="#FFFFFF"]; akt [label="AKT Phosphorylation\n& Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Downstream Signaling\n(e.g., p-p70S6K ↑)", fillcolor="#FBBC05"]; functional [label="Functional Cellular\nOutcomes", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges treatment -> inhibition [label="Causes"]; inhibition -> pip3 [label="Leads to"]; pip3 -> akt [label="Results in"]; akt -> downstream [label="Triggers"]; akt -> functional [label="Affects"];
// Sub-labels for outcomes sub_functional [label="• Cell Viability Changes\n• Proliferation Changes\n• Cell Cycle Arrest", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; functional -> sub_functional [style=dashed, arrowhead=none]; } .dot Caption: Logical flow from PTEN inhibition to measurable cellular and molecular outcomes.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated AKT (p-AKT) and p-p70S6K
This protocol details the detection of increased AKT and p70S6K phosphorylation, a direct indicator of PTEN inhibition.
Materials:
-
Cell culture reagents
-
This compound (and DMSO vehicle)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails[15]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[15][16]
-
Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Rabbit anti-phospho-p70S6K (T389), Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 500 nM) for the desired time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.[14]
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and heat at 95°C for 5 minutes.[15]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel.[14] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15][16] Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[16]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.[16] Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again three times for 5 minutes with TBST. Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.[14]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then normalize all treatment groups to the vehicle control.
Protocol 2: Immunofluorescence (IF) for p-AKT
This protocol allows for the visualization of p-AKT levels and its subcellular localization following PTEN inhibition.
Materials:
-
Cells cultured on sterile glass coverslips in 24-well plates
-
This compound (and DMSO vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS[17]
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS[17]
-
Blocking Buffer: 1% BSA and 5% Normal Goat Serum in PBS[17]
-
Primary Antibody: Rabbit anti-phospho-AKT (Ser473)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates. After adherence, treat with this compound and a vehicle control as described in the Western Blot protocol.
-
Fixation: After treatment, aspirate the media and wash cells gently with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[17]
-
Washing and Permeabilization: Wash three times with PBS for 5 minutes each. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[17]
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 60 minutes at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Dilute the p-AKT primary antibody in Antibody Dilution Buffer (1% BSA in PBS).[17] Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[18]
-
Washing and Secondary Antibody Incubation: Wash three times with PBS for 5 minutes each.[17] Incubate with the fluorophore-conjugated secondary antibody (typically 1:500-1:1000 dilution in blocking buffer) for 1-2 hours at room temperature, protected from light.[19]
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Perform a final wash with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the staining using a fluorescence or confocal microscope. Capture images using appropriate filters. Analyze the fluorescence intensity and localization of p-AKT in treated versus control cells.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures changes in cell metabolic activity, which is often used as an indicator of cell viability, in response to treatment.
Materials:
-
Cells and culture reagents
-
96-well cell culture plates
-
This compound (and DMSO vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0 to 5 µM).[8] Include a vehicle-only control and a media-only (no cells) blank control. Incubate for the desired period (e.g., 72-120 hours).[8][13]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium carefully without disturbing the formazan crystals. Add 100 µL of Solubilization Solution to each well to dissolve the crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
References
- 1. scbt.com [scbt.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. apexbt.com [apexbt.com]
- 13. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 18. biotium.com [biotium.com]
- 19. ICC/IF Protocol | Antibodies.com [antibodies.com]
Application Note: Western Blot Analysis of Akt Phosphorylation Following VO-OHpic Trihydrate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action counteracts PI3K and reduces the levels of PIP3, thereby preventing the recruitment and subsequent activation of Akt.[2]
VO-OHpic trihydrate is a potent, cell-permeable, and specific small-molecule inhibitor of PTEN, with an IC50 in the low nanomolar range (35-46 nM).[3][4][5][6] By inhibiting PTEN's phosphatase activity, VO-OHpic treatment leads to the accumulation of cellular PIP3, resulting in the robust activation of Akt. Akt activation is characterized by its phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1]
This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the increase in phosphorylated Akt (p-Akt) at Ser473 in cells treated with this compound. This assay serves as a reliable method to confirm the biological activity of VO-OHpic and to study the downstream consequences of PTEN inhibition in various cellular models.
Signaling Pathway
This compound inhibits PTEN, preventing the conversion of PIP3 to PIP2. The resulting accumulation of PIP3 recruits Akt to the cell membrane, where it is phosphorylated by PDK1 and mTORC2, leading to its full activation and subsequent downstream signaling.
Caption: PI3K/Akt signaling pathway and the inhibitory action of VO-OHpic on PTEN.
Experimental Data
Treatment of various cell lines with VO-OHpic results in a dose-dependent increase in Akt phosphorylation. The following table summarizes representative quantitative data from published studies.
| Cell Line | VO-OHpic Concentration | Treatment Time | p-Akt (Ser473) Fold Change (vs. Control) | Reference |
| Hep3B (Human Hepatocellular Carcinoma) | 0.5 µM | 72 h | ~1.5 | [7] |
| Hep3B (Human Hepatocellular Carcinoma) | 1.0 µM | 72 h | ~2.2 | [7] |
| NIH 3T3 (Mouse Fibroblast) | 75 nM | Not Specified | Saturation Reached | [6] |
| L1 (Mouse Fibroblast) | 75 nM | Not Specified | Saturation Reached | [6] |
| Human Ovarian Tissue | Not Specified | 24 h | ~3.0 | [8] |
Note: Fold changes are estimated from published Western blot images and quantitative data where available. Actual results may vary based on experimental conditions.
Western Blot Protocol
This protocol details the steps for treating cells with VO-OHpic, preparing cell lysates, and performing a Western blot to detect p-Akt (Ser473) and total Akt.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-Akt after VO-OHpic treatment.
Materials and Reagents
-
Cell Line: e.g., Hep3B, NIH 3T3, or other cell line of interest.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM).[6]
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail: (Crucial for p-Akt detection) containing Sodium Orthovanadate and Sodium Fluoride.[9][10]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 10% polyacrylamide).[11]
-
PVDF Membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background noise.[9]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060).[9]
-
Rabbit anti-Akt (pan)
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
Detailed Procedure
Step 1: Cell Culture and Treatment
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in serum-free culture medium. Include a vehicle control (DMSO).
-
Aspirate the culture medium and wash cells once with PBS.
-
Add the medium containing VO-OHpic (or vehicle) to the cells. Concentrations can range from 50 nM to 5 µM depending on the cell line.[3][7]
-
Incubate for the desired time period (e.g., 24 to 72 hours).[3][7]
Step 2: Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
Step 3: SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples. Dilute 20-40 µg of total protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[9]
-
Load the samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
Step 4: Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody for p-Akt (Ser473), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate to the membrane according to the manufacturer's protocol and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the p-Akt signal, the membrane can be stripped and reprobed for total Akt. After imaging, wash the membrane and incubate with a stripping buffer. Re-block the membrane and repeat the immunodetection process (from Step 4.1) using the primary antibody for total Akt.
Data Analysis
-
Capture the Western blot images using an appropriate imager.
-
Perform densitometric analysis using software such as ImageJ.
-
Quantify the band intensity for p-Akt and total Akt for each sample.
-
Calculate the ratio of p-Akt to total Akt for each condition to normalize for loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
Troubleshooting
-
No/Weak p-Akt Signal:
-
Ensure phosphatase inhibitors were added to the lysis buffer and kept on ice. Phosphatases are highly active and can dephosphorylate Akt during sample preparation.
-
Increase the amount of protein loaded onto the gel (up to 40 µg).[9]
-
Confirm the activity of VO-OHpic and the responsiveness of the cell line.
-
-
High Background:
-
Use 5% BSA for blocking and antibody dilutions instead of non-fat milk.[9]
-
Increase the number and duration of TBST washes.
-
Optimize primary and secondary antibody concentrations.
-
References
- 1. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. apexbt.com [apexbt.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluctuations in AKT and PTEN Activity Are Linked by the E3 Ubiquitin Ligase cCBL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for PTEN Pathway Components with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor protein that negatively regulates the PI3K/Akt/mTOR signaling pathway, a cascade pivotal for cell growth, proliferation, and survival.[1] Dysregulation of the PTEN pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of PTEN, which by inactivating PTEN, leads to the activation of downstream signaling.[2] This document provides detailed protocols for the immunofluorescent staining of key components of the PTEN pathway—PTEN, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR)—to assess the cellular effects of this compound.
Principle
This compound is a cell-permeable vanadium-based compound that inhibits the lipid phosphatase activity of PTEN.[3] PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). Inhibition of PTEN by this compound leads to an accumulation of PIP3 at the plasma membrane. This accumulation facilitates the recruitment and subsequent phosphorylation (activation) of Akt at Threonine 308 (p-Akt Thr308) and Serine 473 (p-Akt Ser473). Activated Akt, in turn, phosphorylates and activates mTOR, a key regulator of protein synthesis and cell growth.
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of these proteins. By using specific primary antibodies against PTEN, p-Akt, and p-mTOR, followed by fluorescently labeled secondary antibodies, researchers can qualitatively and quantitatively assess the impact of this compound on the PTEN signaling pathway within intact cells.
Signaling Pathway Diagram
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on the PTEN pathway. The data is presented as normalized fluorescence intensity, which can be obtained through quantitative analysis of immunofluorescence images using software such as ImageJ or FIJI. The intensity values are normalized to the control (untreated) cells.
Table 1: Effect of this compound on p-Akt (Ser473) and p-mTOR (Ser2448) Levels in Hep3B Cells (Normalized Fluorescence Intensity)
| Treatment Group | p-Akt (Ser473) Intensity (Normalized) | p-mTOR (Ser2448) Intensity (Normalized) |
| Control (DMSO) | 1.00 | 1.00 |
| VO-Ohpic (100 nM) | 1.85 | 1.50 |
| VO-Ohpic (250 nM) | 2.50 | 2.10 |
| VO-Ohpic (500 nM) | 3.20 | 2.80 |
Data is representative and based on dose-dependent increases observed in Western Blot analyses. Actual values may vary based on experimental conditions and cell line.
Table 2: Subcellular Localization of PTEN Before and After this compound Treatment
| Treatment Group | Predominant PTEN Localization |
| Control (DMSO) | Cytoplasm and Nucleus |
| VO-Ohpic (500 nM) | No significant change in localization |
Note: While this compound inhibits PTEN's enzymatic activity, it does not typically alter its subcellular localization.[4]
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining.
Detailed Experimental Protocols
Materials and Reagents:
-
Cell Line: Hep3B (human hepatocellular carcinoma, low PTEN expression) or other suitable cell line.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: (e.g., from Selleck Chemicals), dissolved in DMSO to a stock concentration of 10 mM.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies:
-
Rabbit anti-PTEN antibody (e.g., Cell Signaling Technology, #9559)
-
Rabbit anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology, #4060)
-
Rabbit anti-phospho-mTOR (Ser2448) antibody (e.g., Cell Signaling Technology, #5536)
-
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 or 594 conjugate (e.g., Thermo Fisher Scientific).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Glass coverslips and microscope slides.
Protocol for Immunofluorescence Staining:
-
Cell Culture and Treatment: a. Seed Hep3B cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining. b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. c. Prepare working concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) by diluting the 10 mM stock in culture medium. Include a DMSO vehicle control. d. Replace the medium in the wells with the prepared this compound solutions or the DMSO control. e. Incubate the cells for the desired treatment time (e.g., 24 hours).
-
Fixation and Permeabilization: a. Gently aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature. c. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. e. Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Blocking and Antibody Incubation: a. Block non-specific antibody binding by adding 5% BSA in PBST to each well and incubating for 1 hour at room temperature. b. Dilute the primary antibodies (anti-PTEN, anti-p-Akt, or anti-p-mTOR) in the blocking solution according to the manufacturer's recommended dilution (typically 1:100 to 1:400). c. Aspirate the blocking solution and add the diluted primary antibody solution to the respective wells. d. Incubate overnight at 4°C in a humidified chamber. e. The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each. f. Dilute the fluorophore-conjugated secondary antibody in the blocking solution (typically 1:500 to 1:1000). g. Add the diluted secondary antibody solution to the wells and incubate for 1 hour at room temperature, protected from light. h. Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining and Mounting: a. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei. b. Wash the cells twice with PBS. c. Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of anti-fade mounting medium. d. Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
Image Acquisition and Analysis: a. Visualize the stained cells using a fluorescence or confocal microscope. b. Capture images using appropriate filters for the fluorophores used (e.g., DAPI, Alexa Fluor 488, Alexa Fluor 594). c. For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power, gain). d. Use image analysis software like ImageJ or FIJI to measure the mean fluorescence intensity of the signal in a defined region of interest (e.g., whole cell or cytoplasm) for a statistically significant number of cells per condition. e. Normalize the fluorescence intensity of the treated groups to the control group.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or BSA concentration. Add a small amount of serum from the secondary antibody host species to the blocking buffer. |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Secondary antibody is non-specific | Run a secondary antibody-only control. If staining is observed, try a different secondary antibody. | |
| Weak or No Signal | Primary antibody concentration is too low | Optimize the primary antibody concentration by performing a titration. |
| Inefficient permeabilization | Increase permeabilization time or use a different detergent (e.g., methanol). | |
| Fluorophore has been photobleached | Minimize exposure to light during staining and imaging. Use an anti-fade mounting medium. | |
| Non-specific Staining | Primary antibody is cross-reacting | Run a negative control with an isotype-matched IgG. Validate antibody specificity with a knockout/knockdown cell line if possible. |
Conclusion
The immunofluorescence protocols and application notes provided here offer a robust framework for investigating the effects of the PTEN inhibitor this compound on the PTEN/Akt/mTOR signaling pathway. By visualizing and quantifying changes in the phosphorylation status and localization of key pathway components, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. Careful optimization of the staining protocol and rigorous quantitative image analysis are essential for obtaining reliable and reproducible results.
References
- 1. Subcellular targeting and dynamic regulation of PTEN: implications for neuronal cells and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Study of PTEN subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Angiogenesis Assay Using the PTEN Inhibitor VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer. The Phosphatase and Tensin Homolog (PTEN) tumor suppressor protein is a key negative regulator of the pro-angiogenic PI3K/Akt/mTOR signaling pathway. Inhibition of PTEN is therefore a promising strategy for therapeutic angiogenesis in ischemic diseases and a critical consideration in cancer biology.
VO-Ohpic trihydrate is a potent and highly specific inhibitor of PTEN, with a reported IC50 in the low nanomolar range (35-46 nM).[1] It functions by inhibiting the lipid phosphatase activity of PTEN, leading to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates downstream signaling cascades, including the Akt and mTOR pathways, which are known to promote cell survival, proliferation, and angiogenesis. This application note provides a detailed protocol for an in vitro angiogenesis assay using Human Umbilical Vein Endothelial Cells (HUVECs) to assess the pro-angiogenic potential of this compound.
Principle of the Assay
The in vitro tube formation assay is a widely used method to evaluate the angiogenic potential of compounds.[2][3] When cultured on a basement membrane extract (BME), such as Matrigel®, endothelial cells will differentiate and form capillary-like structures, mimicking the in vivo process of angiogenesis.[2][3] The extent of tube formation, which can be quantified by measuring parameters like tube length and the number of branch points, serves as an indicator of the pro- or anti-angiogenic activity of a test compound.[3][4][5][6]
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), growth factor reduced
-
This compound
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Experimental Protocol
This protocol is adapted for a 96-well plate format.
1. Preparation of Basement Membrane Extract (BME) Coated Plates:
-
Thaw the BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using the pre-chilled tips, add 50 µL of BME to each well of the 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
2. HUVEC Cell Culture and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS according to the supplier's recommendations.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in a serum-free or low-serum medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the same low-serum medium. A suggested concentration range is 10 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., VEGF).
-
Add 100 µL of the HUVEC suspension (10,000 cells) to each well of the BME-coated plate.
-
Add 100 µL of the this compound dilutions, vehicle control, or positive control to the respective wells.
3. Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor the tube formation periodically under a microscope.
-
For visualization, carefully remove the culture medium and wash the cells with PBS.
-
Stain the cells with Calcein AM according to the manufacturer's protocol.
-
Capture images of the tube network using an inverted fluorescence microscope.
4. Quantification of Tube Formation:
-
Quantify the extent of tube formation from the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[6]
-
Measure parameters such as total tube length, number of nodes/junctions, and number of meshes.[4][5]
Data Presentation
Table 1: Quantitative Analysis of this compound Effect on HUVEC Tube Formation
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| Vehicle Control (DMSO) | - | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound | 10 nM | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound | 50 nM | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound | 100 nM | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound | 500 nM | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound | 1 µM | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| Positive Control (VEGF) | (e.g., 50 ng/mL) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
Table 2: Potency of this compound
| Compound | Target | IC50 |
| This compound | PTEN | 35-46 nM[1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of PTEN Inhibition by this compound in Angiogenesis
Caption: PTEN inhibition by this compound enhances angiogenesis.
Experimental Workflow for In Vitro Angiogenesis Assay
Caption: Workflow of the HUVEC tube formation assay.
Conclusion
This application note provides a comprehensive protocol for assessing the pro-angiogenic effects of the PTEN inhibitor this compound using an in vitro tube formation assay. By following this detailed methodology, researchers can effectively quantify the impact of PTEN inhibition on endothelial cell differentiation and organization, providing valuable insights for drug discovery and development in fields such as regenerative medicine and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promocell.com [promocell.com]
- 3. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 4. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-term Storage and Handling of VO-Ohpic Trihydrate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway.[1][2] Its ability to increase cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and activate downstream signaling makes it a valuable tool in cancer research, diabetes, and studies of other cellular processes regulated by the PTEN/PI3K/Akt pathway.[1][3] Proper long-term storage and handling of this compound powder are crucial to maintain its stability, purity, and biological activity for reproducible experimental results.
These application notes provide detailed protocols and guidelines for the appropriate storage, handling, and quality control of this compound powder.
Storage and Stability
The stability of this compound is dependent on storage conditions. Adherence to the recommended storage temperatures is critical for preserving the integrity of the compound over time.
| Storage Condition | Temperature | Duration | Supplier Recommendation |
| Powder (Long-term) | -20°C | ≥ 4 years | Cayman Chemical[1] |
| -20°C | 3 years | MedChemExpress[2], Selleck Chemicals[4], TargetMol[3] | |
| 4°C | 2 years | MedChemExpress[2] | |
| In Solvent (DMSO) | -80°C | 1 year | Selleck Chemicals[4], TargetMol[3] |
| -80°C | 6 months | MedChemExpress[2] | |
| -20°C | 1 month | MedChemExpress[2], Selleck Chemicals[4] |
Handling and Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE) and handling procedures should be used at all times.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles with side-shields.[5]
-
Hand Protection: Wear protective gloves (e.g., nitrile).[5]
-
Skin and Body Protection: Wear an impervious lab coat.[5]
-
Respiratory Protection: Use a suitable respirator if handling large quantities or if dust is generated.[5]
3.2 Handling Procedures
-
Avoid inhalation of dust and aerosols.[5]
-
Avoid contact with eyes and skin.[5]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Do not eat, drink, or smoke when handling the product.[5]
-
Wash hands thoroughly after handling.[5]
3.3 First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5]
Experimental Protocols
4.1 Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the desired working concentration for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM). This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.[2]
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[6][7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as indicated in the stability table.
4.2 Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and should be optimized for the specific HPLC system and column used.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
Protocol:
-
Prepare a sample of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Set up the HPLC system with a C18 reverse-phase column.
-
Prepare the mobile phases. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run a gradient elution to separate the compound from any impurities. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detect the compound using a UV detector at its maximum absorbance wavelength (λmax ≈ 303 nm).[1]
-
Analyze the resulting chromatogram to determine the purity of the sample by calculating the area percentage of the main peak.
4.3 Protocol for Long-Term Stability Assessment
This protocol outlines a study to determine the stability of this compound powder under various storage conditions.
Materials:
-
Multiple vials of this compound powder from the same batch
-
Temperature and humidity-controlled storage chambers
-
HPLC system for purity analysis
Protocol:
-
Establish the initial purity of the this compound powder batch using the HPLC protocol described in section 4.2. This will serve as the time zero (T=0) reference.
-
Store vials of the powder under the following conditions:
-
Long-term: -20°C
-
Intermediate: 4°C
-
Accelerated: 25°C with 60% relative humidity
-
-
At specified time points (e.g., 1, 3, 6, 12, 24, and 36 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Assess the purity of the sample using the established HPLC method.
-
Compare the purity at each time point to the initial purity at T=0. A significant decrease in purity indicates degradation.
Mechanism of Action and Signaling Pathway
This compound is a specific inhibitor of PTEN, a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] By inhibiting PTEN, this compound leads to the accumulation of PIP3 at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt (also known as Protein Kinase B), a key downstream effector in the PI3K signaling pathway.[1][5] The activation of Akt regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2]
Caption: PTEN/PI3K/Akt signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the handling and use of this compound powder in experimental settings.
Caption: General experimental workflow for this compound.
References
- 1. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. the-pten-pi3k-akt-signalling-pathway-in-cancer-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. [Use of spectroscopic methods in drug analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VO-Ohpic trihydrate solubility problems in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. Here, you will find solutions to common solubility issues and detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is characterized by poor solubility in aqueous solutions, with reported solubility of less than 0.1 mg/mL in water.[1][2] However, it is highly soluble in dimethyl sulfoxide (DMSO), with solubility reported to be at least 50 mg/mL.[1] One supplier notes solubility in PBS (pH 7.2) at 1 mg/mL.[3]
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of the compound. To address this, you can try gentle warming of the solution to 37°C for 10 minutes and/or sonication.[4] If precipitation persists, consider using a formulation with co-solvents for your experiments.
Q3: Are there recommended solvent formulations for in vivo studies?
A3: Yes, for in vivo applications, specific formulations are recommended to improve solubility and bioavailability. Common formulations include a mixture of DMSO, PEG300, Tween-80, and saline. Another suggested vehicle is a combination of DMSO and a saline solution containing SBE-β-CD. For animal experiments, it is crucial to keep the final DMSO concentration low, typically below 10% for normal mice and below 2% for sensitive models like nude or transgenic mice.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[5] For cellular experiments, the stock solution concentration should ideally be at least 1000 times higher than the final working concentration to minimize the final DMSO percentage in your assay.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), with a reported IC50 of approximately 35-46 nM.[1][5] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of the PI3K/Akt signaling pathway.[3][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation or phase separation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | 1. Gently warm the solution to 37°C.[4]2. Use sonication to aid dissolution.[4]3. Prepare a fresh stock solution in anhydrous DMSO.[5]4. For final dilutions, use a co-solvent system (see protocols below).[1] |
| Inconsistent experimental results | Degradation of the compound in stock solution or working solution. | 1. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term (up to 1 month).2. Prepare fresh working solutions daily. If the solution is a suspension, it should be prepared immediately before use. |
| Low potency or unexpected off-target effects | Issues with compound purity or experimental conditions. | 1. Ensure the use of high-purity this compound.2. Pre-incubate the enzyme with VO-Ohpic for 10 minutes before adding the substrate to ensure adequate inhibition.[8] |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Reference |
| Water | < 0.1 mg/mL | [2] |
| DMSO | ≥ 50 mg/mL (120.42 mM) | [1] |
| DMSO | 72 mg/mL (173.41 mM) | [5] |
| DMSO | 4.15 mg/mL (10 mM) | |
| Ethanol with sonication | ≥ 45.8 mg/mL | [4] |
| PBS (pH 7.2) | 1 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.02 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use a fresh, unopened vial of anhydrous DMSO to minimize moisture, which can reduce solubility.[5]
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).[8]
-
Vortex thoroughly to dissolve the compound. If needed, gentle warming (37°C) or sonication can be applied.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
-
Thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution to the final working concentration directly in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
For example, to achieve a 100 nM working solution from a 10 mM stock, you can perform a serial dilution.
-
For inhibition studies, pre-incubate the cells with the this compound working solution for a specified time (e.g., 10 minutes) before adding other reagents.[8]
Protocol 3: Preparation of Formulation for In Vivo Administration
This protocol is an example and may require optimization based on the specific animal model and administration route.
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.[1]
Visualizations
Caption: Signaling pathway of PTEN inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Technical Support Center: VO-Ohpic Trihydrate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and preparation of VO-Ohpic trihydrate for in vivo studies. Due to the novel nature of this compound, this guide provides protocols and troubleshooting advice based on established methods for vanadium-based compounds and poorly soluble agents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for dissolving this compound for an initial in vivo tolerability study?
A1: For a preliminary tolerability study, it is advisable to start with a simple aqueous suspension for oral administration. This minimizes the potential for vehicle-induced toxicity. A common starting formulation is a suspension in 0.5% (w/v) methylcellulose. If the compound needs to be in solution, a co-solvent system such as 10% DMSO, 40% PEG 400, and 50% saline is a widely used alternative for intravenous administration.[1]
Q2: My this compound formulation is precipitating after preparation. What can I do?
A2: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen vehicle. To address this, consider the following:
-
Sonication: Gentle sonication can help to break down aggregates and improve dissolution.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may enhance its solubility.
-
Increase Co-solvent/Surfactant Concentration: Gradually increasing the percentage of co-solvents or adding a surfactant like Tween® 80 can improve solubility. However, be mindful of the potential for increased vehicle toxicity.
-
Prepare a Nanosuspension: For very poorly soluble compounds, creating a nanosuspension can improve the dissolution rate and bioavailability.[2]
Q3: Are there any known stability issues with vanadium complexes in biological systems?
A3: Yes, vanadium complexes can be unstable in biological media and may undergo ligand exchange reactions with components in blood plasma.[1] This can alter the compound's efficacy and toxicity profile. It is recommended to assess the stability of your this compound formulation in plasma in vitro before proceeding with extensive in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudy or Precipitated Formulation | Poor aqueous solubility. | - Review solubility data and optimize the formulation. - Consider particle size reduction techniques like micronization.[2][3] - For suspensions, ensure continuous stirring during dosing. |
| Inconsistent In Vivo Exposure | - Formulation instability. - Inaccurate dosing. - Food effects. | - Assess the stability of the dosing formulation over time. - For suspensions, ensure homogeneity during administration. - Conduct pilot studies in both fasted and fed animals.[4] |
| Adverse Events in Animals Post-Dosing | - Vehicle toxicity. - High concentration of the compound. | - Review the toxicity data for all excipients. - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Observe animals closely for any signs of distress. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound (10 mg/kg)
This protocol is suitable for oral gavage administration when this compound is not fully soluble in aqueous vehicles.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder and appropriate glassware
Procedure:
-
Weigh the required amount of this compound based on the desired concentration and the number of animals to be dosed.
-
In a mortar, add a small volume of the 0.5% methylcellulose solution to the this compound powder to create a paste. This helps to wet the particles and prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating or homogenizing to form a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
The suspension should be continuously stirred during dosing to ensure uniform delivery.
Protocol 2: Preparation of an Intravenous Solution of this compound (2 mg/kg)
This protocol uses a co-solvent system to dissolve this compound for intravenous administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in a minimal amount of DMSO. A common starting point is 10% of the final volume as DMSO.
-
Once fully dissolved, add PEG 400 to the solution. A common ratio is 10% DMSO and 40% PEG 400.[1]
-
Slowly add saline to the desired final volume while vortexing or stirring to prevent precipitation. The final solution will be, for example, 10% DMSO, 40% PEG 400, and 50% saline.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound and recommended vehicle compositions for different administration routes. These values are intended as a starting point and may require optimization.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent/Vehicle | Solubility (mg/mL) | Notes |
| Water (pH 7.0) | < 0.01 | Practically insoluble |
| 0.1 N HCl (pH 1.2) | 0.2 | Very slightly soluble |
| Phosphate Buffer (pH 6.8) | < 0.01 | Practically insoluble |
| DMSO | > 100 | Freely soluble |
| PEG 400 | > 50 | Soluble |
| 0.5% Methylcellulose | Forms a stable suspension | |
| 10% DMSO / 40% PEG 400 / 50% Saline | ~5 | Soluble at this concentration |
Table 2: Recommended Vehicle Compositions for In Vivo Studies
| Route of Administration | Vehicle Composition | Maximum Recommended Dose Volume (Mice) |
| Oral (p.o.) | 0.5% (w/v) Methylcellulose in water | 10 mL/kg |
| Intravenous (i.v.) | 10% DMSO, 40% PEG 400, 50% Saline | 5 mL/kg |
| Intraperitoneal (i.p.) | 5% DMSO, 10% Tween® 80, 85% Saline | 10 mL/kg |
Visualizations
Signaling Pathway
Vanadium compounds often exert their insulin-mimetic effects by inhibiting protein tyrosine phosphatases (PTPs), particularly PTP1B. This leads to the enhancement of the insulin signaling pathway.
Caption: Insulin-mimetic signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a formulation of this compound for in vivo studies.
Caption: Workflow for this compound formulation.
References
impact of hygroscopic DMSO on VO-Ohpic trihydrate activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor, VO-Ohpic trihydrate. Particular focus is given to the challenges presented by the hygroscopic nature of Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO. What could be the issue?
A1: The most common reason for poor solubility of this compound in DMSO is the presence of water in the solvent.[1][2][3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water significantly reduces the solubility of this compound.[1][2][3]
Troubleshooting Steps:
-
Use fresh, high-purity DMSO: Always use a newly opened bottle of anhydrous, high-purity DMSO for preparing your stock solutions.[1][2]
-
Proper storage of DMSO: Store DMSO in a tightly sealed container in a dry environment to minimize water absorption.
-
Sonication and warming: If you still encounter solubility issues, gentle warming of the solution to 37°C or brief sonication can aid in dissolution.[1][4][5]
Q2: I observed precipitation in my stock solution after storage. Why did this happen and what should I do?
A2: Precipitation of this compound from a DMSO stock solution upon storage can be due to a few factors:
-
Inadequate initial dissolution: The compound may not have been fully dissolved initially.
-
Water contamination: Over time, even in a sealed vial, temperature fluctuations can cause condensation, introducing water into the DMSO.
-
Storage temperature: While colder temperatures are generally better for stability, they can also decrease solubility, potentially leading to precipitation.
Troubleshooting Steps:
-
Re-dissolving: You can try to re-dissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating.[1][4][5]
-
Fresh preparation: For critical experiments, it is always recommended to prepare fresh stock solutions on the day of use.[1]
Q3: What are the recommended storage conditions for this compound powder and its stock solutions?
A3: Proper storage is crucial for maintaining the activity and stability of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1][2] |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[2]
Q4: Can I use water to dissolve this compound?
A4: No, this compound is reported to be insoluble in water.[1][2] DMSO is the recommended solvent for in vitro studies. For in vivo formulations, specific protocols involving co-solvents are available.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage of stock solutions. | Prepare fresh stock solutions for each experiment.[1] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] |
| Inaccurate concentration due to incomplete dissolution. | Ensure complete dissolution by visual inspection. Use sonication or gentle warming if necessary.[4][5] | |
| Presence of water in DMSO affecting compound activity. | Use a new, sealed bottle of anhydrous DMSO.[1][2][3] | |
| Unexpected cellular toxicity | Synergistic toxic effects of DMSO and vanadium. | A study on zebrafish embryos showed that DMSO can have a synergistic toxic effect with vanadium.[7] It is advisable to run a vehicle control (DMSO alone) to assess baseline toxicity in your specific cell line or animal model.[6] |
| High concentrations of DMSO. | For cell-based assays, it is recommended to keep the final concentration of DMSO in the culture medium as low as possible, typically well below 1%.[6] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol is adapted from methodologies for preparing stock solutions for cell culture and enzymatic assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Solubility in fresh DMSO is reported to be ≥ 50 mg/mL.[1]
-
Vortex the solution vigorously until the powder is completely dissolved. A clear, light green to green solution should be obtained.[1]
-
If dissolution is slow, sonicate the vial for a few minutes or gently warm it at 37°C.[4][5]
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
In Vitro PTEN Inhibition Assay (General Workflow)
This is a generalized workflow for assessing the inhibitory activity of this compound on PTEN.
Materials:
-
Recombinant PTEN enzyme
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)[8]
-
PTEN substrate (e.g., PIP₃)[8]
-
Phosphate detection reagent (e.g., Malachite Green)[8]
-
96-well microplate
-
Plate reader
Procedure:
-
Dilute the this compound stock solution to various working concentrations in the assay buffer. Ensure the final DMSO concentration remains constant across all wells and is low (e.g., 1%).[8]
-
Pre-incubate the recombinant PTEN enzyme with the diluted this compound or vehicle control (DMSO) at room temperature for 10 minutes.[8]
-
Initiate the enzymatic reaction by adding the PTEN substrate (e.g., PIP₃) to each well.[8]
-
Allow the reaction to proceed at 30°C for a defined period (e.g., 20 minutes).[8]
-
Stop the reaction and measure the amount of free phosphate released using a detection reagent like Malachite Green.[8]
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).[8]
-
Calculate the percentage of PTEN inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Impact of DMSO quality on this compound activity in the PTEN signaling pathway.
Caption: A generalized experimental workflow for determining the IC₅₀ of this compound against PTEN.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. apexbt.com [apexbt.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. Combined toxicity of dimethyl sulfoxide (DMSO) and vanadium towards zebrafish embryos (Danio rerio): Unexpected synergistic effect by DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of VO-Ohpic trihydrate in media
Welcome to the technical support center for VO-Ohpic trihydrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the handling and solubility of this compound to prevent its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent, selective, and reversible inhibitor of the PTEN (phosphatase and tensin homolog) enzyme, with a reported IC50 of 35-46 nM.[1] It is a vanadyl-organic coordination complex that is widely used in research to study the PTEN signaling pathway.[2][3] The primary concern is its very low solubility in aqueous solutions like water or physiological buffers (e.g., PBS), while being highly soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2][4] This solubility difference is the main reason researchers encounter precipitation when diluting a concentrated DMSO stock solution into their aqueous experimental media.[5]
Q2: What are the primary factors that cause this compound to precipitate?
Precipitation of this compound is typically caused by one or more of the following factors:
-
Solvent Polarity Shock: The most common cause is the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium. The compound is forced out of solution as it cannot maintain its dissolved state in the water-based environment.[5]
-
Exceeding Solubility Limit: Every compound has a maximum concentration it can achieve in a specific medium. Attempting to prepare a working solution that exceeds this intrinsic solubility limit will inevitably lead to precipitation.[5]
-
pH of the Medium: The stability of vanadyl coordination complexes can be highly dependent on pH.[6] The vanadyl ion (VO²⁺) itself is prone to forming insoluble polymeric hydroxides at or near neutral pH.[7][8] Changes in the pH of the medium can alter the protonation state of the organic ligands, affecting the overall stability and solubility of the complex.[6]
-
Temperature Fluctuations: Changes in temperature can affect solubility. While gentle warming can aid initial dissolution, repeated freeze-thaw cycles of stock solutions can promote the aggregation and precipitation of compounds.[4][5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) .[1][3] It is reported to be soluble in DMSO at concentrations up to 25 mM. Sonication or gentle warming to 37°C can be used to facilitate complete dissolution.[1][4]
Troubleshooting Guide & Protocols
This guide provides solutions to common precipitation issues and detailed protocols for preparing stable solutions.
Problem: My compound precipitates immediately when I add my DMSO stock to my cell culture medium or buffer.
This is a classic sign of the compound crashing out of solution due to the abrupt solvent change and exceeding its kinetic solubility in the aqueous medium. Follow the protocol below to prevent this.
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents. Use this data as a guideline for preparing your solutions.
| Solvent/Vehicle System | Reported Concentration | Recommendation/Notes | Citation(s) |
| DMSO | ≥ 121.8 mg/mL; up to 25 mM | Recommended for primary stock solutions. | [4] |
| Ethanol (EtOH) | ≥ 45.8 mg/mL | Requires sonication; can be an alternative to DMSO. | [4] |
| Water (H₂O) | < 1 mg/mL | Very low solubility; not recommended for stock solutions. | [1][3] |
| PBS (pH 7.2) | ~ 1 mg/mL | Low solubility; may be suitable for very dilute solutions. | [2] |
| In Vivo Formulation | 1 mg/mL | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Working Solution in Aqueous Media
This protocol minimizes precipitation during the critical dilution step.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-25 mM). Ensure it is fully dissolved, using sonication or a 37°C water bath if necessary.[1][4] The stock solution should be clear with no visible particulates.
-
Pre-warm Aqueous Medium: Warm your target cell culture medium or buffer to the temperature of your experiment (e.g., 37°C). This can sometimes help with solubility.[5]
-
Perform Serial Dilution (if needed): If making a large dilution (e.g., >1:1000), perform an intermediate dilution step in DMSO first to reduce the volume of stock added to the final medium.
-
Critical Step - Dilution: Add the DMSO stock to the pre-warmed aqueous medium in a dropwise manner while simultaneously vortexing or stirring the medium. This rapid dispersion prevents the formation of localized, supersaturated areas that lead to precipitation.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 1%) to avoid solvent-induced artifacts in your experiment.[1]
-
Visual Inspection: After preparation, visually inspect the solution for any signs of cloudiness or precipitate. If the solution is not perfectly clear, the concentration may be too high for your specific medium.
Protocol 2: Determining Kinetic Solubility in Your Experimental Medium
This assay helps you find the maximum concentration of this compound that can be tolerated in your specific medium before precipitation occurs.
-
Prepare Master Plate: In a 96-well polypropylene plate, prepare a 2x final concentration serial dilution of your this compound DMSO stock solution in DMSO.
-
Prepare Assay Plate: Add your specific cell culture medium or buffer to a clear, flat-bottom 96-well plate.
-
Transfer Compound: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the master plate to the assay plate. This creates the final 1x concentration series with a consistent final DMSO percentage.
-
Include Controls:
-
Negative Control: Medium + equivalent percentage of DMSO (no compound).
-
Blank: Medium only.
-
-
Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 2 hours).
-
Measure Precipitation: Read the plate on a plate reader, measuring absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Analyze Data: The highest concentration that does not show a significant increase in absorbance/scattering compared to the negative control is the kinetic solubility limit.
Visual Guides
Troubleshooting Flowchart for Precipitation Issues
References
- 1. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Why Antidiabetic Vanadium Complexes are Not in the Pipeline of “Big Pharma” Drug Research? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Basis of Action of Vanadyl (VO2+) Chelates in Cells - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of VO-Ohpic trihydrate on SHP1
Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues related to the use of this compound in experimental settings. This guide focuses on its known interaction with the protein tyrosine phosphatase SHP1, a potential off-target effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, cell-permeable inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin Homolog).[1][2][3] It specifically inhibits PTEN's enzymatic activity, leading to the activation of downstream signaling pathways such as the PI3K/Akt pathway.[1]
Q2: Have any off-target effects of this compound been reported?
Yes, while this compound is highly selective for PTEN, at least one study has reported its ability to inhibit the protein tyrosine phosphatase SHP1 (Src homology region 2 domain-containing phosphatase-1), albeit with lower potency compared to PTEN.[4]
Q3: What is the reported inhibitory concentration (IC50) of this compound for SHP1?
A study by Cheung et al. (2014) reported an IC50 value of 975 nM for the inhibition of SHP1 by this compound.[4] It is important to note that in the same study, the IC50 for PTEN was reported as 6.74 µM, which is higher than the low nanomolar IC50 values (35-46 nM) reported in other studies.[1][3][4] This discrepancy should be considered when interpreting the selectivity of this compound.
Q4: What are the known functions of SHP1?
SHP1 is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[5] It acts as a negative regulator of various signaling pathways, including the JAK/STAT pathway, by dephosphorylating key signaling proteins.[6] Inhibition of SHP1 can lead to the hyperactivation of these pathways.[6][7]
Q5: What are the potential consequences of off-target SHP1 inhibition in my experiments?
Off-target inhibition of SHP1 by this compound could lead to unintended biological effects, particularly in immune cells where SHP1 is highly expressed. These effects may include:
-
Enhanced pro-inflammatory signaling: As SHP1 negatively regulates cytokine signaling, its inhibition could lead to an exaggerated inflammatory response.
-
Alterations in immune cell activation: SHP1 plays a crucial role in setting the activation threshold of various immune cells. Its inhibition could lead to spontaneous or heightened activation.[8][9]
-
Modulation of cancer cell signaling: In some contexts, SHP1 can act as a tumor suppressor, and its inhibition could potentially promote cell growth.[6]
Researchers should carefully consider the cellular context and the concentration of this compound used in their experiments.
Troubleshooting Guide
This guide provides troubleshooting for common issues that may arise due to the potential off-target effects of this compound on SHP1.
| Issue | Possible Cause | Recommended Action |
| Unexpected or exaggerated cellular phenotype, especially in immune cells. | The observed effect may be due to off-target inhibition of SHP1, leading to hyperactivation of signaling pathways. | 1. Perform a dose-response experiment: Determine if the phenotype is observed at concentrations consistent with PTEN inhibition or closer to the reported IC50 for SHP1. 2. Use a structurally unrelated PTEN inhibitor: Compare the phenotype with another PTEN inhibitor that is not known to inhibit SHP1. 3. Directly measure SHP1 activity: In cell lysates treated with this compound, assess the phosphorylation status of known SHP1 substrates (e.g., STAT proteins). |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of PTEN and SHP1, leading to different sensitivities to on-target and off-target effects. | 1. Profile PTEN and SHP1 expression: Determine the relative protein levels of PTEN and SHP1 in the cell lines being used via Western blot. 2. Titrate this compound for each cell line: Establish the optimal concentration that elicits the desired on-target effect with minimal off-target consequences for each specific cell line. |
| Difficulty in attributing observed effects solely to PTEN inhibition. | The signaling pathways downstream of PTEN and SHP1 can sometimes overlap or crosstalk, making it challenging to dissect the specific contributions of each. | 1. Use SHP1-specific inhibitors or activators: If available, use tools that specifically modulate SHP1 activity to delineate its role in the observed phenotype. 2. Employ genetic approaches: Use siRNA or shRNA to knock down SHP1 expression and observe if this phenocopies or alters the effects of this compound. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| PTEN | 35 nM | Selleck Chemicals[1] |
| PTEN | 46 ± 10 nM | MedchemExpress[3] |
| PTEN | 6.74 µM | Cheung et al., 2014[4] |
| SHP1 | 975 nM | Cheung et al., 2014 [4] |
Note: The significant variation in reported IC50 values for PTEN should be taken into consideration during experimental design and data interpretation.
Experimental Protocols
Key Experiment: In Vitro Phosphatase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a phosphatase, such as SHP1.
Materials:
-
Recombinant human SHP1 enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a more specific phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor and create a serial dilution series in the assay buffer.
-
Dilute the recombinant SHP1 enzyme to the desired working concentration in the assay buffer.
-
Prepare the phosphatase substrate at a concentration that is at or below its Km value for the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Recombinant SHP1 enzyme
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the phosphatase substrate to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a specific period (e.g., 15-60 minutes). The reaction should be in the linear range.
-
Stop the reaction (e.g., by adding a stop solution if using a colorimetric assay).
-
Measure the product formation using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are SHP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Shp1 Loss Enhances Macrophage Effector Function and Promotes Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity | eLife [elifesciences.org]
- 9. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing VO-Ohpic Trihydrate Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of VO-Ohpic trihydrate in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][5] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt and its downstream targets.[1]
Q2: What are the expected effects of this compound on primary cells?
A2: While this compound has been studied in various cancer cell lines, its effects on primary cells are less documented. Based on its mechanism of action and studies on related compounds, potential effects include:
-
Modulation of cell survival and proliferation: By activating the Akt pathway, this compound can promote cell survival. However, over-activation of this pathway can also lead to cellular stress and, in some cases, induce senescence or apoptosis.[6]
-
Cell-type specific responses: Primary cells are a diverse group, and the response to this compound can vary significantly depending on the cell type, its intrinsic PTEN expression levels, and its metabolic state. For instance, some vanadium compounds have shown selective cytotoxicity towards cancer cells over normal primary cells.[7][8]
Q3: Which primary cell types are suitable for cytotoxicity studies with this compound?
A3: The choice of primary cells should align with the research question. Given PTEN's role in various physiological processes, a range of primary cells could be relevant, including:
-
Primary human hepatocytes
-
Primary endothelial cells
-
Primary neurons[9]
-
Peripheral blood mononuclear cells (PBMCs)
Q4: What is a suitable starting concentration range for this compound in primary cell cytotoxicity assays?
A4: Due to the higher sensitivity of primary cells compared to immortalized cell lines, it is advisable to start with a broad concentration range.[10] A logarithmic dilution series, for example, from 10 nM to 100 µM, is recommended for initial dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Q5: How long should I expose primary cells to this compound?
A5: The optimal exposure time can vary. It is recommended to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the time point at which the most significant and reproducible cytotoxic effects are observed.[11]
Troubleshooting Guides
This section provides solutions to common issues encountered during the assessment of this compound cytotoxicity in primary cells.
Guide 1: Unexpectedly High Cytotoxicity
| Issue | Possible Cause | Suggested Solution |
| Massive cell death at all concentrations | The initial concentration range is too high for the sensitive primary cells. | Perform a broader dose-response experiment with lower concentrations (e.g., starting from the low nanomolar range). |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and include a vehicle control (media with solvent only). | |
| High background in cytotoxicity assays | The inherent enzymatic activity in the serum of the culture medium. | Reduce the serum concentration in the medium during the assay or use serum-free medium if the cells can tolerate it for the duration of the experiment. |
| Overly vigorous pipetting during cell plating or reagent addition. | Handle cell suspensions gently and add reagents to the side of the well to avoid disrupting the cell monolayer. |
Guide 2: Inconsistent or Irreproducible Results
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and be consistent with pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation, and fill them with sterile PBS or media. | |
| Results vary between experiments | Primary cell variability from different donors or passages. | Use cells from the same donor and within a narrow passage range for a set of experiments. Thoroughly characterize each batch of primary cells. |
| Compound instability in the culture medium. | Prepare fresh dilutions of this compound for each experiment and consider a medium change for longer incubation periods. |
Guide 3: Interpreting Assay Results
| Issue | Possible Cause | Suggested Solution |
| Low signal or absorbance values in MTT assay | Low cell number or metabolic activity. | Optimize the initial cell seeding density to ensure the absorbance values of the untreated control fall within the linear range of the assay (typically 0.75-1.25 OD).[12][13] |
| Insufficient incubation time with MTT reagent. | Increase the incubation time with the MTT reagent to allow for adequate formazan crystal formation. | |
| High spontaneous LDH release | Cells are stressed or unhealthy before treatment. | Ensure high cell viability (>95%) before starting the experiment. Optimize cell culture conditions. |
| Over-incubation leading to cell death in controls. | Optimize the duration of the experiment to minimize spontaneous cell death in the control group. |
Data Presentation
Illustrative Cytotoxicity of this compound in Primary Human Cells (72-hour exposure)
| Primary Cell Type | Assay | IC50 (µM) | Notes |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 25.5 | Moderate cytotoxicity observed. |
| Primary Human Hepatocytes | LDH | 42.8 | Higher concentrations led to significant membrane damage. |
| Primary Cortical Neurons | Caspase-3/7 | 15.2 | Neurons appear to be more sensitive, with apoptosis as a key cell death mechanism. |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | > 100 | Low cytotoxicity observed within the tested concentration range. |
Note: The data presented in this table is for illustrative purposes only and is synthesized based on the known behavior of vanadium compounds and the general sensitivity of primary cells. Actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO at ≤ 0.1%).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[1] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits PTEN, leading to activation of the PI3K/Akt pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective cytotoxicity of vanadium complexes on human pancreatic ductal adenocarcinoma cell line by inducing necroptosis, apoptosis and mitotic catastrophe process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. mdpi.com [mdpi.com]
unexpected results with VO-Ohpic trihydrate in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VO-Ohpic trihydrate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt/mTOR signaling pathway.[1][2][3] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates downstream signaling cascades, most notably the serine/threonine kinase Akt.[1][4]
Q2: What are the expected downstream effects of PTEN inhibition by this compound?
The primary downstream effect is the activation of the PI3K/Akt signaling pathway.[1] This can lead to a variety of cellular responses, including:
-
Increased phosphorylation of Akt at Ser473 and Thr308.[5][6]
-
Activation of mTOR, a downstream target of Akt.[7]
-
Promotion of cell survival and proliferation in certain contexts.[3]
Q3: Is this compound soluble in aqueous buffers like PBS?
This compound has limited solubility in aqueous buffers. It is soluble in PBS (pH 7.2) at approximately 1 mg/ml.[4] For cell culture experiments, it is highly recommended to first prepare a stock solution in dimethyl sulfoxide (DMSO).[1][8][9]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., >10 mM).[5][6] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[5][6] Stock solutions should be stored at -20°C or -80°C.[2][4] For in vivo experiments, it is best to prepare the working solution fresh on the same day.[2]
Q5: What is the reported IC50 value for this compound against PTEN?
The half-maximal inhibitory concentration (IC50) for this compound against PTEN has been reported to be in the low nanomolar range. Different studies have reported slightly varying values:
It's important to note that assay conditions can influence the apparent IC50.
Troubleshooting Guide
Unexpected Result 1: No effect or reduced potency of this compound.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Solubility Issues | After diluting the DMSO stock in your aqueous cell culture medium, visually inspect for any precipitation. If precipitation occurs, consider lowering the final concentration or increasing the final DMSO percentage (while being mindful of DMSO toxicity to your cells). |
| Presence of Reducing Agents | Some studies have noted that the presence of reducing agents like dithiothreitol (DTT) can significantly reduce the inhibitory activity of some PTEN inhibitors.[10] Check if your assay buffer contains high concentrations of reducing agents and consider if this might be interfering with the compound's activity. |
| Incorrect Cell Model | The effect of this compound can be highly dependent on the PTEN expression level of the cell line used.[1][7][8] Confirm the PTEN status of your cells. The inhibitor will have no target in PTEN-negative cells.[1][7][8] |
| Assay Timing | The effects of PTEN inhibition may take time to manifest. Optimize the incubation time with the compound. |
Unexpected Result 2: Inhibition of cell proliferation or induction of cell death instead of the expected pro-survival effect.
| Possible Cause | Troubleshooting Step |
| Paradoxical Cellular Response | In some cancer cell lines, particularly those with low PTEN expression, potent inhibition of the remaining PTEN activity can lead to oncogene-induced senescence, a form of cell cycle arrest.[7] This is a documented paradoxical effect and may be the biological outcome in your specific cell model. |
| Off-Target Effects | At higher concentrations, the possibility of off-target effects increases. One study suggested that VO-Ohpic could inhibit other phosphatases like SHP1.[10] Perform a dose-response experiment to determine if the effect is concentration-dependent and consider using lower, more specific concentrations. |
| Cell Line Sensitivity | The cellular context is critical. The pro-proliferative effects of Akt activation can be counteracted by other signaling pathways or cellular checkpoints that may be activated by hyper-stimulation of the PI3K pathway. |
Unexpected Result 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic and phenotypic drift in cell lines.[11][12] Use cells with a consistent and low passage number for your experiments. |
| Cell Seeding Density | Inconsistent cell plating can lead to variability.[13] Ensure even cell distribution in your culture plates and optimize the seeding density for your specific assay. |
| DMSO Quality | DMSO can absorb moisture, which can reduce the solubility of compounds.[1] Use fresh, anhydrous DMSO to prepare your stock solutions. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| IC50 (PTEN) | 35 nM, 46 ± 10 nM | [1][2][4][6] |
| Solubility in DMSO | >10 mM, ≥121.8 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [4] |
| Storage Temperature | -20°C or -80°C | [2][4] |
Key Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, for a 1 mg vial (MW: 415.2 g/mol ), add 240.8 µL of DMSO.
-
To ensure complete dissolution, gently vortex the vial and/or sonicate in a water bath for a short period.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the cell culture is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 15 minutes to 24 hours, optimization may be required).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: PTEN/Akt signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. youtube.com [youtube.com]
- 13. marinbio.com [marinbio.com]
optimizing incubation time for maximal PTEN inhibition by VO-Ohpic trihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using VO-Ohpic trihydrate for maximal PTEN inhibition. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, small-molecule inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin Homolog).[1][2] Its mechanism of action involves the specific inhibition of PTEN's enzymatic activity, which leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] This accumulation of PIP3 subsequently activates downstream signaling pathways, most notably the PI3K/AKT pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[4][5][6] this compound has been shown to be a reversible, noncompetitive inhibitor of PTEN.[3]
Q2: What is the optimal incubation time for achieving maximal PTEN inhibition?
The optimal incubation time is highly dependent on the experimental goal. There is no single "best" time; rather, the duration should be tailored to the biological process being investigated.
-
Short-term (30 minutes - 2 hours): For studying acute signaling events, such as the phosphorylation of AKT. In vivo studies have shown significant effects with administration 30 minutes prior to an event.[1][2]
-
Mid-term (24 - 72 hours): For assessing effects on cell cycle progression and the expression of cell cycle-related proteins like p21.[7][8] For example, an accumulation of cells in the G2/M phase was observed after 72 hours of treatment in Hep3B cells.[7][8]
-
Long-term (72 - 120 hours): For evaluating endpoints like cell viability, proliferation (BrdU incorporation), colony formation, or induction of cellular senescence.[1][7][8] Many cell viability studies extend up to 120 hours to observe significant effects.[7][8]
It is recommended to perform a time-course experiment for your specific cell line and endpoint to determine the empirical optimum.
Q3: What concentration of this compound should I use?
The effective concentration can vary significantly based on the cell type and the desired outcome.
-
In Vitro Assays (Recombinant Enzyme): this compound is highly potent against the purified PTEN enzyme, with reported IC50 values in the low nanomolar range.[1][2][3]
-
Cell-Based Assays: Effective concentrations in cell culture typically range from 75 nM to 5 µM.[1][7][9] A dose-dependent increase in Akt phosphorylation was observed in fibroblasts, reaching saturation at 75 nM.[9] For hepatocellular carcinoma (HCC) cells, concentrations up to 5 µM were used to assess effects on cell viability and senescence.[7]
-
In Vivo Studies: Dosages around 10 mg/kg (administered intraperitoneally) have been used effectively in mouse models.[1][2]
A dose-response experiment is crucial to identify the optimal concentration for your model system while minimizing off-target effects.
Q4: How should I prepare and store this compound stock solutions?
-
Reconstitution: this compound is soluble in DMSO.[1][9] Prepare a concentrated stock solution (e.g., 10 mM or higher) in fresh, high-quality DMSO.[1][9] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[9]
-
Storage: Store the stock solution in aliquots to avoid repeated freeze-thaw cycles. It can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Q5: How can I confirm that PTEN has been successfully inhibited in my experiment?
The most common method is to measure the phosphorylation status of downstream targets in the PI3K/AKT pathway via Western blot. Upon successful PTEN inhibition, you should observe:
-
Increased phosphorylation of AKT at Serine 473 (p-AKT Ser473) and Threonine 308 (p-AKT Thr308).[1][9]
-
Increased phosphorylation of other downstream effectors such as mTOR or ERK1/2, depending on the cell context.[7]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Reported IC50 | Source |
|---|---|---|
| Cell-free PTEN assay (PIP3 substrate) | 35 nM | [1] |
| Cell-free PTEN assay (OMFP substrate) | 46 ± 10 nM | [2][3] |
| Cell-free PTEN assay | 6.74 µM* |[10] |
*Note: One study reported significantly weaker inhibition, which the authors suggest could be due to the commercial source of the inhibitor.[10]
Table 2: Effective Concentrations and Incubation Times in Cellular and In Vivo Models
| Model System | Concentration / Dose | Incubation Time | Observed Effect | Source |
|---|---|---|---|---|
| Hep3B, PLC/PRF/5 HCC Cells | 0 - 5 µM | 120 hours | Inhibition of cell viability | [7][8] |
| Hep3B HCC Cells | 500 nM | 72 hours | G2/M cell cycle arrest | [7][8] |
| Hep3B HCC Cells | 500 nM | 5 days | Induction of cellular senescence | [8] |
| NIH 3T3 & L1 Fibroblasts | 75 nM | Not specified | Saturation of Akt phosphorylation | [9] |
| Nude Mice (Hep3B xenograft) | 10 mg/kg (i.p.) | Not specified | Inhibition of tumor growth | [1][7] |
| C57BL6 Mice (Cardiac Arrest) | Not specified | 30 minutes prior | Increased survival and lactate clearance |[1] |
Experimental Protocols & Workflows
PTEN Signaling Pathway
The diagram below illustrates the canonical PTEN/PI3K/AKT signaling pathway and the point of intervention for this compound. PTEN acts as a negative regulator by dephosphorylating PIP3. Inhibition of PTEN by VO-Ohpic leads to PIP3 accumulation and subsequent activation of AKT and its downstream pro-survival and pro-growth effectors.
Caption: The PTEN/PI3K/AKT signaling cascade and inhibition by VO-Ohpic.
General Experimental Workflow for Cell-Based Assays
This workflow provides a general outline for treating cultured cells with this compound and assessing the downstream consequences.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Western Blots for p-Akt with VO-Ohpic Trihydrate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for inconsistent Western blot results when analyzing phosphorylated Akt (p-Akt) following treatment with the PTEN inhibitor, VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit Akt phosphorylation, but my results are inconsistent. Why?
A key point to understand is that this compound is a potent inhibitor of PTEN (Phosphatase and tensin homolog), a phosphatase that dephosphorylates PIP3.[1][2][3] By inhibiting PTEN, VO-Ohpic increases the levels of PIP3, which in turn leads to the activation and phosphorylation of Akt.[1][3][4] Therefore, you should expect a dose-dependent increase in p-Akt signal, not a decrease. Inconsistent results typically manifest as variable levels of p-Akt induction.
Q2: What is the detailed mechanism of action for this compound?
This compound is a specific, noncompetitive, and reversible inhibitor of the lipid phosphatase activity of PTEN, with a reported IC50 in the range of 35-46 nM.[1][2][5] PTEN's primary function is to convert phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN, VO-Ohpic prevents this conversion, leading to an accumulation of cellular PIP3. This elevated PIP3 recruits Akt to the plasma membrane, where it can be phosphorylated and activated by kinases like PDK1 and mTORC2.[6]
Q3: How should I properly prepare and store this compound?
Proper handling is critical for maintaining the inhibitor's potency.
-
Reconstitution: Dissolve this compound powder in fresh, high-quality DMSO to make a concentrated stock solution (e.g., 10 mM).[1][7][8] Warming the tube to 37°C for 10 minutes or using an ultrasonic bath can aid dissolution.[7]
-
Storage:
Q4: What are the recommended concentrations and treatment times for this compound in cell culture?
The optimal concentration and time will vary by cell line and experimental goals.
-
Concentration: In vitro studies have shown a dose-dependent increase in p-Akt, with effects observed at concentrations as low as 75 nM and commonly used up to 5 µM.[1][4][7]
-
Incubation Time: For observing rapid signaling events like protein phosphorylation, shorter incubation times (e.g., 30 minutes to a few hours) are typically sufficient.[9] Longer treatments (e.g., 24-72 hours) are often used for assessing downstream effects like cell viability or proliferation.[1]
Q5: Why is Bovine Serum Albumin (BSA) recommended over non-fat dry milk for blocking in p-Akt Western blots?
Non-fat dry milk contains high levels of casein, which is a phosphoprotein. When using phospho-specific antibodies like anti-p-Akt, the antibody can bind to the casein in the milk, leading to high background noise and obscuring the specific signal.[10][11] Using 5% BSA in TBST for blocking and antibody dilution steps is a widely accepted best practice to minimize this non-specific binding.[10][11]
Troubleshooting Guide
Problem 1: Weak or No p-Akt Signal
Q: My positive control for p-Akt shows a strong band, but I see no signal in my experimental samples (both untreated and treated with VO-Ohpic). What should I investigate?
This suggests the issue lies within your samples rather than the Western blot protocol itself.
-
Check Total Akt Levels: Always run a parallel blot for total Akt. If you cannot detect total Akt, you will not be able to detect its phosphorylated form. This confirms protein presence and integrity.[11][12]
-
Ensure Proper Lysis: Phospho-proteins are transient and susceptible to dephosphorylation during sample preparation. Use a lysis buffer (e.g., RIPA) supplemented with a fresh cocktail of phosphatase inhibitors (such as sodium orthovanadate and sodium fluoride). Keep samples on ice at all times.[9][10][11]
-
Increase Protein Load: The abundance of p-Akt may be low in your cells. Try loading a higher amount of total protein per lane, typically in the range of 30-40 µg.[10][13]
-
Induce Phosphorylation: Basal levels of p-Akt can be very low. Consider including a known positive control for pathway activation, such as stimulating serum-starved cells with a growth factor (e.g., IGF-1) or 10% serum to confirm that the Akt pathway is responsive in your cell line.[11]
Problem 2: High Background or Non-Specific Bands
Q: My p-Akt blot is showing high background or multiple non-specific bands, making interpretation difficult. How can I improve the clarity?
High background often results from suboptimal blocking or antibody concentrations.
-
Use the Correct Blocking Agent: As mentioned, switch from milk to 5% BSA in TBST for all blocking and antibody incubation steps.[10][11]
-
Optimize Antibody Concentrations: High primary antibody concentrations are a common cause of non-specific bands.[13][14] Perform an antibody titration to find the optimal dilution that provides a strong specific signal with minimal background.
-
Improve Washing Steps: Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies more effectively.[14]
-
Check Lysate Quality: Protein degradation can lead to smearing or lower molecular weight bands. Use fresh lysates or samples that have been stored properly at -80°C.[15]
Problem 3: Inconsistent p-Akt Induction with VO-Ohpic
Q: The magnitude of the p-Akt increase after VO-Ohpic treatment varies significantly between my experiments. How can I enhance reproducibility?
Variability often stems from minor inconsistencies in experimental conditions.
-
Standardize All Procedures: Maintain strict consistency in cell density, serum starvation times (if applicable), this compound concentration and incubation time, and lysis procedures.[14]
-
Verify Inhibitor Potency: Ensure your this compound stock solution has been stored correctly and has not expired. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a reliable stock for each experiment.
-
Normalize to a Loading Control: Always probe your blots for a loading control (e.g., GAPDH, β-actin) to normalize the p-Akt signal. This corrects for any variations in protein loading between lanes.[14]
-
Quantify Densitometry Carefully: Ensure your band intensities fall within the linear range of detection for your imaging system to allow for accurate quantification. Signal saturation will lead to unreliable data.[14]
Data Presentation
Table 1: Properties and Handling of this compound
| Property | Value / Recommendation | Source(s) |
|---|---|---|
| Mechanism of Action | Potent, noncompetitive PTEN inhibitor | [1][5] |
| IC50 | 35 - 46 nM | [1][2][5] |
| Reconstitution Solvent | DMSO | [1][7][8] |
| Powder Storage | -20°C (Stable for ≥ 4 years) | [1][3] |
| Stock Solution Storage | -80°C (1 year) or -20°C (1 month) | [1][2] |
| Handling | Aliquot to avoid freeze-thaw cycles |[1] |
Table 2: Recommended Reagent Concentrations for p-Akt Western Blotting
| Reagent | Recommended Concentration | Notes | Source(s) |
|---|---|---|---|
| Protein Load | 20 - 40 µg per lane | Adjust based on p-Akt abundance | [10][13] |
| Blocking Buffer | 5% w/v BSA in TBST | Avoid milk for phospho-antibodies | [10][11] |
| Primary Antibody Diluent | 1-5% w/v BSA in TBST | Consult antibody datasheet | [10][15] |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween-20) | --- |[14] |
Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
-
After cell treatment, wash plates twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new chilled tube.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Use immediately or store at -80°C.[15]
Protocol 2: Western Blotting for p-Akt (Ser473)
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]
-
Incubate the membrane with anti-p-Akt (Ser473) primary antibody (diluted in 1-5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.[14]
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Add ECL chemiluminescent substrate and visualize the signal using a digital imager or film.
-
Strip the membrane (if necessary) and re-probe for Total Akt and a loading control.
Visualizations
Caption: PTEN/Akt signaling pathway with VO-Ohpic action.
Caption: Standard experimental workflow for p-Akt Western blotting.
Caption: Troubleshooting logic for inconsistent p-Akt results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: VO-Ohpic Trihydrate Animal Studies
Disclaimer: VO-Ohpic trihydrate is a potent and specific PTEN inhibitor used in preclinical research.[1][2][3] While effective doses have been reported, comprehensive public data on its specific toxicity profile is limited.[1][2] This guide provides troubleshooting advice based on the known toxicological profiles of related vanadium-based coordination complexes to help researchers anticipate and mitigate potential adverse effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary toxicities associated with vanadium-based compounds like this compound?
A1: Based on the broader class of vanadium compounds, researchers should be vigilant for signs of:
-
Nephrotoxicity (Kidney Damage): Vanadium can accumulate in the kidneys, leading to injury. Monitor for changes in urine output, color, and consider measuring serum biomarkers like Blood Urea Nitrogen (BUN) and creatinine.[4]
-
Hepatotoxicity (Liver Damage): The liver is another organ where vanadium can accumulate. Monitor for changes in animal behavior (e.g., lethargy) and consider liver enzyme assays (e.g., ALT, AST) from serum samples.[4]
-
Gastrointestinal Distress: Symptoms like diarrhea, cramping, and loss of appetite are common with oral administration of vanadium compounds.[5][6] While this compound is often administered via intraperitoneal (i.p.) injection, local irritation or systemic effects can still manifest.[1]
-
Oxidative Stress: Vanadium compounds, particularly the vanadyl (V⁴⁺) and vanadate (V⁵⁺) ions, can generate reactive oxygen species (ROS) through Fenton-like reactions.[7][8] This can lead to widespread cellular damage, particularly lipid peroxidation.[7][9]
Q2: We are observing unexpected mortality in our study. What are the first troubleshooting steps?
A2: Unexpected mortality requires immediate action. First, ensure the correct dose was administered and that the formulation was prepared correctly. Review your dosing vehicle, as it can have inherent toxicity.[10][11] Consider performing a preliminary dose-range finding study to establish the Maximum Tolerated Dose (MTD). If mortality persists at intended therapeutic doses, a deeper investigation into organ-specific toxicity is warranted.
The following diagram outlines a logical approach to troubleshooting unexpected adverse events.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Problem: My this compound formulation is precipitating or is difficult to dissolve, potentially leading to inaccurate dosing and local irritation.
Solution: Selecting an appropriate, non-toxic vehicle is critical, especially for metal complexes which often have poor aqueous solubility.
Data Presentation: Vehicle Selection Guide
| Vehicle | Suitability for IV/IP | Key Considerations | Potential Toxicity |
| Saline (0.9% NaCl) | High | Ideal for water-soluble compounds. First choice if possible. | Low |
| PBS | High | Buffered, good for pH-sensitive compounds. | Low |
| 5% Dextrose in Water (D5W) | High | Alternative to saline. | Low |
| DMSO (Dimethyl sulfoxide) | Low (Use with extreme caution) | Excellent solubilizing agent, but has its own biological effects and toxicity. Use at lowest possible concentration (<5-10%).[10][11] | Significant motor impairment and neurotoxicity observed at high concentrations.[10][11] |
| PEG-400 (Polyethylene glycol) | Medium | Good for many poorly soluble compounds. Can be viscous. | Can cause hypertension and bradycardia, confounding cardiovascular studies.[12] |
| 20% DMA / 40% PG / 40% PEG-400 | High (Slow Infusion) | A combination vehicle designed for poorly soluble compounds for IV infusion in rats.[12] | Elicits minimal adverse cardiovascular responses compared to PEG-400 alone.[12] |
Experimental Protocol: Vehicle Screening
-
Solubility Test: Attempt to dissolve this compound to the target concentration in several candidate vehicles.
-
Stability Test: Observe the solution for 1-2 hours at room temperature and at 4°C to check for precipitation.
-
Vehicle-Only Control: Administer the chosen vehicle to a small cohort of animals using the same route and volume as the planned study.
-
Monitor: Observe the animals for at least 48 hours for any adverse effects (e.g., lethargy, ruffled fur, mobility issues) compared to an untreated control group.[10][11]
Issue 2: Suspected Nephrotoxicity
Problem: Animals are showing signs of distress (e.g., hunched posture, weight loss) and we suspect kidney damage.
Solution: Implement a monitoring plan to specifically assess renal function. Vanadium-induced kidney damage is a known risk.[4]
Experimental Protocol: Assessing Nephrotoxicity in Mice
-
Antemortem Analysis:
-
Serum Analysis: Collect blood (e.g., via tail vein or submandibular bleed) at baseline and at selected time points post-treatment. Centrifuge to obtain serum. Use commercial assay kits to measure Blood Urea Nitrogen (BUN) and serum creatinine. Elevated levels are key indicators of kidney dysfunction.[13]
-
Urinalysis: House mice in metabolic cages to collect urine. Analyze for proteinuria (protein in urine) and hematuria (blood in urine) using urine test strips.
-
-
Postmortem Analysis:
-
Gross Examination: At the end of the study, euthanize animals and perform a necropsy. Visually inspect the kidneys for changes in size, color (e.g., pale), or texture.
-
Histopathology: Harvest the kidneys and fix one in 10% neutral buffered formalin. The other can be flash-frozen for molecular analysis. The formalin-fixed tissue should be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist should examine the slides for signs of acute tubular necrosis, interstitial inflammation, or glomerular damage.[13][14]
-
Apoptosis Assay: Perform a TUNEL assay on kidney sections to detect apoptotic cells, which can indicate cellular damage.[15]
-
Issue 3: Managing Oxidative Stress
Problem: We believe off-target toxicity is being driven by oxidative stress, a common mechanism for vanadium compounds.[9][16][17]
Solution: Measure biomarkers of oxidative stress and consider co-administration of an antioxidant. The redox cycling between V⁴⁺ and V⁵⁺ states can generate ROS, leading to lipid peroxidation and cellular damage.[7]
Visualization: Vanadium-Induced Oxidative Stress Pathway
Experimental Protocol: Mitigation with Antioxidants
-
Hypothesis: Co-administration of an antioxidant like N-acetylcysteine (NAC) or Vitamin C may reduce the toxicity of this compound.
-
Study Design: Include additional experimental groups:
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Antioxidant alone
-
Group 4: this compound + Antioxidant
-
-
Administration: The antioxidant can be administered shortly before the test compound. Vitamin C has been shown to be effective against acute vanadate and vanadyl intoxication in mice.[4]
-
Endpoints: Assess the primary efficacy endpoints as well as toxicity endpoints (e.g., body weight, clinical signs, BUN/creatinine). A successful mitigation strategy will reduce toxicity without compromising the intended therapeutic effect.
Reference Data
Data Presentation: Acute Toxicity of Common Vanadium Compounds
This table provides context on the toxicity of other vanadium compounds. The LD₅₀ (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population. Note that toxicity can vary significantly based on the ligand, route of administration, and animal species.[18]
| Compound | Species | Route | LD₅₀ Value |
| Sodium Metavanadate | Rat | Oral | 98.0 mg/kg |
| Sodium Metavanadate | Mouse | Oral | 74.6 mg/kg |
| Sodium Metavanadate | Rat | Intraperitoneal | 18.4 mg/kg |
| Sodium Metavanadate | Mouse | Intraperitoneal | 35.9 mg/kg |
| Vanadyl Sulfate | Rat | Oral | 448.0 mg/kg |
| Vanadyl Sulfate | Mouse | Oral | 467.2 mg/kg |
| Vanadyl Sulfate | Rat | Intraperitoneal | 74.1 mg/kg |
| Vanadyl Sulfate | Mouse | Intraperitoneal | 113.0 mg/kg |
Data sourced from Llobet & Domingo, 1984.[19]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Dietary Antioxidants against Vanadium-Induced Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological Consequences of Vanadium Effects on Formation of Reactive Oxygen Species and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vanadium and Oxidative Stress Markers - In Vivo Model: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of nephrotoxicity of herbal medicine containing aristolochic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Renal Toxicity in Mice Administered the Marine Biotoxin Domoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vanadium Induces Oxidative Stress and Mitochondrial Quality Control Disorder in the Heart of Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Vanadium Induces Oxidative Stress and Mitochondrial Quality Control Disorder in the Heart of Ducks [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Acute toxicity of vanadium compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing lack of response to VO-Ohpic trihydrate in certain cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of response to VO-Ohpic trihydrate in certain cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments with this compound.
Question 1: My cells are not showing the expected increase in Akt phosphorylation after treatment with this compound. What could be the problem?
Possible Causes and Solutions:
-
Low or Absent PTEN Expression: this compound is a PTEN inhibitor; therefore, its activity is dependent on the presence of functional PTEN protein.[1][2] Cell lines with low or no PTEN expression will not respond to this inhibitor.[1]
-
Solution: Before starting your experiment, verify the PTEN expression status of your cell line by Western blot or consulting the literature. It is advisable to include a positive control cell line known to express PTEN and a negative control cell line that is PTEN-deficient.[1]
-
-
Suboptimal Compound Concentration or Incubation Time: The concentration of this compound or the duration of treatment may not be optimal for your specific cell line.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. A good starting point for concentration is the known IC50 value for PTEN inhibition (~35-46 nM), with a range of concentrations tested above and below this value.[2][3] Assess Akt phosphorylation at various time points (e.g., 15, 30, 60, 120 minutes) to capture the peak response.
-
-
Compound Instability or Improper Handling: this compound, like many small molecules, can degrade if not stored or handled correctly.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, ensure thorough mixing and avoid prolonged exposure to light.
-
-
Issues with Western Blotting Technique: The lack of a detectable signal for phospho-Akt could be due to technical issues with the Western blot procedure.
-
Solution: Review and optimize your Western blot protocol. Ensure the use of phosphatase inhibitors during cell lysis to preserve the phosphorylation status of proteins. Use a blocking buffer that does not contain phosphoproteins (e.g., BSA instead of milk) to reduce background noise.[2] Verify the specificity and optimal dilution of your primary and secondary antibodies.
-
Question 2: I've confirmed PTEN expression and optimized my treatment conditions, but my cells are still not responding to this compound. What are other potential reasons for this resistance?
Possible Causes and Solutions:
-
Mutations in the PI3K/Akt Signaling Pathway: The resistance to a PTEN inhibitor could be due to mutations in downstream components of the PI3K/Akt pathway that render it constitutively active, bypassing the need for PTEN regulation.
-
Solution: Sequence key components of the PI3K/Akt pathway in your cell line, such as PIK3CA and AKT, to identify any activating mutations.
-
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, compensating for the inhibition of the PI3K/Akt pathway.
-
Solution: Use pathway analysis tools or perform phosphoproteomic profiling to identify activated bypass pathways. If a specific bypass pathway is identified, consider co-treating the cells with an inhibitor of that pathway alongside this compound.
-
-
Increased Drug Efflux: Cells can acquire resistance by overexpressing drug efflux pumps, which actively transport the compound out of the cell, preventing it from reaching its target.
-
Solution: Measure the intracellular concentration of this compound in your cell line. If drug efflux is suspected, you can co-treat with known efflux pump inhibitors to see if this restores sensitivity.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and selective small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).[2] PTEN is a phosphatase that negatively regulates the PI3K/Akt signaling pathway.[5] By inhibiting PTEN, this compound leads to an increase in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the downstream kinase Akt, a key regulator of cell survival, growth, and proliferation.[6][7][8]
How should I prepare and store this compound? this compound is soluble in DMSO.[2] It is recommended to prepare a stock solution of at least 10 mM in fresh, anhydrous DMSO.[2] To achieve higher concentrations, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[2] The stock solution should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[4] The compound is insoluble in water.[4]
What are the expected effects of this compound in sensitive cell lines? In sensitive cell lines that express functional PTEN, treatment with this compound is expected to cause a dose-dependent increase in the phosphorylation of Akt at serine 473 and threonine 308.[2] This activation of the PI3K/Akt pathway can lead to various cellular responses, including increased cell survival and proliferation. However, in some cancer cell lines with low PTEN expression, this compound has been shown to inhibit cell viability and proliferation.[1]
Which cell lines are known to be sensitive or resistant to this compound? The response to this compound is highly dependent on the PTEN status of the cell line.
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Sensitive: Hep3B (low PTEN expression) shows a dose-dependent decrease in cell viability.[1] NIH 3T3 and L1 fibroblasts show a dose-dependent increase in Akt phosphorylation.[2]
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Less Sensitive: PLC/PRF/5 (high PTEN expression) shows a lesser decrease in cell viability compared to Hep3B.[1]
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Resistant: SNU475 (PTEN-negative) does not show an inhibition of cell viability.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Target | Reference |
| IC50 (PTEN inhibition) | 35 nM | Recombinant PTEN | [2] |
| IC50 (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN | [3] |
| IC50 (Cell Viability) | 3.4 µM (at 120h) | Hep3B (low PTEN) | |
| IC50 (Cell Viability) | > 5 µM (at 120h) | PLC/PRF/5 (high PTEN) | |
| Effective Concentration for Akt Phosphorylation | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts | [2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for Phospho-Akt (Ser473)
This protocol is for detecting changes in Akt phosphorylation upon treatment with this compound.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the optimal incubation time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, you can strip the membrane and re-probe with an antibody against total Akt.
-
3. PTEN Phosphatase Activity Assay
This protocol describes how to measure the enzymatic activity of PTEN from cell lysates.
-
Materials:
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Cell line of interest
-
Lysis buffer without phosphatase inhibitors
-
Anti-PTEN antibody
-
Protein A/G agarose beads
-
Phosphatase assay buffer
-
PIP3 substrate
-
Malachite Green reagent
-
Plate reader
-
-
Procedure:
-
Lyse the cells in a buffer that does not contain phosphatase inhibitors.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Immunoprecipitate PTEN from the lysate by incubating with an anti-PTEN antibody overnight, followed by incubation with Protein A/G agarose beads.
-
Wash the immunoprecipitated PTEN beads with lysis buffer and then with phosphatase assay buffer.
-
Resuspend the beads in the phosphatase assay buffer.
-
Initiate the phosphatase reaction by adding the PIP3 substrate and incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction and pellet the beads by centrifugation.
-
Transfer the supernatant to a new plate and add the Malachite Green reagent to detect the free phosphate released from the dephosphorylation of PIP3.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
The amount of free phosphate is proportional to the PTEN phosphatase activity.
-
Mandatory Visualizations
Caption: PI3K/Akt Signaling Pathway and the action of this compound.
References
- 1. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cusabio.com [cusabio.com]
- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: VO-Ohpic Trihydrate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The information below addresses common issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions (< 0.1 mg/mL) but has high solubility in dimethyl sulfoxide (DMSO) (≥ 50 mg/mL).[1][2] Therefore, DMSO is the recommended solvent for preparing stock solutions. For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline are suggested.[1][3]
Q2: How should I store my this compound stock solution?
A2: To ensure stability, it is crucial to store stock solutions properly. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.[1][4]
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color of the solution may indicate degradation of the compound. It is generally recommended to use freshly prepared solutions for experiments. If you observe a significant color change, it is advisable to prepare a fresh solution to ensure the potency and reliability of your results.
Q4: I see precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur. To redissolve the compound, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[5] If the precipitate does not dissolve, it may indicate that the concentration is too high for the storage temperature or that the compound has degraded.
Q5: Can I store my diluted, ready-to-use this compound solution?
A5: It is not recommended to store diluted, aqueous solutions for extended periods. For in vivo preparations stored at 4°C, it is advised to prepare the solution fresh weekly, as prolonged storage may lead to a loss of efficacy.[3] For cell culture experiments, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving | Hygroscopic DMSO | Use freshly opened, anhydrous DMSO as moisture can significantly impact solubility.[4] |
| Saturation | Ensure the concentration does not exceed the solubility limit in the chosen solvent. Sonication may aid dissolution.[3] | |
| Loss of Compound Activity | Improper Storage | Aliquot stock solutions and store at -80°C for long-term use to avoid degradation from freeze-thaw cycles.[1] |
| Solution Age | Prepare fresh working solutions from stock before each experiment. Avoid using old solutions, especially aqueous dilutions.[3] | |
| Inconsistent Experimental Results | Solution Instability | Ensure consistent solution preparation methods and storage conditions across all experiments. |
| Incomplete Dissolution | Visually inspect the solution to ensure the compound is fully dissolved before use. Use sonication if necessary.[5] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (120.42 mM) | [1] |
| Water | < 0.1 mg/mL | [1][2] |
| Ethanol | ≥ 45.8 mg/mL (with ultrasonic) | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.02 mM) | [1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [1][4] |
| -80°C | 6 months | [1][4] |
| 4°C (in vivo formulation) | Recommended to prepare fresh weekly | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 240.8 µL of DMSO to 1 mg of this compound.[1]
-
If necessary, gently warm the solution at 37°C or use an ultrasonic bath to ensure complete dissolution.[5]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
Protocol 2: Preparation of an In Vivo Formulation
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components:
-
100 µL of the DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline to bring the final volume to 1 mL.
-
-
Ensure the final solution is clear before use.
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
References
impact of freeze-thaw cycles on VO-Ohpic trihydrate efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of VO-Ohpic trihydrate in your research. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the tumor suppressor protein PTEN (phosphatase and tensin homolog).[1][2] PTEN is a phosphatase that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound leads to the activation of this pathway, which can influence cell growth, proliferation, and survival.[1][2]
Q2: What is the recommended storage procedure for this compound?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent such as DMSO, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3] It is strongly recommended to avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound and a reduction in its efficacy.[3]
Q3: What is the impact of freeze-thaw cycles on the efficacy of this compound?
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥50 mg/mL.[3] It is insoluble in water.[7][8] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline are recommended.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibitory effect on PTEN signaling (e.g., no increase in p-Akt levels). | 1. Degradation of this compound: The compound may have degraded due to improper storage, including repeated freeze-thaw cycles. 2. Incorrect concentration: The final concentration of the inhibitor in the assay may be too low. 3. Cell line specific effects: The cell line being used may have a low expression of PTEN or mutations in the PI3K/Akt pathway downstream of PTEN.[1] | 1. Use a fresh, single-use aliquot of the this compound stock solution. Prepare new stock solutions from powder if degradation is suspected. 2. Verify the calculations for the final concentration. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. 3. Confirm the PTEN status of your cell line. Use a positive control cell line known to be sensitive to PTEN inhibition. |
| Precipitation of the compound in cell culture media. | 1. Low solubility in aqueous media: this compound has poor solubility in water.[7][8] 2. High final concentration of DMSO: The final concentration of DMSO in the cell culture media may be too high, leading to cytotoxicity or compound precipitation. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, in the final culture volume. 2. Prepare intermediate dilutions of the stock solution in culture media before adding to the final culture plate. Gentle mixing during addition can also help. |
| Inconsistent results between experiments. | 1. Variability in compound activity: This can be due to the use of stock solutions that have undergone different numbers of freeze-thaw cycles. 2. Differences in experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to variability. | 1. Strictly adhere to the single-use aliquot policy for the this compound stock solution. 2. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. |
| Unexpected off-target effects. | 1. High inhibitor concentration: Using concentrations significantly above the IC50 may lead to off-target effects. 2. Cellular context: The cellular response to PTEN inhibition can be complex and may vary between different cell types. | 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Thoroughly characterize the effects of the inhibitor in your specific experimental system. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 35 nM | In vitro PTEN inhibition assay | [1] |
| IC50 | 46 ± 10 nM | In vitro PTEN inhibition assay | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥50 mg/mL | [3] |
| Water | Insoluble | [7][8] |
Experimental Protocols
Key Experiment: In Vitro PTEN Inhibition Assay (Western Blot for p-Akt)
This protocol outlines a general method to assess the efficacy of this compound by measuring the phosphorylation of Akt, a downstream target of PTEN.
-
Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically <0.5%).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Compare the normalized p-Akt levels in the this compound-treated samples to the vehicle control.
-
Visualizations
Caption: PTEN Signaling Pathway and the Action of this compound.
Caption: Western Blot Workflow for Assessing this compound Efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are PTEN inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Validation & Comparative
Confirming the On-Target Effect of VO-Ohpic Trihydrate in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin homolog (PTEN). Its ability to modulate the critical PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in various research fields, including cancer biology and regenerative medicine. This guide provides an objective comparison of this compound with other commonly used PTEN inhibitors, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
PTEN acts as a crucial negative regulator of the PI3K/Akt/mTOR pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting the phosphatase activity of PTEN, this compound leads to an accumulation of PIP3, which in turn activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth, proliferation, and survival.[1]
Comparative Performance of PTEN Inhibitors
The selection of a PTEN inhibitor is often guided by its potency (IC50) and selectivity. Below is a summary of the in vitro potency of this compound compared to two other widely used PTEN inhibitors: bpV(HOpic) and SF1670. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Target | IC50 |
| This compound | PTEN | 35 nM - 46 nM [2] |
| bpV(HOpic) | PTEN | 14 nM[2] |
| SF1670 | PTEN | 2 µM[2] |
Table 1: In Vitro Potency of Selected PTEN Inhibitors.
While bpV(HOpic) demonstrates a slightly higher potency in some studies, this compound exhibits excellent potency in the nanomolar range.[2] SF1670, on the other hand, is a less potent inhibitor with an IC50 in the micromolar range.[2]
Further comparison of these inhibitors reveals differences in their selectivity for PTEN over other phosphatases.
| Compound | PTP1B IC50 | PTP-β IC50 | SHP1 IC50 |
| This compound | Not widely reported | Not widely reported | 975 nM [3] |
| bpV(HOpic) | ~4.9 µM | ~25 µM | Not widely reported |
| SF1670 | Not widely reported | Not widely reported | Not widely reported |
Table 2: Selectivity Profile of PTEN Inhibitors against Other Phosphatases.
This compound has been reported to inhibit SHP1 with an IC50 of 975 nM.[3] The bpV compounds, while potent against PTEN, are known to have off-target effects on other protein tyrosine phosphatases (PTPs) like PTP1B and PTP-β.[2] The selectivity of SF1670 against other phosphatases is not as extensively documented in the available literature.
On-Target Cellular Effects: Downstream Pathway Activation and Phenotypic Outcomes
Confirmation of on-target activity within a cellular context is paramount. The inhibition of PTEN by this compound is expected to lead to increased phosphorylation of Akt and its downstream effectors, such as S6 ribosomal protein. This can be assessed by Western blot analysis. Furthermore, the modulation of this pathway should result in observable cellular phenotypes, including changes in cell viability, proliferation, and senescence.
| Assay | Expected Outcome with this compound |
| Western Blot (p-Akt, p-S6) | Increased levels of phosphorylated Akt (Ser473) and phosphorylated S6 |
| Cell Viability/Proliferation (MTT/MTS Assay) | Increased or decreased viability/proliferation depending on the cell type and context |
| Senescence-Associated β-Galactosidase (SA-β-Gal) Staining | Induction of cellular senescence in certain cancer cell lines |
Table 3: Expected Cellular Outcomes Following Treatment with this compound.
Experimental Protocols
To facilitate the experimental validation of this compound's on-target effects, detailed protocols for key assays are provided below.
Western Blot Analysis of PTEN Pathway Activation
This protocol details the steps to assess the phosphorylation status of Akt and S6, key downstream effectors of PTEN inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse cells in ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4][5]
Cell Viability/Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.
Materials:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer, pH 6.0)
-
PBS
Procedure:
-
Treat cells with this compound to induce senescence.
-
Wash cells with PBS and fix for 10-15 minutes at room temperature.
-
Wash cells again with PBS.
-
Add the SA-β-Gal staining solution to the cells.
-
Incubate the cells at 37°C (without CO2) overnight.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.[7][8]
Visualizing the On-Target Effect of this compound
To further illustrate the mechanism and experimental workflow, the following diagrams have been generated using Graphviz.
Caption: PTEN Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Confirming On-Target Effects.
Caption: Logical Comparison of PTEN Inhibitors.
References
- 1. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PTEN Inhibits Cell Proliferation, Promotes Cell Apoptosis, and Induces Cell Cycle Arrest via Downregulating the PI3K/AKT/hTERT Pathway in Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. buckinstitute.org [buckinstitute.org]
A Comparative Guide to PTEN Inhibitors: Benchmarking VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphatase and Tensin homolog (PTEN) tumor suppressor is a critical negative regulator of the PI3K/Akt signaling pathway, a key cascade involved in cell growth, proliferation, and survival. Consequently, inhibition of PTEN has emerged as a promising therapeutic strategy for various diseases, including cancer and neurological disorders. This guide provides an objective comparison of VO-Ohpic trihydrate with other commercially available PTEN inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to PTEN and Its Inhibition
PTEN is a dual-specificity phosphatase that primarily dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger produced by phosphoinositide 3-kinase (PI3K). By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively terminates PI3K signaling. Loss of PTEN function leads to the accumulation of PIP3, resulting in constitutive activation of the Akt/PKB signaling pathway, which promotes cell survival, proliferation, and growth.
The development of small molecule inhibitors of PTEN allows for the pharmacological modulation of this critical pathway, offering valuable tools for basic research and potential therapeutic applications. This guide focuses on comparing the performance of this compound against other well-characterized PTEN inhibitors.
Performance Comparison of PTEN Inhibitors
The in vitro potency of a PTEN inhibitor is a key determinant of its utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used PTEN inhibitors against PTEN and other related phosphatases. Lower IC50 values indicate higher potency.
| Compound | PTEN IC50 | PTP1B IC50 | PTP-β IC50 | Reference(s) |
| This compound | 35 - 46 nM | - | - | [1][2] |
| SF1670 | 2 µM | - | - | [3] |
| bpV(HOpic) | 14 nM | ~4.9 µM | ~25 µM | [4][5] |
| bpV(phen) | 38 nM | 920 nM | 343 nM | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions.
In-Depth Look at this compound
This compound is a potent, cell-permeable inhibitor of PTEN.[8] Its mechanism of action involves the reversible inhibition of PTEN's lipid phosphatase activity, leading to an increase in cellular levels of PIP3 and subsequent activation of the Akt signaling pathway.
Experimental Data Supporting Efficacy:
-
In Vitro Potency: this compound demonstrates potent inhibition of PTEN with IC50 values in the low nanomolar range (35-46 nM).[1][2]
-
Cellular Activity: Treatment of various cell lines with this compound leads to a dose-dependent increase in the phosphorylation of Akt at Serine 473, a key downstream marker of PTEN inhibition.[1]
-
In Vivo Efficacy: In preclinical mouse models of cancer, administration of this compound has been shown to significantly inhibit tumor growth.[8][9]
Comparison with Other PTEN Inhibitors
SF1670
SF1670 is another widely used PTEN inhibitor. While it is effective in cellular and in vivo models, its potency against purified PTEN is significantly lower than that of this compound, with an IC50 in the micromolar range.[3]
Vanadium-Based Inhibitors: bpV(HOpic) and bpV(phen)
The bisperoxovanadium (bpV) compounds, bpV(HOpic) and bpV(phen), are potent inhibitors of PTEN.[4][5][6][7] bpV(HOpic) exhibits the highest potency among the compared inhibitors with an IC50 of 14 nM.[4][5] However, a key consideration with bpV compounds is their potential for off-target effects, as they can also inhibit other protein tyrosine phosphatases (PTPs) such as PTP1B and PTP-β, albeit at higher concentrations.[5][6][7] The selectivity of this compound against other phosphatases has not been as extensively reported in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize PTEN inhibitors.
PTEN Enzyme Inhibition Assay (Malachite Green Assay)
This assay quantifies the amount of free phosphate released from the PTEN substrate, PIP3, upon enzyme activity.
Materials:
-
Purified recombinant PTEN enzyme
-
PIP3 substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the PTEN inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, purified PTEN enzyme, and the inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.[10]
Western Blot for Phospho-Akt (Ser473)
This method is used to assess the cellular activity of PTEN inhibitors by measuring the phosphorylation status of Akt, a downstream target of PTEN.
Materials:
-
Cell culture reagents
-
PTEN inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the PTEN inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to normalize the data.[11]
Visualizing Key Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating PTEN inhibitors.
Conclusion
This compound is a potent and specific inhibitor of PTEN, demonstrating efficacy in both in vitro and in vivo settings. Its low nanomolar potency makes it a valuable tool for studying the physiological and pathological roles of the PTEN/PI3K/Akt signaling pathway. When selecting a PTEN inhibitor, researchers should consider the specific requirements of their experimental system, balancing the need for high potency with potential off-target effects. This guide provides a foundation for making an informed decision for future research endeavors.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTEN and DNA-PK determine sensitivity and recovery in response to WEE1 inhibition in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. mesoscale.com [mesoscale.com]
- 10. echelon-inc.com [echelon-inc.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
A Head-to-Head Comparison of PTEN Inhibitors: VO-Ohpic Trihydrate vs. SF1670
For researchers, scientists, and drug development professionals, the selection of a suitable PTEN inhibitor is critical for advancing research in areas such as oncology, neuroscience, and metabolic disorders. This guide provides a comprehensive comparison of two commonly used PTEN inhibitors, VO-Ohpic trihydrate and SF1670, focusing on their performance, supported by experimental data.
Executive Summary
This compound emerges as a significantly more potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN) compared to SF1670. With an IC50 in the low nanomolar range, this compound offers researchers a tool for more targeted inhibition of the PI3K/Akt signaling pathway. While both compounds effectively inhibit PTEN, the higher potency and more favorable selectivity profile of this compound suggest it as a more advantageous choice for specific and robust experimental outcomes.
Performance Comparison
The primary advantage of this compound over SF1670 lies in its superior potency.[1][2][3] Experimental data consistently demonstrates that this compound inhibits PTEN activity at nanomolar concentrations, whereas SF1670 requires micromolar concentrations to achieve a similar effect.[1][2] This substantial difference in potency has significant implications for in vitro and in vivo studies, as lower concentrations of this compound can be used, potentially minimizing off-target effects.
In terms of mechanism of action, this compound has been characterized as a reversible and non-competitive inhibitor of PTEN.[4] In contrast, some evidence suggests that the inhibition by SF1670 may be irreversible.[5] The reversibility of this compound allows for more controlled experimental setups where the inhibition of PTEN can be modulated.
While a direct head-to-head comprehensive selectivity comparison against a broad panel of phosphatases is not extensively documented, available data suggests this compound possesses a higher degree of selectivity for PTEN.[6] One study, however, reported that this compound might inhibit SHP1 with similar potency to PTEN, highlighting the importance of careful experimental validation.[5] SF1670 has been shown to inhibit other phosphatases, notably CD45.[5]
Data Presentation
| Feature | This compound | SF1670 | Reference |
| Target | PTEN | PTEN | [1][2] |
| IC50 | 35-46 nM | ~2 µM | [1][2][3][4][7] |
| Mechanism of Action | Reversible, Non-competitive | Potentially Irreversible | [4][5] |
| Known Off-Targets | SHP1 (conflicting reports) | CD45 | [5] |
Experimental Protocols
PTEN Inhibition Assay (Malachite Green-based)
This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from a substrate, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Materials:
-
Recombinant human PTEN protein
-
PIP3 substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)
-
This compound and/or SF1670
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound or SF1670) in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PTEN enzyme, and the inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow the color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance at ~620 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity following treatment with PTEN inhibitors.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound and/or SF1670
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or SF1670 for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Express the results as a percentage of the viability of untreated control cells.
Western Blotting for Akt Phosphorylation
This technique is used to determine the level of Akt phosphorylation (at Ser473 and/or Thr308) as a downstream indicator of PTEN inhibition.
Materials:
-
Cells of interest
-
This compound and/or SF1670
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound or SF1670 for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control to normalize the results.
Mandatory Visualizations
Caption: The PTEN signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing PTEN inhibitors.
References
Vanadium Compounds in Phosphatase Inhibition: A Comparative Analysis of VO-Ohpic Trihydrate and Other Key Vanadium-Based Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of phosphatases is a critical area of investigation for therapeutic intervention in various diseases, including diabetes and cancer. Vanadium compounds have emerged as a significant class of phosphatase inhibitors. This guide provides a detailed comparison of the selectivity and performance of VO-Ohpic trihydrate with other notable vanadium compounds, supported by experimental data and protocols.
Introduction to Vanadium-Based Phosphatase Inhibitors
Vanadium compounds have been recognized for their ability to inhibit a wide range of phosphatases, primarily by acting as transition-state analogs of phosphate. This inhibitory action modulates key signaling pathways, making them valuable tools in biomedical research and potential therapeutic agents. This guide focuses on a comparative analysis of this compound against other well-documented vanadium-based phosphatase inhibitors, including bis(maltolato)oxovanadium(IV) (BMOV), vanadyl acetylacetonate, sodium orthovanadate, and bisperoxovanadium (bpV) compounds.
Selectivity Profile of this compound
This compound is a potent and highly selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway.[1] Inhibition of PTEN's lipid phosphatase activity by this compound leads to an increase in Akt phosphorylation, thereby promoting cell survival and proliferation.[1]
The selectivity of this compound for PTEN over other phosphatases is a key attribute. While it inhibits PTEN with a half-maximal inhibitory concentration (IC50) in the nanomolar range (typically reported as 35-46 nM), its inhibitory activity against other phosphatases, such as protein tyrosine phosphatases (PTPs), is significantly lower, generally in the micromolar range.[1][2][3][4] For instance, its IC50 values for the cysteine-based phosphatases (CBPs) and the bacterial phosphatase SopB are in the micromolar and high nanomolar range, respectively.[1]
Comparative Selectivity of Vanadium Compounds
The following table summarizes the reported IC50 values for this compound and other vanadium compounds against a panel of phosphatases, providing a quantitative comparison of their selectivity.
| Compound | Target Phosphatase | IC50 Value | Reference |
| This compound | PTEN | 35 - 46 nM | [2][3][4] |
| SHP-1 | 975 nM | [5] | |
| CBPs | Micromolar range | [1] | |
| SopB | High nanomolar range | [1] | |
| bisperoxovanadium(phenanthroline) (bpV(phen)) | PTEN | 0.18 µM | [6] |
| SHIP2 | ~0.1 µM | [7] | |
| Cdc25A | More sensitive than TCPTP and LAR | [8] | |
| Sodium Orthovanadate (Na₃VO₄) | Alkaline Phosphatase | 10 µM | [9] |
| (Na,K)-ATPase | 10 µM | [9] | |
| Protein Tyrosine Phosphatases | General inhibitor | [9] | |
| SHIP1/SHIP2 | ~0.1 µM | [7] | |
| bis(maltolato)oxovanadium(IV) (BMOV) | PTP1B | Non-selective PTP inhibitor | [10] |
| Alkaline Phosphatase | Potent inhibitor | [11] | |
| Vanadyl Acetylacetonate | Glucose-6-phosphatase | Inhibitor (mixed-type) | [12] |
| Protein Tyrosine Phosphatases | General inhibitor | [13] |
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative studies. The following are detailed methodologies for commonly used in vitro phosphatase inhibition assays.
Malachite Green Phosphate Assay
This colorimetric assay quantifies the inorganic phosphate released from a substrate following phosphatase activity.
Materials:
-
Purified phosphatase enzyme
-
Phosphopeptide or phosphoprotein substrate
-
Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)
-
Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)
-
Phosphate standard solution
-
Assay buffer (specific to the phosphatase being studied)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Prepare a serial dilution of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Purified phosphatase enzyme at the desired concentration.
-
Test compound (e.g., this compound) at various concentrations or vehicle control (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
Initiate Reaction: Add the phosphopeptide substrate to each well to start the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding Malachite Green Reagent A, followed by Malachite Green Reagent B. Allow the color to develop for 15-30 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 620-660 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Use the phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.[14][15][16][17][18]
Fluorescence-Based Phosphatase Assay
This method utilizes a fluorogenic substrate that emits a fluorescent signal upon dephosphorylation.
Materials:
-
Purified phosphatase enzyme
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or O-Methylfluorescein Phosphate (OMFP))
-
Assay buffer
-
Test compounds
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In the microplate, add the assay buffer, test compound dilutions (or vehicle), and the purified phosphatase enzyme.
-
Initiate Reaction: Start the reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence microplate reader with appropriate excitation and emission wavelengths. The reaction is monitored in a continuous (kinetic) mode.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence versus time plot) for each condition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[19][20]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by PTEN inhibitors and a typical experimental workflow for determining inhibitor potency.
Caption: PTEN/Akt Signaling Pathway Inhibition by this compound.
Caption: In Vitro Phosphatase Inhibition Assay Workflow.
Conclusion
This compound stands out as a highly potent and selective inhibitor of PTEN. Its nanomolar efficacy against PTEN, coupled with significantly lower activity against other phosphatases, makes it a valuable tool for studying the specific roles of the PTEN/Akt signaling pathway. In comparison, other vanadium compounds like sodium orthovanadate and bisperoxovanadium compounds exhibit broader inhibitory profiles against various phosphatases. The choice of a vanadium-based inhibitor should, therefore, be guided by the specific research question and the desired level of selectivity. The provided experimental protocols offer a standardized approach for researchers to determine and compare the potency and selectivity of these and other phosphatase inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Redox Modulation of PTEN Phosphatase Activity by Hydrogen Peroxide and Bisperoxidovanadium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The control of phosphatidylinositol 3,4-bisphosphate concentrations by activation of the Src homology 2 domain containing inositol polyphosphate 5-phosphatase 2, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdc25A-inhibitory properties and antineoplastic activity of bisperoxovanadium analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A nonspecific phosphotyrosine phosphatase inhibitor, bis(maltolato)oxovanadium(IV), improves glucose tolerance and prevents diabetes in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maltol complexes of vanadium (IV) and (V) regulate in vitro alkaline phosphatase activity and osteoblast-like cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
- 18. eubopen.org [eubopen.org]
- 19. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Methods for Inhibiting PTEN Activity in Cells
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade central to cell growth, proliferation, and survival.[1][2][3] By dephosphorylating the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN effectively puts a brake on this pro-growth pathway.[4][5] Consequently, reduced or lost PTEN activity is a frequent event in many cancers, leading to hyperactivation of PI3K/AKT signaling.[6] While restoring PTEN function is a key goal in cancer therapy, inhibiting its activity is a promising strategy in other contexts, such as promoting tissue repair and regeneration.[1][7]
This guide provides a comparative overview of the principal alternative methods for inhibiting PTEN activity in a cellular context, presenting experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate technique for their specific needs.
Pharmacological Inhibition with Small Molecules
Direct inhibition using small-molecule compounds is the most common and straightforward method to acutely block PTEN's enzymatic function. These inhibitors typically target the active site of the PTEN phosphatase.[8] A significant class of these inhibitors is based on vanadium compounds, which have demonstrated potent, reversible, and relatively specific PTEN inhibition.[1][9]
Data Presentation: Comparison of Small-Molecule PTEN Inhibitors
| Inhibitor Compound | Class | Mechanism of Action | IC50 Value | Key Cellular Effects & Applications |
| VO-OHpic trihydrate | Vanadium Compound | Potent and specific inhibitor of PTEN's lipid phosphatase activity.[10][11] | 35-46 nM[10][11][12] | Increases phosphorylation of AKT and FoxO3a, enhances glucose uptake, promotes wound healing, can induce senescence in some cancer cells.[10][13] |
| bpV(HOpic) | Vanadium Compound | Potent and selective inhibitor of PTEN.[12] | 14 nM[12] | High selectivity over other phosphatases like PTP-β and PTP-1B.[12] |
| bpV(phen) | Vanadium Compound | Potent inhibitor of PTEN and other protein tyrosine phosphatases.[9][14] | 38 nM[14][15] | Insulin-mimetic properties; can induce apoptosis and pyroptosis in some contexts.[16][17] |
| SF1670 | Phenanthrene-9,10-dione | Highly potent and specific PTEN inhibitor.[12] | 2 µM[12] | Increases cellular PIP3 levels and phosphorylation of AKT.[15] |
Mandatory Visualization: PTEN in the PI3K/AKT Signaling Pathway
References
- 1. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTEN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Focus on PTEN Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting PTEN Regulation by Post Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PTEN Inhibition in Human Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. bpV(phen) A potent protein phosphotyrosine phosphatase inhibitor and insulin receptor kinase (IRK) activator. | 42494-73-5 [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pharmacological Inhibition of PTEN with VO-Ohpic Trihydrate versus Genetic Knockdown
A Comparative Guide for Researchers in Oncology and Drug Development
The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers. Consequently, PTEN has emerged as a key therapeutic target. This guide provides a comprehensive comparison of two primary methodologies for interrogating and targeting the PTEN pathway: pharmacological inhibition using VO-Ohpic trihydrate and genetic suppression via PTEN knockdown. This analysis is supported by established experimental data and detailed protocols to assist researchers in selecting the most appropriate approach for their specific research objectives.
At a Glance: Comparing Two Key PTEN Targeting Strategies
To facilitate a clear understanding of the relative merits and outcomes of each approach, the following table summarizes the anticipated quantitative results from a direct comparative experiment.
| Parameter | Control (Untreated) | This compound (100 nM) | PTEN siRNA |
| PTEN Protein Level | 100% | ~100% | <20% |
| p-Akt (Ser473) Level | 100% | >300% | >300% |
| Cell Viability | 100% | Dependent on cell type (e.g., ~70% in Hep3B) | Dependent on cell type (e.g., increased) |
| Mechanism of Action | Baseline | Inhibition of PTEN phosphatase activity | Suppression of PTEN gene expression |
| Reversibility | N/A | Reversible[1] | Effectively irreversible in the short term |
| Specificity | N/A | Highly selective for PTEN[2] | Potential for off-target effects |
Visualizing the Core Concepts: Signaling Pathway and Experimental Design
To visually delineate the mechanisms and experimental approach, the following diagrams have been generated.
Caption: PI3K/Akt signaling pathway and points of intervention.
Caption: Workflow for comparing VO-Ohpic and PTEN siRNA.
Deep Dive: Experimental Protocols
For researchers aiming to replicate or adapt these comparative studies, the following detailed protocols are provided.
Cell Culture and Treatment
-
Cell Line Selection: The choice of cell line is critical. For instance, Hep3B cells, which have low endogenous PTEN expression, or PLC/PRF/5 cells with high PTEN expression, can be used to study the differential effects of PTEN inhibition.[3]
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation and Application: A stock solution of this compound (e.g., 10 mM in DMSO) should be prepared and stored at -20°C.[2] For experiments, the stock is diluted in a complete medium to the desired final concentration (e.g., 100 nM).
-
siRNA-mediated PTEN Knockdown:
-
Use a validated siRNA sequence targeting human PTEN. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection can be performed using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Cells are typically seeded 24 hours prior to transfection to reach 60-70% confluency.
-
The siRNA-lipid complex is prepared and added to the cells in a serum-free medium. After 4-6 hours, the medium is replaced with a complete growth medium.
-
Experiments are typically conducted 48-72 hours post-transfection to allow for sufficient knockdown of the target protein.
-
Western Blot Analysis
-
Protein Extraction: After the specified treatment period, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against PTEN, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometric analysis is performed to quantify the protein band intensities.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3x10^3 to 5x10^3 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with this compound or transfected with PTEN siRNA as described above.
-
Assay: At the end of the treatment period (e.g., 72-120 hours), the MTS reagent is added to each well and incubated for 1-4 hours at 37°C.[3]
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control (untreated or scrambled siRNA-treated) cells.
Concluding Remarks
Both this compound and genetic PTEN knockdown are powerful tools for studying the consequences of PTEN inactivation. This compound offers a reversible, titratable, and rapid method for inhibiting PTEN's enzymatic function, making it ideal for pharmacological studies and validating PTEN as a drug target.[1][4] In contrast, genetic knockdown provides a means to study the effects of long-term PTEN absence and can be a valuable approach in genetic screening and target validation studies.[5][6] The choice between these two methodologies will ultimately depend on the specific research question, the desired duration of PTEN inhibition, and the experimental system being employed. This guide provides the foundational information and protocols to enable researchers to make an informed decision and to design robust experiments to further elucidate the role of PTEN in health and disease.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Impact of Genetic Variants on PTEN Molecular Functions and Cellular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reversibility of PTEN Inhibition: A Comparative Analysis of VO-Ohpic Trihydrate in Washout Experiments
For researchers, scientists, and drug development professionals, understanding the kinetics of target engagement is paramount in the evaluation of enzyme inhibitors. This guide provides a comparative assessment of the reversibility of PTEN inhibition by VO-Ohpic trihydrate, contextualized with other commonly used PTEN inhibitors. The focus is on the utility of washout experiments to determine the nature of inhibitor binding and the subsequent restoration of cellular signaling pathways.
The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key cascade in cell growth, proliferation, and survival. Pharmacological inhibition of PTEN is a promising therapeutic strategy for various conditions, including nerve regeneration and certain cancers. The nature of this inhibition—whether it is reversible or irreversible—has significant implications for dosing strategies, off-target effects, and overall therapeutic efficacy.
This compound is a potent, reversible, and non-competitive inhibitor of PTEN.[1] Its ability to be effectively removed from its target, allowing for the restoration of PTEN function, is a key characteristic that can be demonstrated through washout experiments. This guide compares the reversibility of this compound with other PTEN inhibitors, namely the reversible bisperoxovanadium (bpV) compounds and SF1670, for which evidence suggests potential irreversibility.
Comparison of PTEN Inhibitors
The following table summarizes the key characteristics of this compound and its alternatives. The reversibility is a critical parameter that can be experimentally verified using washout protocols.
| Inhibitor | Target(s) | IC50 (PTEN) | Reversibility | Mechanism of Action |
| This compound | PTEN | 35-46 nM[1][2][3] | Reversible [1] | Non-competitive inhibition[1] |
| bpV(HOpic) | PTEN, PTPs | 14 nM[4] | Reversible[5][6] | Oxidative inhibition of the catalytic cysteine[6] |
| bpV(phen) | PTEN, PTPs | ~38 nM | Reversible[6] | Oxidative inhibition of the catalytic cysteine[6] |
| SF1670 | PTEN, PTPN2 | ~2 µM[4] | Likely Irreversible (evidence is indirect)[7] | Binds to the PTEN active site[8] |
Assessing Reversibility through Washout Experiments
Washout experiments are crucial for determining whether an inhibitor binds reversibly or irreversibly to its target. In a cellular context, this typically involves treating cells with the inhibitor, then removing the inhibitor-containing medium and replacing it with fresh medium. The subsequent recovery of downstream signaling pathways is then monitored over time. For in vitro enzyme assays, a similar principle is applied through inhibitor dilution.
A key indicator of PTEN activity is the phosphorylation status of its downstream target, Akt. Inhibition of PTEN leads to an increase in Akt phosphorylation (p-Akt). In a washout experiment with a reversible inhibitor, the levels of p-Akt are expected to decrease over time after the inhibitor is removed, indicating the restoration of PTEN activity. Conversely, with an irreversible inhibitor, p-Akt levels would remain elevated even after the removal of the inhibitor.
The PTEN/PI3K/Akt Signaling Pathway
Understanding the signaling cascade downstream of PTEN is essential for interpreting the results of washout experiments. PTEN dephosphorylates PIP3 to PIP2, thereby antagonizing the action of PI3K. A decrease in PIP3 levels prevents the recruitment and activation of Akt. Inhibition of PTEN disrupts this process, leading to the accumulation of PIP3 and subsequent phosphorylation and activation of Akt.
Experimental Protocols
In Vitro Inhibitor Dilution Assay for Reversibility of this compound
This protocol is adapted from a study demonstrating the reversible inhibition of PTEN by this compound.[1]
Objective: To determine if the inhibition of PTEN by this compound can be reversed by dilution.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Substrate (e.g., OMFP or PIP3)
-
96-well plate
-
Plate reader
Procedure:
-
Control (No Inhibitor): Incubate PTEN in assay buffer with DMSO (vehicle control) for 10 minutes at room temperature.
-
Inhibited Control: Incubate PTEN with a working concentration of VO-Ohpic (e.g., 30 nM) for 10 minutes at room temperature.
-
Washout/Dilution:
-
Pre-incubate PTEN with a high concentration of VO-Ohpic (e.g., 300 nM) for 10 minutes.
-
Dilute this mixture 1:10 into the reaction buffer so that the final inhibitor concentration is the same as the inhibited control (30 nM).
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Measure the product formation over time using a plate reader.
-
Analysis: Compare the enzyme activity in the "Washout/Dilution" sample to the "Inhibited Control" and the "Control (No Inhibitor)". Recovery of enzyme activity in the diluted sample to a level similar to the inhibited control (or approaching the no-inhibitor control) indicates reversible inhibition.
Cell-Based Washout Experiment and Western Blot for p-Akt
Objective: To assess the reversibility of PTEN inhibition in a cellular context by measuring the phosphorylation of Akt after inhibitor washout.
Materials:
-
Cells cultured in appropriate media
-
PTEN inhibitor (this compound or alternative)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PTEN inhibitor at a predetermined concentration for a specified duration (e.g., 1-2 hours). Include a vehicle-only control.
-
Washout:
-
For the washout samples, remove the inhibitor-containing medium.
-
Wash the cells twice with warm PBS.
-
Add fresh, inhibitor-free medium.
-
-
Time Course: Collect cell lysates at various time points after the washout (e.g., 0, 1, 2, 4, 8 hours). Also, collect lysates from cells continuously exposed to the inhibitor and from vehicle-treated cells.
-
Western Blotting:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt (Ser473).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt as a loading control.
-
-
Analysis: Quantify the band intensities for p-Akt and total Akt. A decrease in the p-Akt/total Akt ratio over time in the washout samples indicates reversible inhibition.
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of PTEN inhibition and its reversal on cell proliferation and viability.
Materials:
-
Cells and culture medium
-
PTEN inhibitor
-
96-well culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density.
-
Inhibitor Treatment and Washout: Treat cells with a range of inhibitor concentrations. For washout experiments, treat for a defined period, then wash and replace with fresh medium as described above.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
The reversibility of an enzyme inhibitor is a critical determinant of its pharmacological profile. This compound has been demonstrated to be a reversible inhibitor of PTEN, a characteristic that can be confirmed through straightforward washout experiments.[1] This property, combined with its potency, makes it a valuable tool for studying the dynamic regulation of the PI3K/Akt pathway. In contrast, other PTEN inhibitors like the bpV compounds, while also considered reversible, act through an oxidative mechanism that may be influenced by the cellular redox environment.[6] SF1670, on the other hand, shows signs of potential irreversibility, which would lead to a prolonged duration of action.[7] The choice of a PTEN inhibitor should, therefore, be guided by the specific requirements of the experimental design, with careful consideration of the inhibitor's binding kinetics. The protocols provided in this guide offer a framework for researchers to independently assess the reversibility of PTEN inhibition and its impact on cellular function.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of In Vitro Potency: VO-Ohpic Trihydrate vs. bpV(phen)
For researchers investigating the PI3K/Akt signaling pathway, the selection of a potent and specific PTEN inhibitor is critical. This guide provides an objective comparison of two widely used vanadium-based PTEN inhibitors: VO-Ohpic trihydrate and bpV(phen). We present a summary of their in vitro potency, detailed experimental methodologies for assessing their activity, and diagrams illustrating their mechanism of action and the workflows used for their evaluation.
Data Presentation: In Vitro Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and bpV(phen) against PTEN and other relevant protein tyrosine phosphatases (PTPs). The data highlights the comparative potency and selectivity of each compound.
| Compound | Target Phosphatase | IC50 (nM) |
| This compound | PTEN | 35 - 46 [1][2][3][4] |
| PTP-β | Micromolar (µM) range[5] | |
| bpV(phen) | PTEN | 38 [6][7][8][9] |
| PTP-β | 343[6][7][9] | |
| PTP-1B | 920[6][7][9] |
Summary: Both this compound and bpV(phen) are highly potent inhibitors of PTEN, with IC50 values in the low nanomolar range. However, available data suggests that this compound exhibits greater selectivity for PTEN over other phosphatases like PTP-β, for which it shows only micromolar affinity.[5] In contrast, bpV(phen) also inhibits PTP-β and PTP-1B, albeit with approximately 9-fold and 24-fold lower potency compared to PTEN, respectively.[6][7][9]
Mechanism of Action and Signaling Pathway
Both compounds function by inhibiting the tumor suppressor PTEN, a critical negative regulator of the PI3K/Akt signaling pathway.[10] PTEN is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[10] By inhibiting PTEN, these compounds cause an accumulation of PIP3, leading to the recruitment and activation of downstream kinases, most notably Akt.[10] The activation of Akt promotes fundamental cellular processes such as cell survival, growth, and proliferation.[10] The mechanism for bpV(phen) involves the oxidative formation of a reversible disulfide bridge between cysteine residues (Cys124 and Cys71) in the active site of PTEN.[10][11][]
Caption: Inhibition of PTEN by VO-Ohpic or bpV(phen) activates the PI3K/Akt pathway.
Experimental Protocols
The in vitro potency (IC50) of these inhibitors is typically determined using a phosphatase activity assay. The following is a generalized protocol.
In Vitro PTEN Phosphatase Activity Assay (Phosphate Release)
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, and 0.25 mg/ml BSA).
-
Reconstitute recombinant human PTEN enzyme to a working concentration in assay buffer.
-
Prepare a stock solution of the substrate, such as di-C8-PIP3, in an appropriate solvent.
-
Prepare serial dilutions of the inhibitors (this compound or bpV(phen)) in the assay buffer containing 1% DMSO.[13]
-
-
Assay Procedure:
-
In a 96-well microplate, add the recombinant PTEN enzyme to each well.
-
Add the various concentrations of the inhibitor to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the phosphatase reaction by adding the PIP3 substrate to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of free phosphate released. This is commonly done using a malachite green-based colorimetric detection reagent, which forms a colored complex with free phosphate.[13]
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A standard workflow for an in vitro phosphatase assay to determine IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpV(phen) A potent protein phosphotyrosine phosphatase inhibitor and insulin receptor kinase (IRK) activator. | 42494-73-5 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Side Effect Profile of PTEN Inhibitors: A Comparative Analysis of VO-Ohpic Trihydrate
For researchers, scientists, and drug development professionals, understanding the safety profile of novel therapeutic agents is paramount. This guide provides a comparative evaluation of the side effects of VO-Ohpic trihydrate, a potent PTEN inhibitor, against other compounds targeting the same pathway, supported by available experimental data and detailed methodologies.
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor, and its inhibition is a promising strategy in various therapeutic areas, including oncology and regenerative medicine. However, the potential for off-target effects and systemic toxicity necessitates a thorough evaluation of the side effect profiles of PTEN inhibitors. This guide focuses on this compound and compares its known side effects with those of other first-generation PTEN inhibitors, particularly vanadium-based compounds like bpV(phen) and bpV(HOpic), and the non-vanadium compound SF1670.
Quantitative Comparison of In Vitro Potency and Selectivity
While direct comparative in vivo toxicity data is limited, in vitro studies provide initial insights into the potential for off-target effects by examining the potency and selectivity of these inhibitors against PTEN and other phosphatases.
| Compound | PTEN IC50 | Off-Target Inhibition | Reference |
| This compound | 35-46 nM | SHP1 (IC50 = 975 nM) | [1] |
| bpV(phen) | Not specified | Potent inhibition of other PTPs | [2] |
| bpV(HOpic) | 14 nM | Less specific than bpV(phen), triggers PTEN-independent Erk1/2 phosphorylation | [3] |
| SF1670 | 2 µM | Not specified in detail |
Note: IC50 values can vary between studies depending on the assay conditions.
In Vivo Side Effect Observations
This compound: Currently, there is a lack of publicly available, detailed preclinical safety and toxicology studies specifically for this compound that quantify its side effect profile.
Vanadium-Based PTEN Inhibitors (General Concerns): First-generation vanadium-based PTEN inhibitors, a class that includes compounds structurally related to this compound, have raised concerns regarding their specificity and potential for adverse effects.[3] Systemic toxicity remains a significant hurdle for the clinical translation of vanadium-based compounds.[4]
-
bpV(phen): In a study involving Wistar rats, administration of bpV(phen) led to observable behavioral changes, specifically reduced locomotion and exploratory behavior.[3]
SF1670: Detailed in vivo toxicology reports for SF1670 are not extensively published.
Signaling Pathways and Potential for Off-Target Effects
The primary mechanism of action for PTEN inhibitors is the potentiation of the PI3K/Akt signaling pathway. However, off-target inhibition of other phosphatases can lead to unintended biological consequences.
Caption: PTEN's role in the PI3K/Akt signaling pathway and the point of intervention for PTEN inhibitors.
The off-target effects of some first-generation PTEN inhibitors are a significant concern. For instance, bpV(HOpic) has been shown to trigger PTEN-independent phosphorylation of Erk1/2, indicating a broader kinase inhibition profile.[3]
Experimental Protocols
For researchers planning to conduct comparative toxicology studies of PTEN inhibitors, the following standardized protocols are recommended.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This study provides information on the hazardous properties of a substance after a single oral dose.
Objective: To determine the acute oral toxicity of the test compound.
Animal Model: Typically, rats or mice of a single sex (usually females as they can be slightly more sensitive).
Procedure:
-
Dose Groups: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered orally by gavage to a group of animals (typically 3 per step).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
-
Endpoint: The number of animals that die or show signs of toxicity at each dose level is recorded to classify the substance's toxicity.
Caption: Simplified workflow for an acute oral toxicity study following a stepwise procedure.
Assessment of Behavioral Changes in Rodents
This protocol is designed to detect any neurobehavioral side effects of the test compounds.
Objective: To evaluate the effects of PTEN inhibitors on motor activity, coordination, and exploratory behavior.
Animal Model: Mice or rats.
Procedures:
-
Open Field Test:
-
Place the animal in the center of a novel, open arena.
-
Record and analyze locomotor activity (distance traveled), rearing frequency, and time spent in the center versus the periphery of the arena over a set period (e.g., 10-30 minutes).
-
-
Rotarod Test:
-
Place the animal on a rotating rod with accelerating speed.
-
Measure the latency to fall from the rod as an indicator of motor coordination and balance.
-
-
Experimental Workflow:
-
Acclimatize animals to the testing room.
-
Administer the test compound or vehicle control at predetermined doses and time points before testing.
-
Conduct the behavioral tests and record the data.
-
Caption: Workflow for assessing behavioral side effects of PTEN inhibitors in rodents.
Histopathological Evaluation of Organ Toxicity
This protocol is essential for identifying any tissue damage caused by the test compounds.
Objective: To assess for microscopic changes in major organs following repeated administration of PTEN inhibitors.
Animal Model: Mice or rats.
Procedure:
-
Dosing: Administer the test compound or vehicle control daily for a specified period (e.g., 14 or 28 days).
-
Necropsy: At the end of the study, euthanize the animals and perform a full necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen, brain, etc.).
-
Tissue Processing:
-
Fix the organs in 10% neutral buffered formalin.
-
Embed the tissues in paraffin.
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination: A qualified pathologist should examine the stained tissue sections for any signs of cellular damage, inflammation, or other abnormalities.
Caption: Standard workflow for histopathological assessment of organ toxicity.
Conclusion
The development of potent and selective PTEN inhibitors like this compound holds significant therapeutic promise. However, a comprehensive understanding of their side effect profiles is crucial for their safe translation to the clinic. While direct comparative toxicity data is currently scarce, the available information suggests that off-target effects and systemic toxicity are key concerns, particularly for first-generation, vanadium-based inhibitors. Further preclinical toxicology studies, following standardized protocols as outlined in this guide, are essential to quantitatively compare the side effects of this compound with other PTEN inhibitors and to establish a clear safety margin for future clinical development. Researchers are encouraged to conduct head-to-head comparative studies to elucidate the relative safety of these promising therapeutic agents.
References
Unlocking Therapeutic Potential: A Comparative Guide to PTEN Inhibitors
For researchers, scientists, and drug development professionals, the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN) represents a critical node in cellular signaling and a promising target for therapeutic intervention. As a key negative regulator of the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival, the inhibition of PTEN holds potential for applications in regenerative medicine and cancer therapy. This guide provides an objective comparison of the performance of various PTEN inhibitors, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these compounds.
The landscape of PTEN inhibitors has evolved from early-generation vanadium-based compounds to more specific small molecules. Understanding their comparative efficacy, selectivity, and mechanism of action is crucial for advancing research and development in this area.
Comparative Efficacy of PTEN Inhibitors
The potency and selectivity of PTEN inhibitors are critical parameters for their experimental and potential therapeutic use. The following table summarizes the in vitro efficacy of several prominent PTEN inhibitors against PTEN and other related phosphatases. It is important to note that IC50 values can vary depending on the specific assay conditions.[1]
| Inhibitor Class | Compound | PTEN IC50 | PTP1B IC50 | SHP1 IC50 | Reference(s) |
| Vanadium-Based | bpV(phen) | 38 nM | 920 nM | ~100 nM (in the absence of DTT) | [1][2] |
| bpV(HOpic) | 14 nM | ~4.9 µM | Not widely reported | [1][3] | |
| VO-OHpic trihydrate | 35 - 46 nM | Not widely reported | Not widely reported | [1][2][3] | |
| bpV(pic) | 31 nM | Not widely reported | Not widely reported | [2] | |
| Non-Vanadium | SF1670 | 2 µM | No significant inhibition | No significant inhibition | [1][3] |
| Natural Products | Oroxin B | - | - | - | [3] |
| Ginkgolic acid C17:1 | - | - | - | [3] |
Note: The activity of vanadium-based compounds can be influenced by the presence of reducing agents like DTT.[4][5] Oroxin B and Ginkgolic acid C17:1 have been identified as natural products with PTEN inhibitory activity, though detailed IC50 data is less readily available in comparative studies.[3]
Impact on Downstream Signaling
The primary mechanism of action for these inhibitors is the blockade of PTEN's lipid phosphatase activity. This leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane and subsequent activation of the Akt signaling pathway.[1] The activation of Akt can be monitored by measuring the phosphorylation of Akt at Serine 473 (p-Akt). Studies have shown that treatment with PTEN inhibitors like bpV(phen) and bpV(HOpic) significantly increases the levels of p-Akt in PTEN wild-type cells.[4]
Visualizing the PTEN Signaling Pathway and Experimental Workflow
To better understand the biological context and experimental approaches for evaluating PTEN inhibitors, the following diagrams illustrate the core signaling pathway and a general workflow for inhibitor assessment.
Caption: The PTEN signaling pathway.
Caption: A general experimental workflow for evaluating PTEN inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PTEN inhibitors.
In Vitro PTEN Phosphatase Activity Assay (Malachite Green)
This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from a substrate, such as PIP3.
Materials:
-
Purified recombinant PTEN enzyme
-
PTEN inhibitor compounds
-
PIP3 substrate (e.g., diC8-PIP3)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Malachite Green reagent
Procedure:
-
Prepare serial dilutions of the PTEN inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, purified PTEN enzyme, and the inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[1]
-
Stop the reaction by adding the Malachite Green reagent.[1]
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[1]
-
The amount of phosphate released is proportional to the absorbance.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.[1]
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of PTEN inhibitors on cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
PTEN inhibitor compounds
-
Complete cell culture medium
-
MTS reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PTEN inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for Phospho-Akt (Ser473)
This technique is used to determine the effect of PTEN inhibitors on the downstream PI3K/Akt signaling pathway.
Materials:
-
Cells of interest
-
PTEN inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the PTEN inhibitor for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., beta-actin) to normalize the p-Akt signal.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of PTEN inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
PTEN inhibitor compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PTEN inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis by western blot or immunohistochemistry).
Conclusion
The study of PTEN inhibitors is a rapidly advancing field with significant therapeutic implications. While vanadium-based compounds have been instrumental as research tools, the development of more specific and potent non-vanadium inhibitors is a key area of focus. The data and protocols presented in this guide offer a framework for the comparative evaluation of these compounds, enabling researchers to make informed decisions in their pursuit of novel therapeutic strategies targeting the PTEN signaling pathway. Rigorous and standardized experimental evaluation is paramount to unlocking the full clinical potential of PTEN inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTEN inhibitors: an evaluation of current compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of VO-Ohpic Trihydrate and Other PTEN Inhibitors
For researchers and drug development professionals navigating the landscape of PTEN inhibitors, selecting the most cost-effective option without compromising scientific rigor is a critical decision. This guide provides a comparative analysis of VO-Ohpic trihydrate against other commercially available PTEN inhibitors, focusing on key performance indicators and pricing to facilitate informed purchasing decisions.
Performance and Cost Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) and pricing for this compound and two other common PTEN inhibitors: bpV(HOpic) and SF1670. The IC50 values are a measure of inhibitor potency, with lower values indicating higher potency. Prices are collated from various suppliers and may vary.
| Inhibitor | Target | IC50 | Supplier Example(s) | Price (USD) per mg |
| This compound | PTEN | 35-46 nM [1][2] | MedchemExpress, TargetMol, Sigma-Aldrich | ~$5.26 - $29.20 |
| bpV(HOpic) | PTEN | 14 nM[3] | MedchemExpress, BioGems, Fisher Scientific | ~$14.00 - $33.96 |
| SF1670 | PTEN | 2 µM | Cellagen Technology, MedchemExpress, AdooQ | ~$4.50 - $109.50 |
Note: Prices are subject to change and may not include shipping and handling fees. The listed price per mg is an estimated range based on available data.
Experimental Data Summary
This compound has been demonstrated to be a highly potent and selective small-molecule inhibitor of PTEN.[2] It functions by stabilizing the inactive conformation of the PTEN enzyme.[4] In cellular assays, treatment with VO-Ohpic leads to an increase in Akt phosphorylation, a downstream target of PTEN, with effects observed at nanomolar concentrations.[2]
bpV(HOpic) is another potent PTEN inhibitor, exhibiting an even lower IC50 value than this compound in some studies.[3] It is also known to inhibit other protein tyrosine phosphatases (PTPs), though with significantly higher IC50 values, indicating a degree of selectivity for PTEN.[5]
SF1670 is a less potent inhibitor compared to the vanadium-based compounds, with an IC50 in the micromolar range.[6] However, it is a widely used and cited PTEN inhibitor in various research applications.[7]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of these inhibitors.
In Vitro PTEN Inhibition Assay
A common method to determine the IC50 of PTEN inhibitors involves a phosphatase assay using a synthetic substrate.
-
Enzyme and Substrate Preparation : Recombinant human PTEN protein is used as the enzyme source. A common substrate is phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is the natural substrate of PTEN.
-
Inhibitor Preparation : The inhibitors (this compound, bpV(HOpic), SF1670) are dissolved in a suitable solvent, typically DMSO, to create stock solutions.[8] A dilution series is then prepared to test a range of inhibitor concentrations.
-
Assay Reaction : The reaction is typically carried out in a 96-well plate format. PTEN enzyme is pre-incubated with varying concentrations of the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.[8]
-
Initiation and Detection : The phosphatase reaction is initiated by the addition of the substrate. The amount of free phosphate generated is then measured using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis : The rate of phosphate production is plotted against the inhibitor concentration. The IC50 value is then calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cell-Based Akt Phosphorylation Assay
This assay assesses the inhibitor's ability to block PTEN activity within a cellular context, leading to the activation of the PI3K/Akt signaling pathway.
-
Cell Culture : A suitable cell line, such as NIH 3T3 or various cancer cell lines, is cultured in appropriate media.
-
Inhibitor Treatment : Cells are treated with different concentrations of the PTEN inhibitors for a specified duration.
-
Cell Lysis : After treatment, the cells are washed and then lysed to extract total protein.
-
Western Blotting : The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection and Analysis : A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the p-Akt bands is normalized to the total Akt bands to determine the relative increase in Akt phosphorylation.
Visualizing the PTEN Inhibition Pathway and Experimental Workflow
To better illustrate the mechanisms and processes involved, the following diagrams have been generated.
Caption: The PTEN signaling pathway and the action of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Selleck Chemical LLC bpV (HOpic) 5mg 722494-26-0 Bisperoxovanadium (HOpic), | Fisher Scientific [fishersci.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
A Comparative Guide to Validating the Effect of VO-Ohpic Trihydrate on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other commercially available alternatives. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate compound for their studies and to provide clear protocols for validating its effects on downstream signaling pathways.
Introduction to PTEN Inhibition
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a negative regulator of the PI3K/Akt/mTOR signaling pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN reduces the levels of this second messenger, thereby attenuating downstream signaling that promotes cell growth, proliferation, and survival. Inhibition of PTEN has emerged as a therapeutic strategy in various research areas, including cancer biology and regenerative medicine.
This compound is a potent and selective small molecule inhibitor of PTEN.[1][2] Its mechanism of action involves the direct inhibition of PTEN's phosphatase activity, leading to an accumulation of PIP3 and subsequent activation of the Akt and ERK/MAPK signaling cascades.[3][4] This guide compares this compound with other common PTEN inhibitors: bpV(HOpic), bpV(phen), and SF1670.
Comparative Performance of PTEN Inhibitors
The following tables summarize the in vitro potency and cellular effects of this compound and its alternatives. It is important to note that IC50 values and the magnitude of downstream effects can be influenced by specific assay conditions and cell types used.
In Vitro Potency Against PTEN
| Compound | PTEN IC50 (nM) | Key Characteristics |
| This compound | 35 - 46[4][5] | Potent and selective PTEN inhibitor. |
| bpV(HOpic) | 14 | A potent bisperoxovanadium-based PTEN inhibitor. |
| bpV(phen) | 38 | A bisperoxovanadium-based PTEN inhibitor. |
| SF1670 | ~2000 | A specific PTEN inhibitor with prolonged intracellular retention.[1] |
Effects on Downstream Signaling Pathways
| Compound | Effect on p-Akt | Effect on p-mTOR | Effect on p-ERK1/2 |
| This compound | Dose-dependent increase[3] | Increased expression[3][4] | Dose-dependent increase[3] |
| bpV(HOpic) | Time-dependent increase[6] | Not explicitly quantified in reviewed sources | Not explicitly quantified in reviewed sources |
| bpV(phen) | Sustained activation[7] | Not explicitly quantified in reviewed sources | Strong and sustained activation[7] |
| SF1670 | Dose-dependent increase[8][9] | Not explicitly quantified in reviewed sources | Not explicitly quantified in reviewed sources |
Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Western Blot for Phospho-Akt (Ser473), Phospho-mTOR (Ser2448), and Phospho-ERK1/2 (Thr202/Tyr204)
This protocol allows for the semi-quantitative analysis of the activation state of key downstream signaling proteins following PTEN inhibition.
Materials:
-
Cell line of interest (e.g., Hep3B, PC-3)
-
Cell culture medium and supplements
-
This compound and other PTEN inhibitors
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or alternative inhibitors for the desired time period (e.g., 1, 6, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Viability Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and other PTEN inhibitors
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the PTEN inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for each inhibitor if applicable.
Conclusion
This compound is a potent inhibitor of PTEN that effectively activates downstream PI3K/Akt/mTOR and ERK signaling pathways. While several alternatives exist, the choice of inhibitor should be guided by the specific requirements of the experimental system, considering factors such as potency, selectivity, and the specific downstream pathways of interest. The provided protocols offer a standardized approach to validate and compare the effects of this compound and other PTEN inhibitors, ensuring reliable and reproducible data for advancing research in this critical area of cell signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive regulation of ERK activation and MKP-1 expression by peroxovanadium complex bpV (phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming VO-Ohpic Trihydrate Activity: A Comparative Guide to Phosphatase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), with other commercially available PTEN inhibitors. We present supporting experimental data, detailed methodologies for confirming inhibitory activity using a phosphatase assay, and visualizations of the relevant signaling pathway and experimental workflow.
Performance Comparison of PTEN Inhibitors
This compound is a vanadium-based compound that has demonstrated potent and selective inhibition of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway.[1][2][3] Loss or inactivation of PTEN is a frequent event in many human cancers, making it a compelling target for therapeutic development. This section compares the in vitro potency of this compound with other common PTEN inhibitors.
| Inhibitor | Target(s) | IC50 (PTEN) | IC50 (Other Phosphatases) | Notes |
| This compound | PTEN , SHP1 | 35-46 nM [2][4][5] | SHP1: Potent inhibition observed[6][7] | A potent, noncompetitive inhibitor of PTEN.[8] Some studies suggest it may also inhibit other phosphatases like SHP1. |
| bpV(phen) | PTEN, PTP-1B, PTP-β | 38 nM[7][9][10] | PTP-1B: 920 nM, PTP-β: 343 nM[7][9][10] | A potent but less selective vanadium-based inhibitor that also targets other protein tyrosine phosphatases. |
| bpV(HOpic) | PTEN, PTP-1B, PTP-β | 14 nM[1][2][8][11] | PTP-1B: ~25.2 µM, PTP-β: ~4.9 µM (calculated from fold-difference)[1][8] | A highly potent and selective vanadium-based PTEN inhibitor. |
| SF1670 | PTEN, PTPN2, CD45 | 1.78-2 µM[3][4][5][6][12] | PTPN2: 0.95 µM, CD45: 0.1-0.2 µM[4][5] | A non-vanadium-based inhibitor with lower potency for PTEN compared to the vanadium compounds. |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocol: In Vitro Phosphatase Assay
To confirm the enzymatic activity of this compound and other inhibitors against PTEN, a malachite green-based phosphatase assay is commonly employed. This colorimetric assay measures the amount of free phosphate released from a substrate following enzymatic activity.
Materials:
-
Recombinant human PTEN protein
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate (or a suitable alternative like OMFP)
-
This compound and other inhibitors of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM DTT)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dissolve inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the inhibitors in the assay buffer. Also, prepare a solution of recombinant PTEN protein in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the diluted PTEN enzyme to each well. Then, add the various concentrations of the inhibitors to their respective wells. Include a control well with the enzyme and assay buffer only (no inhibitor). Allow the plate to incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the PIP3 substrate to all wells to start the phosphatase reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction and Develop Color: Add the Malachite Green Reagent to each well to stop the reaction and initiate color development. The malachite green will form a complex with the free phosphate released by the enzymatic activity of PTEN.
-
Measure Absorbance: After a short incubation at room temperature to allow the color to stabilize, measure the absorbance of each well using a microplate reader at a wavelength of approximately 620-650 nm.
-
Data Analysis: The amount of phosphate released is proportional to the absorbance measured. To determine the IC50 value of each inhibitor, plot the percentage of PTEN inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the affected signaling pathway and the experimental workflow.
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro phosphatase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SF 1670 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. SF1670 | Autophagy | Phosphatase | PTEN | TargetMol [targetmol.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Selleck Chemical LLC bpV (HOpic) 5mg 722494-26-0 Bisperoxovanadium (HOpic), | Fisher Scientific [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. glpbio.com [glpbio.com]
- 12. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
Safety Operating Guide
Proper Disposal of VO-Ohpic Trihydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of VO-Ohpic trihydrate, a potent inhibitor of the phosphatase and tensin homolog (PTEN).
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with chemical waste. The following guidelines are based on the Safety Data Sheet (SDS) for this compound and are intended to provide essential, immediate safety and logistical information for its disposal.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE)[1]:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used.
Always work in a well-ventilated area, such as a chemical fume hood, and have an accessible safety shower and eye wash station[1].
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 476310-60-8 | [1] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations[1]. The following steps provide a general framework for this process:
-
Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste. EHS will provide guidance on proper waste stream segregation and container labeling.
-
Prepare for Disposal:
-
Ensure all required PPE is worn correctly.
-
Work within a designated and well-ventilated area.
-
Have all necessary materials for waste collection and labeling readily available.
-
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container. Avoid creating dust.
-
Solutions: Collect solutions containing this compound in a compatible, leak-proof container. Do not mix with other incompatible waste streams. The Safety Data Sheet does not list specific incompatibilities, but it is best practice to avoid mixing different chemical wastes unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note any solvents or other chemicals present in the waste mixture.
-
-
Storage and Pickup:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for waste pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling VO-Ohpic Trihydrate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein PTEN. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research. This guide offers procedural, step-by-step instructions to address specific operational questions, from personal protective equipment (PPE) to disposal protocols.
Essential Safety and Handling Precautions
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are recommended. Inspect gloves for tears or holes before and after use. |
| Body Protection | Laboratory coat, long-sleeved | A lab coat should be worn to prevent skin contact. For tasks with a significant risk of exposure, consider additional protective clothing like Tyvek®. |
| Respiratory Protection | Air-purifying respirator with an N100, R100, or P100 filter | Required when handling the powder outside of a certified chemical fume hood. Ensure proper fit and training before use. |
Emergency Procedures
In the event of exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, DO NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Operational and Disposal Plans
Proper handling extends from the moment the compound is received to its final disposal.
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1] For long-term storage, the powder form is stable at -20°C for up to 3 years.[2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Handling: Always work in a certified chemical fume hood when handling the solid compound to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]
Spill and Waste Disposal
| Situation | Procedure |
| Spill Cleanup | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For liquid spills, absorb with an inert material and place in a sealed, labeled container. |
| Waste Disposal | Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways. |
The following diagram illustrates the standard workflow for handling this compound, incorporating critical safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
